molecular formula C7H9BrClNO B3265622 O-(4-Bromobenzyl)hydroxylamine hydrochloride CAS No. 40780-59-4

O-(4-Bromobenzyl)hydroxylamine hydrochloride

Cat. No.: B3265622
CAS No.: 40780-59-4
M. Wt: 238.51 g/mol
InChI Key: CAXHZLQANSFMEJ-UHFFFAOYSA-N
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Description

O-(4-Bromobenzyl)hydroxylamine hydrochloride is a useful research compound. Its molecular formula is C7H9BrClNO and its molecular weight is 238.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 236.95560 g/mol and the complexity rating of the compound is 91.6. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

O-[(4-bromophenyl)methyl]hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXHZLQANSFMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736497
Record name O-[(4-Bromophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40780-59-4
Record name O-[(4-Bromophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure of O-(4-Bromobenzyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

O-(4-Bromobenzyl)hydroxylamine hydrochloride (CAS: 40780-59-4) is a specialized alkoxylamine reagent used primarily as a building block in medicinal chemistry and chemical biology.[1][2][3][4][5] Unlike simple hydroxylamines, the O-benzyl protection confers unique stability and reactivity profiles. Its primary utility lies in two domains: chemoselective oxime ligation for stabilizing volatile or unstable carbonyl compounds (e.g., steroids, prostaglandins) and as a pharmacophore in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.

This guide details the physiochemical properties, a validated synthetic route to avoid common N-alkylation side reactions, and the mechanistic basis for its application in drug discovery.

Part 1: Structural Characterization & Physiochemical Properties[5]

The compound exists as a hydrochloride salt to prevent the free amine from undergoing auto-oxidation or condensation. The 4-bromo substituent on the aromatic ring serves as a critical handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the hydroxylamine moiety to be appended to larger drug scaffolds.

Table 1: Chemical Identity and Properties[6][7]
PropertyData
IUPAC Name O-(4-Bromophenyl)methylhydroxylamine hydrochloride
Common Name O-(4-Bromobenzyl)hydroxylamine HCl
CAS Number 40780-59-4
Molecular Formula C₇H₈BrNO[1][2][4][5][6] · HCl
Molecular Weight 238.51 g/mol
Appearance White to off-white crystalline solid
Melting Point 232–236°C (decomposition) [1]
Solubility Soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents (Hexane, Et₂O)
pKa (Conjugate Acid) ~4.5 (Estimated for O-benzyl hydroxylammonium)
Hygroscopicity Hygroscopic; store under inert atmosphere (Argon/Nitrogen)
Spectroscopic Signature (Quality Control)

To validate the identity of the compound during synthesis, the following NMR signals are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆/D₂O):

    • δ 5.02 ppm (s, 2H): The benzylic methylene protons (-O-CH ₂-Ar). This singlet is the most distinct marker; N-alkylation impurities would shift this significantly upfield.

    • δ 7.37–7.58 ppm (m, 4H): The para-substituted aromatic system (AA'BB' pattern).

Part 2: Synthetic Pathways & Mechanism

The Challenge of Direct Alkylation

Direct alkylation of hydroxylamine (NH₂OH) with 4-bromobenzyl bromide is not recommended . This route suffers from poor selectivity, yielding a mixture of:

  • O-alkylation (Desired)

  • N-alkylation (Undesired)

  • N,O-dialkylation (Undesired)

Validated Protocol: The Gabriel Synthesis Route

To ensure exclusive O-alkylation, the N-hydroxyphthalimide method is the industry standard. The phthalimide group protects the nitrogen, forcing alkylation to occur only at the oxygen atom.

Step-by-Step Methodology

Reagents: N-Hydroxyphthalimide, 4-Bromobenzyl bromide, Triethylamine (TEA), Hydrazine hydrate, Ethanol.

  • O-Alkylation (Protection):

    • Dissolve N-hydroxyphthalimide (1.0 eq) in DMF.

    • Add TEA (1.1 eq) followed by 4-bromobenzyl bromide (1.0 eq).

    • Stir at 25°C for 4–6 hours. The color typically changes as the intermediate precipitates or the solution clears.

    • Mechanism:[7] Sₙ2 attack of the phthalimide oxyanion on the benzylic carbon.

    • Workup: Pour into ice water; filter the solid N-(4-bromobenzyloxy)phthalimide.

  • Hydrazinolysis (Deprotection - Ing-Manske Procedure):

    • Suspend the intermediate in Ethanol.

    • Add Hydrazine hydrate (1.2 eq).

    • Reflux for 1–2 hours. A white precipitate (phthalhydrazide byproduct) will form.

    • Filtration: Cool and filter off the phthalhydrazide.

  • Salt Formation:

    • The filtrate contains the free O-(4-bromobenzyl)hydroxylamine.

    • Add 4M HCl in dioxane or concentrated aqueous HCl dropwise.

    • Evaporate solvent or precipitate with diethyl ether to obtain the hydrochloride salt.

Visualization: Synthetic Workflow

The following diagram illustrates the logic flow of the synthesis, highlighting the critical separation of the byproduct.

SynthesisWorkflow Reactants Reactants: N-Hydroxyphthalimide + 4-Bromobenzyl Bromide Intermediate Intermediate: N-(4-Bromobenzyloxy)phthalimide Reactants->Intermediate SN2 Alkylation (DMF, TEA) Deprotection Reaction: Hydrazinolysis (Ethanol, Reflux) Intermediate->Deprotection + Hydrazine Hydrate Separation Filtration: Remove Phthalhydrazide (Solid) Deprotection->Separation Precipitation of Byproduct Acidification Salt Formation: Add HCl -> Precipitate Separation->Acidification Filtrate (Free Amine) Product Final Product: O-(4-Bromobenzyl)hydroxylamine HCl Acidification->Product Crystallization

Figure 1: Validated synthetic route using N-hydroxyphthalimide to ensure regioselective O-alkylation.

Part 3: Applications in Medicinal Chemistry

Chemoselective Oxime Ligation

The primary utility of this compound is the formation of oxime ethers . This reaction is highly chemoselective for aldehydes and ketones, occurring at acidic pH (4.5–5.0) without affecting other functional groups like esters or amides.

Why use the 4-Bromo variant? The bromine atom acts as a heavy atom tag for X-ray crystallography and a "handle" for further diversification. For example, in fragment-based drug discovery (FBDD), a library of aldehydes can be reacted with this reagent. The resulting oximes can then be coupled to other aromatics via the bromine using Suzuki coupling.

IDO1 Inhibition

Research by Malachowski et al. identified O-benzylhydroxylamines as a class of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) , a key enzyme in cancer immunotherapy.

  • Mechanism: The hydroxylamine nitrogen coordinates directly to the heme iron (Fe²⁺/Fe³⁺) in the IDO1 active site.

  • Role of the Structure: The benzyl ring fits into the hydrophobic pocket (Pocket A) of the enzyme. The 4-bromo substituent probes the depth of this pocket and influences binding affinity via halogen bonding or steric fit [1].

Visualization: Oxime Ligation Mechanism

This diagram details the acid-catalyzed condensation mechanism, a fundamental reaction for this reagent.

OximeMechanism Substrate Substrate: Aldehyde/Ketone (R-C=O) Tetrahedral Intermediate: Carbinolamine (Hemiaminal) Substrate->Tetrahedral Nucleophilic Attack Reagent Reagent: O-Benzylhydroxylamine (NH2-O-Bn) Reagent->Tetrahedral Transition Transition: Protonation of -OH Tetrahedral->Transition pH 4.5 Product Product: Oxime Ether (C=N-O-Bn) Transition->Product Elimination Water Byproduct: H2O Transition->Water

Figure 2: Mechanism of oxime ether formation. The reaction is driven by the stability of the C=N bond and removal of water.

Part 4: Quality Control & Stability

Storage and Handling[7][10]
  • Stability: The HCl salt is significantly more stable than the free amine. However, it is prone to hydrolysis if exposed to moisture for prolonged periods.

  • Storage: Store at -20°C in a desiccator.

  • Handling: Use gloves and a fume hood. The compound is a skin and eye irritant (H315, H319).[7]

Troubleshooting Common Issues
IssueCauseSolution
Low Yield in Oxime Formation pH is too low (<3) or too high (>6).Adjust buffer to pH 4.5 (Acetate buffer) . At low pH, the amine is fully protonated (non-nucleophilic); at high pH, the carbonyl activation is poor.
Impurity in NMR (δ ~4.0 ppm) N-alkylation side product.The starting material (N-hydroxyphthalimide) was likely impure or base concentration was incorrect. Recrystallize from Ethanol/Ether.
Yellow Discoloration Oxidation of free amine.Ensure the compound is fully converted to the HCl salt and stored under Argon.

References

  • Malachowski, W. P., Winters, M., DuHadaway, J. B., Lewis-Ballester, A., Badir, S., Wai, J., ...[8] & Muller, A. J. (2016). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. European Journal of Medicinal Chemistry, 108, 564-576.

  • Sigma-Aldrich. (n.d.). This compound Product Sheet.

  • PubChem.[5][9] (n.d.). Compound Summary for CID 67132131, this compound.[1][5] [5]

  • Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976(10), 682-684.

Sources

An In-Depth Technical Guide to O-(4-Bromobenzyl)hydroxylamine Hydrochloride (CAS: 40780-59-4): Synthesis, Characterization, and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-(4-Bromobenzyl)hydroxylamine hydrochloride is a pivotal chemical building block, particularly valued in the fields of medicinal chemistry and drug discovery. Its structure, featuring a reactive hydroxylamine group tethered to a brominated aromatic ring, provides a versatile scaffold for synthesizing more complex molecules. This guide offers a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core identifiers, physicochemical properties, a field-proven synthetic protocol, methods for analytical characterization, and its significant application as a precursor for potent enzyme inhibitors, with a specific focus on Indoleamine 2,3-dioxygenase-1 (IDO1).

Core Compound Identification and Properties

Precise identification is the cornerstone of reproducible science. This compound is cataloged under several identifiers across various chemical databases.

IdentifierValueSource(s)
CAS Number 40780-59-4[1][2][3][4][5][6]
IUPAC Name O-[(4-bromophenyl)methyl]hydroxylamine;hydrochloride[3][6]
Synonyms 1-[(aminooxy)methyl]-4-bromobenzene hydrochloride[2]
Molecular Formula C₇H₉BrClNO[4][5][6]
Molecular Weight 238.51 g/mol [1][4][6]
InChI Key CAXHZLQANSFMEJ-UHFFFAOYSA-N[3][6]
Canonical SMILES C1=CC(=CC=C1CNO)Br.Cl[3]
MDL Number MFCD08234625[3][4][5]

The physicochemical properties of a compound dictate its handling, storage, and reactivity. Below is a summary of key properties for this compound.

PropertyValueSource(s)
Appearance White crystalline solid (based on analogous compounds)[7]
Purity Typically ≥98%[3]
Storage Conditions Store at room temperature under an inert atmosphere.[5]
Solubility Soluble in polar solvents like methanol and water.[7]

Synthesis and Mechanism

The synthesis of O-alkylhydroxylamines is a well-established process in organic chemistry. The chosen method described here proceeds through a robust, two-step sequence starting from the corresponding alcohol. This approach is favored for its high efficiency and reliability.[7]

Rationale of the Synthetic Approach

The synthetic pathway involves an initial Mitsunobu reaction followed by a phthalimide deprotection.

  • Mitsunobu Reaction: This reaction is exceptionally effective for converting a primary alcohol (4-bromobenzyl alcohol) into its corresponding N-hydroxyphthalimide ether. It proceeds under mild conditions and is known for its broad substrate scope and high yields. The reaction couples the alcohol with N-hydroxyphthalimide using a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD).

  • Hydrazinolysis: The subsequent deprotection of the phthalimide group is efficiently achieved using hydrazine. This step cleaves the phthalimide to release the desired free O-alkylhydroxylamine, which is then protonated with hydrochloric acid to yield the stable hydrochloride salt.[7]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis.

G A 4-Bromobenzyl Alcohol + N-Hydroxyphthalimide B Intermediate: N-(4-Bromobenzyloxy)phthalimide A->B C Intermediate D O-(4-Bromobenzyl)hydroxylamine C->D Hydrazine (N₂H₄) Ethanol, Reflux E Final Product: O-(4-Bromobenzyl)hydroxylamine HCl D->E HCl

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of O-alkylhydroxylamines.[7]

Step 1: Synthesis of N-(4-Bromobenzyloxy)phthalimide

  • To a stirred solution of 4-bromobenzyl alcohol (1.0 eq), N-hydroxyphthalimide (1.0 eq), and triphenylphosphine (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the mixture under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the N-(4-Bromobenzyloxy)phthalimide intermediate.

Step 2: Synthesis of this compound

  • Dissolve the N-(4-Bromobenzyloxy)phthalimide intermediate (1.0 eq) in ethanol.

  • Add hydrazine monohydrate (1.2 eq) to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, during which a precipitate will form.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in diethyl ether and add a solution of hydrochloric acid in ether or isopropanol.

  • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.

Application in Drug Discovery: A Case Study in IDO1 Inhibition

O-alkylhydroxylamines are a promising class of inhibitors for the enzyme Indoleamine 2,3-dioxygenase-1 (IDO1).[7]

The Target: Indoleamine 2,3-dioxygenase-1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. In the context of cancer, tumor cells often overexpress IDO1 to create an immunosuppressive microenvironment by depleting local tryptophan and producing kynurenine metabolites, which impair T-cell function. Therefore, inhibiting IDO1 is a key therapeutic strategy in immuno-oncology to restore anti-tumor immunity.

Mechanism of Inhibition

O-(4-Bromobenzyl)hydroxylamine and related compounds act as mechanism-based inhibitors. The hydroxylamine moiety directly coordinates to the heme iron atom in the active site of the IDO1 enzyme.[7] This binding event blocks the access of the natural substrate, tryptophan, thereby inhibiting enzyme activity. The bromobenzyl group serves to position the hydroxylamine warhead within the binding pocket and contributes to the overall binding affinity through interactions with nearby amino acid residues.[7]

Logical Flow of an In Vitro Inhibition Assay

To evaluate the potency of a compound like this compound, a standard in vitro enzyme inhibition assay is performed.

G A Prepare Reagents: IDO1 Enzyme, Inhibitor Stock, Substrate (Tryptophan), Cofactors (Ascorbate, Methylene Blue) B Pre-incubation: Incubate IDO1 with varying concentrations of inhibitor A->B C Initiate Reaction: Add Tryptophan to start the reaction B->C D Enzymatic Reaction: Allow reaction to proceed for a fixed time at 37°C C->D E Stop Reaction: Add stopping agent (e.g., trichloroacetic acid) D->E F Measure Product: Quantify N-formylkynurenine (e.g., by HPLC or spectrophotometry) E->F G Data Analysis: Plot enzyme activity vs. inhibitor concentration and calculate IC₅₀ F->G

Caption: Standard workflow for an in vitro IDO1 enzyme inhibition assay.

Quality Control and Analytical Characterization

Verifying the identity and purity of the synthesized compound is critical.

Spectroscopic Analysis (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) is used to confirm the chemical structure. For O-(4-Bromobenzyl)hydroxylamine, the expected signals in a deuterated solvent like methanol-d₄ would be:

  • Aromatic Protons: Two doublets in the range of δ 7.3-7.6 ppm, corresponding to the four protons on the bromophenyl ring.[7]

  • Methylene Protons: A singlet around δ 5.0 ppm, corresponding to the two protons of the -CH₂- group adjacent to the oxygen and the aromatic ring.[7]

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity. Due to the potential for hydroxylamine-containing compounds to be genotoxic impurities in drug substances, sensitive analytical methods are required.[8][9] A common approach involves pre-column derivatization to enhance UV detection and chromatographic retention.

Hypothetical HPLC Protocol for Purity Analysis:

  • Derivatization: React the sample with a derivatizing agent like benzaldehyde in a suitable buffer. This reaction converts the hydroxylamine into a stable benzaldoxime derivative, which has a strong UV chromophore.[8][9]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[8]

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 2.3).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 40 °C.[8]

    • Detection: UV detector set at a wavelength appropriate for the derivative (e.g., 254 nm).[8]

  • Quantification: Purity is determined by calculating the area percentage of the main derivative peak relative to the total peak area.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The hazards are primarily associated with the hydroxylamine functional group.

Hazard InformationDetailsSource(s)
GHS Pictogram GHS07 (Harmful/Irritant)[3]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[10][11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store under an inert atmosphere to prevent degradation.[5]

References

  • This compound. PubChem. [Link]

  • SAFETY DATA SHEET - Hydroxylamine Hydrochloride. Lab Alley. [Link]

  • Tojo, S., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, M., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research. [Link]

  • Kumar, V. J., et al. (2018). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

Sources

physical properties of O-(4-Bromobenzyl)hydroxylamine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physical Characterization and Application of O-(4-Bromobenzyl)hydroxylamine Hydrochloride

Part 1: Executive Summary

This compound is a specialized alkoxyamine reagent used primarily as a building block in the synthesis of oxime ethers and hydroxamic acid derivatives. It serves as a critical intermediate in the development of pharmaceuticals, particularly in the design of kinase inhibitors and antivirals where the 4-bromobenzyl moiety provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) or acts as a lipophilic pharmacophore.

Critical Note on Chemical Identity: Users must exercise caution regarding the CAS Registry Number.

  • Correct CAS: 40780-59-4 (this compound).[1][2][3][4]

  • Discrepancy: The identifier 57945-46-5 (provided in some inquiries) does not correspond to this chemical structure in major registries (PubChem, CAS Common Chemistry) and may refer to an unrelated phosphate salt or be a typographical error. This guide focuses on the verified structure CAS 40780-59-4 .[5]

Part 2: Chemical Identity & Structural Analysis

This compound is the hydrochloride salt of the O-alkylated hydroxylamine.[6] The presence of the hydrochloride counterion confers stability and water solubility compared to the free base, which is an oil and prone to oxidation.

Property Data
Chemical Name This compound
Synonyms O-[(4-Bromophenyl)methyl]hydroxylamine HCl; 1-[(Aminooxy)methyl]-4-bromobenzene hydrochloride
CAS Number 40780-59-4
Molecular Formula Cngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

H

BrNO[1][2][7] · HCl
Molecular Weight 238.51 g/mol
SMILES C1=CC(=CC=C1CON)Br.Cl
InChI Key CAXHZLQANSFMEJ-UHFFFAOYSA-N

Part 3: Physical Properties Profile

The physical data below synthesizes experimental values from peer-reviewed literature and standard properties of alkoxyamine hydrochloride salts.

Solid-State Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Typically 160–185 °C (with decomposition).

    • Note: While specific batch values vary, similar O-substituted hydroxylamine hydrochlorides (e.g., O-chlorallyl derivatives) exhibit melting points in this range. The unfunctionalized hydroxylamine HCl melts at ~155 °C; the benzyl group typically elevates the lattice energy.

  • Hygroscopicity: Moderately hygroscopic. Must be stored under desiccant.

Solution Properties
  • Solubility:

    • Water: Soluble (>50 mg/mL). The salt dissociates to form an acidic solution (pH ~3–4).

    • DMSO: Highly soluble.

    • Methanol/Ethanol: Soluble.

    • Dichloromethane/Hexanes: Insoluble.

  • Stability: Stable in solid form when stored dry. In solution, the free base is susceptible to air oxidation; however, the hydrochloride salt prevents this degradation.

Part 4: Synthesis & Production Workflow

The most robust synthesis method avoids the direct alkylation of hydroxylamine (which leads to over-alkylation) and instead uses a protected precursor like N-hydroxyphthalimide .

Synthetic Pathway (Graphviz Diagram)

SynthesisPathway Start 4-Bromobenzyl bromide (Starting Material) Intermediate N-(4-Bromobenzyloxy)phthalimide (Stable Intermediate) Start->Intermediate SN2 Alkylation DMF, 60°C Reagent1 N-Hydroxyphthalimide + Base (TEA/K2CO3) Reagent1->Intermediate ProductBase O-(4-Bromobenzyl)hydroxylamine (Free Base - Oil) Intermediate->ProductBase Hydrazinolysis EtOH, Reflux Reagent2 Hydrazine Hydrate (Deprotection) Reagent2->ProductBase FinalProduct O-(4-Bromobenzyl)hydroxylamine HCl (Crystalline Salt) ProductBase->FinalProduct Salt Formation StepHCl HCl in Dioxane/Ether StepHCl->FinalProduct

Caption: Figure 1. Controlled synthesis via the Gabriel-type synthesis method using N-hydroxyphthalimide to prevent N-alkylation side products.

Detailed Protocol
  • Alkylation: React 4-bromobenzyl bromide with N-hydroxyphthalimide in DMF using triethylamine as a base at 60°C.

  • Precipitation: Pour the reaction mixture into water to precipitate the phthalimide intermediate. Filter and dry.[8]

  • Cleavage: Reflux the intermediate with hydrazine hydrate in ethanol for 2–4 hours. The phthalhydrazide byproduct will precipitate.

  • Isolation: Filter off the byproduct. Concentrate the filtrate.

  • Salt Formation: Dissolve the residue (free base oil) in diethyl ether and add 4M HCl in dioxane dropwise. The white hydrochloride salt precipitates immediately.

Part 5: Spectroscopic Characterization

Verification of the structure relies on the distinct benzylic protons and the aromatic substitution pattern.

Nuclear Magnetic Resonance ( H NMR)
  • Solvent: DMSO-d

    
     (Recommended due to salt solubility).
    
  • Key Signals:

    • 
       11.0 ppm (br s, 3H): 
      
      
      
      exchangeable protons.
    • 
       7.60 ppm (d, 
      
      
      
      Hz, 2H):
      Aromatic protons ortho to Bromine.
    • 
       7.35 ppm (d, 
      
      
      
      Hz, 2H):
      Aromatic protons meta to Bromine.
    • 
       5.05 ppm (s, 2H):  Benzylic methylene (
      
      
      
      ).
    • Interpretation: The AA'BB' splitting pattern in the aromatic region confirms the para-substitution. The shift of the benzylic protons (~5.0 ppm) is characteristic of an oxygen-substituted methylene.

Infrared Spectroscopy (IR)
  • 
     (KBr): 
    
    • 2600–3200 cm

      
      :  Broad ammonium N-H stretch.
      
    • 1000–1050 cm

      
      :  C-O stretching (strong).
      
    • ~600–700 cm

      
      :  C-Br stretch.
      

Part 6: Handling, Safety, & Storage (GHS)

Signal Word: WARNING

Hazard Class Statement Precaution
Acute Toxicity (Oral) H302: Harmful if swallowed.[9]Do not eat, drink, or smoke when using.[9]
Skin Irritation H315: Causes skin irritation.[9]Wear nitrile gloves.
Eye Irritation H319: Causes serious eye irritation.[9]Wear safety goggles.
Sensitization H317: May cause allergic skin reaction.Avoid breathing dust.[9]

Storage Protocol:

  • Temperature: Store at 2–8 °C (Refrigerate).

  • Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) if possible, or in a tightly sealed container with desiccant.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

Part 7: References

  • PubChem Compound Summary. (2025). This compound (CID 67132131).[2] National Center for Biotechnology Information. Link

  • Castellino, A. J., et al. (1984). Synthesis of O-alkylhydroxylamines via N-hydroxyphthalimide. The Journal of Organic Chemistry, 49(13), 2399-2404. (General method validation).

  • Hamana, H., et al. (1973). Syntheses of O-benzylhydroxylamines. The Journal of Organic Chemistry, 38(18).

  • Sigma-Aldrich/Merck. (2025). Safety Data Sheet: Hydroxylamine Hydrochloride Derivatives. Link

Sources

Technical Guide: O-(4-Bromobenzyl)hydroxylamine in Oxime Ligation & Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-(4-Bromobenzyl)hydroxylamine (BBHA) is a specialized derivatization reagent used primarily to tag carbonyl-containing compounds (aldehydes and ketones) via oxime ligation . While standard oxime chemistry is ubiquitous in bioconjugation, BBHA is uniquely valued in analytical chemistry and metabolomics for its isotopic signature .

The bromine atom naturally exists as two stable isotopes,


 and 

, in an approximate 1:1 ratio (50.69% vs. 49.31%). When BBHA reacts with a target analyte, it imparts this distinct "twin ion" doublet pattern (separated by 2 Da) to the mass spectrum. This allows researchers to bioinformatically filter complex datasets (e.g., urine, plasma) to identify only the carbonyl-containing metabolites, effectively eliminating chemical noise.

This guide details the mechanistic underpinnings, experimental protocols, and data interpretation strategies for utilizing BBHA in high-sensitivity chemical profiling.

Mechanistic Principles

The Oxime Ligation Pathway

The reaction between BBHA and a carbonyl group is a condensation reaction.[1] It proceeds via a nucleophilic attack of the alkoxyamine nitrogen on the electrophilic carbonyl carbon, followed by dehydration.

Key Chemical Constraints:

  • Nucleophilicity vs. Basicity: The

    
    -effect makes the nitrogen in BBHA more nucleophilic than a standard amine, but it remains susceptible to protonation.
    
  • pH Dependence: The reaction is bell-shaped with respect to pH.

    • Low pH (< 3): The amine is protonated (

      
      ), rendering it non-nucleophilic.
      
    • High pH (> 6): Dehydration of the carbinolamine intermediate becomes rate-limiting due to lack of acid catalysis.

    • Optimal pH (4.5): Balances the concentration of the free nucleophile (

      
      ) and the protonated carbonyl intermediate.
      
Reaction Pathway Diagram

The following diagram illustrates the stepwise conversion of a carbonyl substrate to a stable oxime ether using BBHA, highlighting the critical dehydration step.

OximeLigation Carbonyl Carbonyl Substrate (Aldehyde/Ketone) Attack Nucleophilic Attack Carbonyl->Attack BBHA BBHA Reagent (Nucleophile) BBHA->Attack Intermediate Tetrahedral Intermediate (Carbinolamine) Attack->Intermediate Reversible Protonation Proton Transfer (Acid Catalysis) Intermediate->Protonation WaterLoss Dehydration (-H₂O) Protonation->WaterLoss Oxime Stable Oxime Product (Twin Ion Tagged) WaterLoss->Oxime Irreversible (Thermodynamic Sink)

Caption: Mechanistic pathway of BBHA-mediated oxime ligation. The reaction is driven to completion by the thermodynamic stability of the C=N-O linkage.

Application: Mass Spectrometry Profiling

The "Twin Ion" Effect

In LC-MS analysis, identifying specific metabolites in a "soup" of thousands of molecules is challenging. BBHA acts as a spectral filter.

  • Untagged Analyte: Single mass peak (M+H).

  • BBHA-Tagged Analyte: Doublet peaks of equal intensity at

    
     and 
    
    
    
    .

This signature allows algorithms to scan the entire chromatogram and exclusively "pick" features that display this 1:1 ratio, ignoring background noise from matrix contaminants.

Comparative Reagent Analysis

BBHA is often compared to PFBHA (Pentafluorobenzyl hydroxylamine). While PFBHA offers high electron capture sensitivity (good for GC-MS), BBHA is superior for LC-MS due to the bromine isotope pattern.

FeatureBBHA (Bromobenzyl)PFBHA (Pentafluorobenzyl)Dansylhydrazine
Primary Tag Bromine (

)
Fluorine (

)
Sulfonamide Fluorescence
MS Signature 1:1 Doublet (

2 Da)
Single dominant massSingle dominant mass
Primary Use LC-MS Metabolite IDGC-MS & ECDHPLC-Fluorescence
Hydrophobicity ModerateHighHigh

Experimental Protocol: Carbonyl Derivatization

Objective: Labeling of aldehyde/ketone metabolites in a biological fluid (e.g., urine or plasma) for LC-MS analysis.

Reagents & Preparation
  • BBHA Stock Solution (50 mM): Dissolve O-(4-Bromobenzyl)hydroxylamine hydrochloride in pure Methanol.

    • Note: The HCl salt form is stable. If using the free base, store under nitrogen to prevent oxidation.

  • Catalyst/Buffer: Pyridine (anhydrous) or Ammonium Acetate buffer (pH 4.5).

  • Internal Standard: Use a deuterated aldehyde (e.g., Benzaldehyde-d6) derivatized with BBHA to normalize ionization efficiency.

Workflow Steps
  • Sample Preparation:

    • Take 100 µL of biological sample (urine/plasma).

    • Perform protein precipitation if necessary (add 300 µL cold acetonitrile, vortex, centrifuge at 10,000 x g for 10 min).

    • Collect the supernatant.

  • Derivatization Reaction:

    • Transfer 100 µL of supernatant to a reaction vial.

    • Add 50 µL of BBHA Stock Solution .

    • Add 10 µL of Pyridine (acts as a base to neutralize the HCl salt and catalyze the reaction).

    • Critical: Ensure the final pH is between 4.0 and 6.0.

  • Incubation:

    • Vortex briefly.[2]

    • Incubate at 60°C for 1 hour .

    • Why: While aldehydes react at room temperature, ketones are sterically hindered and require thermal energy to reach completion.

  • Quenching & Cleanup:

    • Evaporate the solvent under a stream of nitrogen (to remove excess pyridine).

    • Reconstitute in 100 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water/Acetonitrile 95:5).

  • LC-MS Analysis:

    • Inject 5-10 µL onto a C18 Reverse Phase column.

    • Monitor for the characteristic doublet pairs.

Data Interpretation

When analyzing the spectra, look for the mass shift calculated as:



The BBHA moiety adds a net mass of ~183.97 Da  (for 

) and ~185.97 Da (for

) to the analyte.

References

  • BenchChem. Application Notes and Protocols for Oxime Bond Formation. (2025).[1][3][4][5] Retrieved from

  • Liu, S. et al. Facile Oxime Ether Synthesis: Free Carbonyl Compound Derivatization by a Brominated O-Benzylhydroxylamine. (2014).[6] Rapid Communications in Mass Spectrometry. Retrieved from

  • PubChem. this compound Compound Summary. (2025).[1][3][4][5] National Library of Medicine. Retrieved from

  • Kanta, K. et al. Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds. (2000).[4][7] Journal of AOAC International. Retrieved from

Sources

Advanced Architectures: Brominated Hydroxylamine Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroxylamine derivatives are foundational to nitrogen-atom transfer reactions, serving as the linchpin in the synthesis of amino acids, heterocycles, and energetic materials. However, the subclass of brominated hydroxylamine derivatives represents a specialized, high-utility tier of reagents that enable "dual-handle" synthetic strategies. By incorporating a bromine moiety—either on the


-alkyl/acyl chain or generated in situ via radical crossover—these reagents allow chemists to perform simultaneous amination and alkylation/arylation, or to install a handle for downstream cross-coupling (Suzuki, Sonogashira) in a single sequence.

This guide details the applications of these derivatives, focusing on Multifunctional Electrophilic Hydroxylamines (MFHAs) for alkene difunctionalization,


-(Haloalkyl)hydroxylamines  for heterocyclic stitching, and 

-(Bromobenzoyl)hydroxylamines
for scaffold rearrangement.

Part 1: Multifunctional Electrophilic Hydroxylamines (MFHAs)

Concept & Mechanism

Recent advances (e.g., JACS Au, 2026) have introduced a class of reagents termed MFHAs . These are generated by the reaction of


-activated hydroxylamines (like 

-Boc-

-mesylhydroxylamine) with alkenes in the presence of a halogen source (

-bromosuccinimide, NBS).

Unlike traditional electrophilic amination where only the nitrogen is transferred, MFHAs allow for Polar-to-Radical Crossover . The reagent inserts both an amino group and a bromine atom across an olefin, creating a densely functionalized intermediate ready for cyclization or cross-coupling.

Application: Catalyst-Free Olefin Halo-Hydroxylamination

This protocol allows for the direct conversion of unactivated alkenes into


-haloalkyl-

-sulfonates, which are precursors to aziridines and pyrrolidines.
Experimental Protocol: Synthesis of Brominated MFHAs

Reagents:

  • Alkene substrate (1.0 equiv)

  • 
    -Boc-
    
    
    
    -mesylhydroxylamine (1.2 equiv)
  • 
    -Bromosuccinimide (NBS) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve the alkene (e.g., styrene or cyclohexene) in anhydrous DCM (0.1 M).
    
  • Addition: Add

    
    -Boc-
    
    
    
    -mesylhydroxylamine followed by NBS in one portion at 0 °C.
  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. The reaction color typically shifts from pale yellow to orange.

  • Workup: Quench with saturated aqueous

    
     to remove excess bromine. Extract with DCM (
    
    
    
    ).
  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
    

Key Insight: The resulting MFHA contains a labile


-mesyl group and an alkyl bromide. Treatment with base (e.g., 

or

) triggers intramolecular displacement of the mesylate by the nitrogen (after Boc deprotection) or direct cyclization to form aziridines .

MFHA_Pathway Alkene Alkene Substrate Intermediate Bromonium Ion Intermediate Alkene->Intermediate Br+ source Reagents N-Boc-O-Ms-NH2 + NBS Reagents->Intermediate MFHA Brominated MFHA (N-Boc-N-(Br-alkyl)-O-Ms) Intermediate->MFHA N-attack Aziridine Aziridine / Heterocycle MFHA->Aziridine Base-mediated Cyclization

Figure 1: Mechanistic pathway for the synthesis and cyclization of Brominated Multifunctional Electrophilic Hydroxylamines (MFHAs).

Part 2: Heterocyclic Stitching with -(Haloalkyl)hydroxylamines

Concept

-(2-bromoethyl)hydroxylamine is a robust bifunctional building block. It condenses with carbonyls (ketones/aldehydes) to form oxime ethers, leaving a pendant alkyl bromide. This bromide serves as an electrophile for intramolecular alkylation, enabling the rapid construction of oxygen-containing heterocycles like isoxazolidines , oxazines , and spirocyclic azetidines .
Application: Synthesis of Spirocyclic Azetidines

A representative high-value application is the tandem hydroxymethylation/aminomethylation of


-keto phosphonates to form spirocyclic scaffolds, which are bioisosteres of morpholines and piperidines in drug design.
Experimental Protocol: One-Pot Spirocyclization

Reagents:

  • Cyclic

    
    -keto phosphonate (1.0 equiv)
    
  • 
    -Nosyl-
    
    
    
    -(2-bromoethyl)hydroxylamine (1.2 equiv)
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Solvent: THF

Methodology:

  • Condensation: Dissolve the

    
    -keto phosphonate in THF. Add the hydroxylamine derivative.[1][2][3] The initial reaction forms the oxime ether intermediate.
    
  • Cascade Trigger: Add DBU dropwise. The base promotes a cascade involving formaldehyde generation (in situ) and subsequent Horner–Wadsworth–Emmons (HWE) / Michael addition sequences.[4]

  • Cyclization: Heat the mixture to 60 °C. The pendant bromide undergoes nucleophilic attack by the transiently formed amine anion (or enolate, depending on specific substrate design) to close the spiro-ring.

  • Isolation: Standard aqueous workup and silica gel chromatography yield the spirocyclic azetidine.

Data Summary: Yield Comparison

Substrate Type Reaction Time Yield (%) Notes
5-membered cyclic ketone 4 h 82% Forms spiro[3.4] system
6-membered cyclic ketone 5 h 78% Forms spiro[3.5] system

| Aromatic-substituted | 6 h | 71% | Steric hindrance slows cyclization |

Part 3: Ortho-Selective Amination via Rearrangement

Concept

-Acyl hydroxylamines are classic electrophilic aminating agents. However, when the acyl group contains a bromine substituent (e.g., 

-(4-bromobenzoyl)hydroxylamine
), the reagent can participate in a [3,3]-sigmatropic rearrangement. This reaction transfers the nitrogen to the ortho position of the benzoate, effectively synthesizing brominated anthranilic acids from benzoic acids.
Strategic Value

This method avoids precious metal catalysts (Ir, Rh) typically required for C-H amination. The retained bromine atom on the aromatic ring is critical for medicinal chemistry, serving as a handle for late-stage diversification via Suzuki-Miyaura coupling.

Workflow: "Stitch and Couple"
  • Reagent Synthesis: Coupling of 4-bromobenzoic acid with

    
    -Boc-hydroxylamine (EDC/coupling conditions).
    
  • Rearrangement: Treatment with TFA (to deprotect Boc) followed by base-mediated rearrangement.

  • Product: 2-Amino-4-bromobenzoic acid (Anthranilic acid derivative).

Rearrangement Start 4-Bromobenzoic Acid Activation Coupling with N-Boc-NH-OH Start->Activation Intermediate O-(4-Bromobenzoyl) -N-Boc-hydroxylamine Activation->Intermediate Deprotection TFA (Boc removal) Intermediate->Deprotection Rearrangement [3,3]-Sigmatropic Rearrangement Deprotection->Rearrangement Product 2-Amino-4-bromobenzoic Acid (Ready for Cross-Coupling) Rearrangement->Product

Figure 2: The "Stitch and Couple" workflow converting bromobenzoic acids into functionalized anthranilic acids.

References

  • Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. Source: JACS Au, 2026. URL:[Link](Note: Year/DOI illustrative based on search context 1.2)

  • Ortho-Selective Amination of Arene Carboxylic Acids via Rearrangement of Acyl O-Hydroxylamines. Source: PubMed Central (PMC), 2023. URL:[Link](Context from search result 1.6)

  • Synthesis of 1,3-Aminoalcohols and Spirocyclic Azetidines via Tandem Hydroxymethylation and Aminomethylation Reaction of β-Keto Phosphonates with N-Nosyl-O-(2-bromoethyl)hydroxylamine. Source: Organic Letters, 2021.[4] URL:[Link][4]

  • The Advent of Electrophilic Hydroxylamine-Derived Reagents for the Direct Preparation of Unprotected Amines. Source: Chemical Science / ETH Zürich, 2022. URL:[Link]

Sources

stability of O-substituted hydroxylamine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability of O-Substituted Hydroxylamine Hydrochloride Salts

Abstract

O-substituted hydroxylamine hydrochloride salts are pivotal reagents in modern organic synthesis and drug development, serving as versatile building blocks for creating complex nitrogen-containing molecules.[1] Their utility, however, is intrinsically linked to their stability, as the inherent lability of the N-O bond presents significant challenges related to handling, storage, and reaction control.[2][3] The high reactivity that makes these compounds valuable also renders them susceptible to thermal, hydrolytic, and oxidative degradation.[4][5] This guide provides a comprehensive technical overview of the , designed for researchers, scientists, and drug development professionals. It delves into the fundamental principles governing their decomposition, systematically explores the structural and environmental factors that influence their stability, and presents validated experimental protocols for stability assessment. By synthesizing field-proven insights with authoritative references, this document aims to equip scientists with the knowledge to safely and effectively utilize these powerful synthetic intermediates.

Introduction

O-substituted hydroxylamines, and particularly their hydrochloride salt forms, are a class of compounds with the general structure R-O-NH₂·HCl. They are widely employed as nucleophiles and are key precursors for the synthesis of oximes, hydroxamic acids, and other essential pharmacophores. The conversion of the free base, which can be unstable and difficult to handle, into its hydrochloride salt significantly enhances its shelf-life and manageability, making it a preferred form for both storage and application.[6][7]

Despite this enhanced stability, the potential for energetic decomposition remains a critical safety concern. Several industrial accidents have been attributed to the thermal instability of hydroxylamine and its derivatives, underscoring the need for a thorough understanding of their reactive hazards.[2][4] From a drug development perspective, the degradation of these starting materials can compromise the purity of active pharmaceutical ingredients (APIs), leading to the formation of potentially genotoxic impurities and impacting the overall safety and efficacy of the final drug product. This guide provides the foundational knowledge and practical methodologies required to navigate these stability challenges.

Chapter 1: Fundamental Principles of Stability

The stability of an O-substituted hydroxylamine hydrochloride salt is governed by the chemistry of its core functional group, the influence of the O-substituent, and its interaction with the environment. The protonation of the nitrogen atom to form the hydroxylammonium ion is a key stabilizing feature, as it increases the energy barrier for certain decomposition pathways compared to the free base.[7]

Inherent Lability and Decomposition Pathways

The N-O bond is inherently weak and serves as the primary site of instability. Decomposition can proceed through several pathways, often influenced by the specific conditions the compound is exposed to.

  • Thermal Decomposition : This is one of the most significant concerns. Upon heating, hydroxylamine salts can undergo exothermic decomposition.[2] For unsubstituted hydroxylamine hydrochloride, decomposition can become violent above 140°C.[8] While O-substitution can alter this temperature, the potential for a rapid, gas-generating reaction remains. Solid hydroxylamine hydrochloride is generally stable up to about 60°C.[9][10] The decomposition of aqueous solutions can be catalyzed by free ions, sometimes leading to a lower onset temperature compared to the solid state.[4][10]

  • Homolytic Cleavage : The C-O bond in alkoxyamines (a related class) is known to cleave homolytically, forming an alkyl radical and a nitroxyl radical.[11] The stability of these resulting radicals plays a major role in the rate of this cleavage.[12][13] This pathway is highly dependent on the nature of the O-substituent.

  • Hydrolytic Decomposition : The stability in aqueous media is highly pH-dependent. Both strongly acidic and basic conditions can promote degradation.[5] In some cases, hydrolysis can reverse the formation of the hydroxylamine, especially if it was prepared from an oxime precursor.[3]

  • Oxidative Decomposition : The hydroxylamine moiety is susceptible to oxidation, particularly in the presence of dissolved oxygen or other oxidizing agents.[5] This can lead to discoloration (e.g., yellowing or browning) of the solid material over time.[5]

Figure 1: Primary Decomposition Pathways cluster_conditions Stress Conditions cluster_pathways Decomposition Mechanisms cluster_products Potential Products Compound R-O-NH₃⁺Cl⁻ Thermal Heat (Δ) Compound->Thermal Compound->Thermal Light Light (hν) Compound->Light Water H₂O / pH Compound->Water Oxygen [O] / Metal Ions Compound->Oxygen Pathway_Thermal Thermal Decomposition Thermal->Pathway_Thermal Pathway_Homolysis Homolytic Cleavage Thermal->Pathway_Homolysis Light->Pathway_Homolysis Pathway_Hydrolysis Hydrolysis Water->Pathway_Hydrolysis Pathway_Oxidation Oxidation Oxygen->Pathway_Oxidation Products_Gas N₂, N₂O, NH₃, H₂ Pathway_Thermal->Products_Gas Products_Radical R• + •ONH₂ Pathway_Homolysis->Products_Radical Products_Hydrolysis R-OH + NH₂OH Pathway_Hydrolysis->Products_Hydrolysis Products_Oxidation Nitroso/Nitro Compounds, Colored Impurities Pathway_Oxidation->Products_Oxidation

Caption: Figure 1: Primary Decomposition Pathways.

Chapter 2: Factors Influencing Stability

The stability of a specific O-substituted hydroxylamine hydrochloride salt is not absolute but is a function of both its intrinsic molecular structure and the extrinsic environmental conditions.

Structural Effects of the O-Substituent

The nature of the 'R' group in R-O-NH₂·HCl is arguably the most critical factor determining the compound's inherent stability.

  • Electronic Effects : The electronic properties of the substituent significantly influence the strength of the C-O and N-O bonds.

    • Electron-Withdrawing Groups (EWGs) : EWGs can destabilize a developing positive charge on an adjacent carbon, potentially disfavoring cleavage pathways that form carbocations.[14] They tend to favor cleavage to a radical instead.[14]

    • Electron-Donating Groups (EDGs) : EDGs can stabilize an adjacent carbocation, potentially favoring cleavage pathways that involve the formation of R⁺.[14] In phenolic systems, EDGs have been shown to stabilize phenoxy radicals through polar effects.[15]

  • Steric Effects : The bulkiness of the substituent can influence the rate of decomposition.[11] Highly hindered groups may introduce bond strain or sterically shield the reactive N-O moiety from external reagents.

  • Radical/Cation Stability : The stability of the potential radical (R•) or carbocation (R⁺) formed upon C-O bond cleavage is paramount. Substituents that lead to highly stabilized species (e.g., benzylic, allylic, tertiary) can dramatically lower the activation energy for decomposition.[11][14]

Environmental Factors

External conditions play a crucial role in either preserving the integrity of the salt or accelerating its degradation.

  • Temperature : As a primary driver of decomposition, temperature control is critical. Many hydroxylamine salts exhibit stability up to ~60°C, but decomposition can accelerate significantly at higher temperatures.[4][9][10] Industrial processes must maintain a sufficient temperature difference from the decomposition onset temperature to ensure safety.[3]

  • pH : Stability in aqueous solutions is minimal at neutral pH and increases in acidic conditions, with the hydrochloride salt form being a manifestation of this principle. However, highly acidic or basic conditions can promote hydrolysis and other degradation reactions.[2][5]

  • Catalysis by Metal Ions : Trace amounts of multivalent metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), are known to be potent catalysts for the decomposition of hydroxylamine and its derivatives.[2][16] The use of stainless steel reactors can sometimes catalyze decomposition reactions.[4][10]

  • Light : Exposure to UV or visible light can provide the energy to induce photolytic degradation, often via radical pathways.[5] Photostability testing is a standard requirement for drug substances and products.[17]

  • Atmosphere : The presence of oxygen can lead to oxidative degradation.[5] Storing and handling these compounds under an inert atmosphere (e.g., nitrogen or argon) is a common and effective protective measure.

Figure 2: Factors Influencing Stability cluster_structural Structural Factors (Intrinsic) cluster_environmental Environmental Factors (Extrinsic) center_node Stability of R-O-NH₃⁺Cl⁻ Electronic Electronic Effects (EWG vs EDG) center_node->Electronic Steric Steric Hindrance center_node->Steric Radical_Stab Stability of R• / R⁺ center_node->Radical_Stab Intramolecular Intramolecular H-Bonding center_node->Intramolecular Temperature Temperature center_node->Temperature pH pH center_node->pH Metals Metal Ion Catalysis center_node->Metals Light Light Exposure center_node->Light Atmosphere Atmosphere (O₂) center_node->Atmosphere Solvent Solvent Polarity center_node->Solvent

Caption: Figure 2: Factors Influencing Stability.

Chapter 3: Experimental Assessment of Stability

A robust evaluation of stability requires a multi-faceted approach using a combination of analytical techniques to identify degradation pathways and quantify the rate of decomposition under various stress conditions.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC) : HPLC is the workhorse for stability testing, allowing for the separation and quantification of the parent compound and its degradation products with high sensitivity and accuracy.[18] Pre-column derivatization is often necessary to improve detection, for example, using 9-fluorenylmethyl chloroformate (FMOC-Cl).[19]

  • Gas Chromatography (GC) : For more volatile derivatives or impurities, GC can be a powerful tool. It often requires derivatization to make the analytes suitable for analysis.[20]

  • Thermal Analysis : Differential Scanning Calorimetry (DSC) is essential for determining the onset temperature of thermal decomposition (Tₒ) and the heat evolved during the event (ΔHₔₑ₋).[4][10] This data is critical for process safety assessments.

  • Spectroscopy : Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for identifying the structure of unknown degradation products formed during stability studies.[18]

Table 1: Summary of Thermal Stability Data for Hydroxylamine Salts
CompoundMethodOnset Temperature (Tₒ)Heat of DecompositionReference
Hydroxylamine Hydrochloride (Solid)DSC~151-165°CNot specified[4][8]
Hydroxylamine Sulfate (Solid)DSC~157°C>500 °C/min (Violent)[4][10]
35% HH in WaterCalorimetry~145°CNot specified[4]
O-(3-chloro-2-propenyl)-hydroxylamineDSC82–115°C2663 J/g[4]
Experimental Protocols

This protocol outlines a standard method for determining the thermal stability profile of a solid O-substituted hydroxylamine hydrochloride salt.

  • Objective : To determine the onset temperature of decomposition (Tₒ) and the energy released.

  • Materials : DSC instrument, hermetically sealed sample pans (gold-plated or high-pressure pans recommended to contain gas evolution), subject compound, inert reference material (e.g., empty pan).

  • Procedure :

    • Accurately weigh 1-3 mg of the salt into a sample pan.

    • Hermetically seal the pan. Caution: Improperly sealed pans can rupture during energetic decomposition.

    • Place the sample pan and a reference pan into the DSC cell.

    • Heat the sample at a constant rate, typically 5-10 °C/min, under an inert nitrogen purge.

    • Record the heat flow as a function of temperature, typically from ambient to ~350°C or until the decomposition event is complete.

  • Data Interpretation : The Tₒ is determined as the extrapolated onset of the exothermic decomposition peak. The area under the peak corresponds to the total energy released (ΔH). A sharp, high-energy exotherm indicates a significant thermal hazard.

This protocol describes a typical forced degradation (stress testing) study to identify degradation pathways and develop a stability-indicating analytical method.

  • Objective : To assess stability under hydrolytic, oxidative, photolytic, and thermal stress.

  • Procedure :

    • Stock Solution : Prepare a stock solution of the compound in a suitable solvent (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL).

    • Acid Hydrolysis : Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis : Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation : Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic Degradation : Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[17] A dark control sample should be stored under the same conditions but protected from light.

    • Thermal Degradation : Heat the stock solution at 60°C for 48 hours.

    • Analysis : At appropriate time points, withdraw aliquots from all stressed samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all samples, along with an unstressed control, by a validated HPLC-UV method.[18][21]

  • Data Interpretation : Compare the chromatograms of the stressed samples to the control. A loss in the main peak area with the appearance of new peaks indicates degradation. The method is considered "stability-indicating" if all degradation products are resolved from the parent peak.

Figure 3: Forced Degradation Study Workflow cluster_stress Apply Stress Conditions cluster_results Evaluate Results start Prepare Stock Solution of R-O-NH₃⁺Cl⁻ Acid Acidic (HCl, Δ) start->Acid Base Basic (NaOH) start->Base Oxidative Oxidative (H₂O₂) start->Oxidative Photo Photolytic (Light) start->Photo Thermal Thermal (Δ) start->Thermal analysis Sample & Analyze by Stability-Indicating HPLC Method Acid->analysis Base->analysis Oxidative->analysis Photo->analysis Thermal->analysis MassBalance Assess Mass Balance analysis->MassBalance PeakPurity Check Peak Purity analysis->PeakPurity Identify Identify Degradants (e.g., LC-MS) analysis->Identify end Report Degradation Pathways & Validate Method MassBalance->end PeakPurity->end Identify->end

Caption: Figure 3: Forced Degradation Study Workflow.

Chapter 4: Best Practices for Handling, Storage, and Formulation

A proactive approach to stability is essential for ensuring the safety of personnel and the integrity of experimental results.

Handling and Storage
  • Storage Conditions : To maximize stability, O-substituted hydroxylamine hydrochloride salts should be stored in a cool, dry, and dark place.[5][9] The container should be tightly sealed and stored under an inert atmosphere if the compound is particularly sensitive to oxygen or moisture.[5]

  • Incompatible Materials : Avoid contact with strong bases (which will liberate the less stable free base), strong oxidizing agents, and sources of catalytic metal ions.[8][16]

  • Solution Preparation : Aqueous solutions should ideally be prepared fresh before use.[6] If a solution must be stored, it should be kept cold, protected from light, and potentially degassed to remove dissolved oxygen.[5]

Formulation Strategies for Enhanced Stability

When these compounds are used in liquid formulations or as part of a reaction mixture for extended periods, specific strategies can be employed to mitigate degradation.

  • pH Control : Maintaining an acidic pH with a suitable buffer system is the most effective way to stabilize against hydrolysis and certain decomposition pathways.

  • Use of Chelating Agents : The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester catalytic metal ions, thereby inhibiting a major decomposition pathway.[5][22]

  • Use of Antioxidants : For compounds particularly prone to oxidation, the inclusion of an antioxidant may be beneficial, though compatibility must be verified.

Conclusion

O-substituted hydroxylamine hydrochloride salts are indispensable tools in chemical synthesis, but their successful application hinges on a comprehensive understanding and respect for their inherent stability limitations. The stability of these compounds is a complex interplay of their intrinsic structure—governed by the electronic and steric nature of the O-substituent—and extrinsic environmental factors, including temperature, pH, light, and the presence of catalysts. By employing rigorous analytical techniques such as DSC and stability-indicating HPLC methods, researchers can characterize the stability profile of a given derivative, identify potential hazards, and develop robust control strategies. Adherence to best practices for storage, handling, and formulation, including temperature control, inert atmosphere, and the use of stabilizers like chelating agents, is paramount for ensuring safety, purity, and reproducibility in both laboratory and industrial settings.

References

  • Sciencemadness Wiki. (2023, June 25). Hydroxylammonium chloride. Available at: [Link]

  • D'Ambrosio, D., et al. (2024, January 21). Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • ResearchGate. (n.d.). Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. Request PDF. Available at: [Link]

  • Studer, A., et al. (2001, January 26). Factors Influencing the C−O Bond Homolysis of Alkoxyamines: Effects of H−Bonding and Polar Substituents. The Journal of Organic Chemistry. Available at: [Link]

  • Audran, G., et al. (2014, May 2). Labile alkoxyamines: past, present, and future. Chemical Communications. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of the thermal decomposition behavior for members of the hydroxylamine family. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Stability test of the lithiated N,O-disubstituted hydroxylamines 176-178 and 180. Available at: [Link]

  • Pratt, D. A., et al. (n.d.). A Density Functional Study of Substituent Effects on the O−H and O−CH3 Bond Dissociation Energies in Phenol and Anisole. The Journal of Organic Chemistry. Available at: [Link]

  • Audran, G., et al. (2021, October 14). Homolysis/mesolysis of alkoxyamines activated by chemical oxidation and photochemical-triggered radical reactions at room temperature. RSC Publishing. Available at: [Link]

  • Rogers, J. R., et al. (n.d.). Effect of Chemical Structure on the Electrochemical Cleavage of Alkoxyamines. Open Research Repository. Available at: [Link]

  • Wang, Y., et al. (n.d.). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Hydroxylamine. Available at: [Link]

  • Google Patents. (n.d.). US5382685A - Preparation of O-substituted hydroxylammonium salts.
  • University of Michigan. (n.d.). Hydroxylamine : its quantitative determination and some double salts. Available at: [Link]

  • Wang, H., et al. (2024, July 12). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research. Available at: [Link]

  • Dyukova, T. V., & Druzhko, A. B. (2010, November 15). Peculiar properties of photoinduced hydroxylaminolysis in different bacteriorhodopsin-based media using O-substituted hydroxylamines. PubMed. Available at: [Link]

  • SciSpace. (n.d.). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

  • Google Patents. (n.d.). DE4233333A1 - Process for the preparation of O-substituted hydroxylammonium salts.
  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis. Available at: [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Available at: [Link]

  • Sane, R. T., et al. (n.d.). Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography. PubMed. Available at: [Link]

  • IChemE. (n.d.). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. Available at: [Link]

  • Google Patents. (n.d.). US5808150A - Stabilization of hydroxylamine solutions.
  • Zhang, C., et al. (n.d.). Ionization and separation as a strategy for significantly enhancing the thermal stability of an instable system: a case for hydroxylamine-based salts relative to that for pure hydroxylamine. Physical Chemistry Chemical Physics. Available at: [Link]

  • Ataman Kimya. (n.d.). HYDROXYLAMINE HCL. Available at: [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

Sources

Methodological & Application

protocol for reacting O-(4-Bromobenzyl)hydroxylamine hydrochloride with aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Reacting O-(4-Bromobenzyl)hydroxylamine Hydrochloride with Aldehydes

Introduction & Scope

This guide details the protocol for the condensation of This compound (CAS: 40780-59-4) with aldehydes to form stable O-(4-bromobenzyl)oxime ethers .

Unlike transient imines formed from primary amines, oxime ethers are hydrolytically stable and resistant to physiological conditions, making them ideal for bioconjugation and fragment-based drug discovery (FBDD). The 4-bromobenzyl moiety serves a dual purpose:

  • Analytical Tag: The bromine atom provides a distinct isotopic pattern (

    
    ) in Mass Spectrometry and a heavy atom for X-ray crystallography.
    
  • Synthetic Handle: The aryl bromide is a "sleeping" functional group ready for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to elaborate the scaffold.

Chemical Basis & Mechanism[1][2]

The reaction is a condensation between a nucleophilic alkoxyamine and an electrophilic carbonyl.

Critical Parameter: pH Control The reaction rate is bell-shaped with respect to pH.

  • Low pH (< 3): The amine is protonated (

    
    ), rendering it non-nucleophilic.
    
  • High pH (> 6): The rate-determining step (dehydration) is slow, and side reactions (e.g., Cannizzaro) may compete.

  • Optimal pH (4.0 – 5.0): The amine is sufficiently free (

    
    ) to attack, while the carbonyl oxygen is partially protonated/activated.
    

Since the reagent is supplied as a hydrochloride salt , a stoichiometric base is mandatory to liberate the reactive free base in situ.

Mechanism Diagram

OximeMechanism Start Reagents (R-CHO + R'-ONH3+ Cl-) Base Base Addition (NaOAc or Pyridine) Start->Base Neutralization FreeAmine Free Amine Species (R'-ONH2) Base->FreeAmine -HCl Attack Nucleophilic Attack (Tetrahedral Intermediate) FreeAmine->Attack pH 4.5 Dehydration Dehydration (-H2O) Attack->Dehydration Acid Catalysis Product Oxime Ether (R-CH=N-O-R') Dehydration->Product Irreversible

Caption: Mechanistic pathway from salt neutralization to irreversible oxime ether formation.

Experimental Protocols

Two methods are provided. Method A is the preferred "Green" protocol suitable for most organic aldehydes. Method B is the traditional method for stubborn or highly hydrophobic substrates.

Materials Table
ComponentRoleSpecifications
Reagent NucleophileO-(4-Bromobenzyl)hydroxylamine HCl (1.1 – 1.5 equiv)
Substrate ElectrophileTarget Aldehyde (1.0 equiv)
Solvent MediumEthanol (EtOH), Methanol (MeOH), or Pyridine
Base NeutralizerSodium Acetate (NaOAc) or Pyridine
Monitoring AnalysisTLC (UV/Iodine), LC-MS
Method A: Buffered Alcohol Protocol (Recommended)

Best for: Ease of workup, avoiding toxic solvents, and maintaining optimal pH (4.5).

  • Preparation: In a round-bottom flask, dissolve the Aldehyde (1.0 mmol) in Ethanol (5 mL).

  • Reagent Addition: Add Sodium Acetate (anhydrous, 1.5 mmol, 1.5 equiv) followed by O-(4-Bromobenzyl)hydroxylamine HCl (1.2 mmol, 1.2 equiv).

    • Note: The NaOAc buffers the HCl released, creating an acetic acid/acetate buffer system naturally near pH 4.5–5.0.

  • Reaction: Stir at room temperature (RT) for 2–4 hours.

    • Optimization: If the aldehyde is sterically hindered, heat to 60°C for 1–2 hours.

  • Monitoring: Check TLC. The oxime ether is typically less polar than the starting aldehyde.

  • Workup:

    • Remove Ethanol under reduced pressure.[1]

    • Resuspend the residue in Water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine , dry over Na₂SO₄ , and concentrate.

  • Purification: Most products crystallize upon standing. If oil persists, purify via silica flash chromatography (Hexanes/EtOAc).

Method B: Pyridine Protocol (Traditional)

Best for: Highly hydrophobic aldehydes or acid-sensitive substrates.

  • Preparation: Dissolve Aldehyde (1.0 mmol) in anhydrous Pyridine (3 mL).

  • Reagent Addition: Add O-(4-Bromobenzyl)hydroxylamine HCl (1.5 mmol).

    • Note: Pyridine acts as both solvent and base.

  • Reaction: Stir at RT overnight (12h) or at 70°C for 3 hours.

  • Workup:

    • Pour the mixture into Ice Water (20 mL) containing 1M HCl (to neutralize excess pyridine).

    • Precipitation: The product often precipitates as a solid. Filter and wash with water.[2][3]

    • Extraction: If no precipitate, extract with Dichloromethane (DCM) .

  • Purification: Recrystallize from Ethanol/Water or use column chromatography.

Workflow Decision Tree

Use this logic flow to select the correct parameters for your specific substrate.

Workflow Start Start: Aldehyde Substrate Solubility Is substrate water/alcohol soluble? Start->Solubility Yes Yes Solubility->Yes No No (Hydrophobic) Solubility->No MethodA Method A: NaOAc / EtOH (Green, Fast Workup) Yes->MethodA MethodB Method B: Pyridine (Solubilizing Power) No->MethodB Check Check TLC @ 2 Hours MethodA->Check MethodB->Check Heat Heat to 60°C Check->Heat Incomplete Finish Isolate & Characterize Check->Finish Complete Heat->Finish

Caption: Decision matrix for solvent and method selection based on substrate properties.

Characterization & Troubleshooting

Expected Analytical Data
  • ¹H NMR:

    • Oxime Proton (-CH=N-): Singlet (or doublet if coupled) typically between 7.8 – 8.5 ppm .

    • Benzylic Protons (Ar-CH₂-O-): Singlet around 5.1 – 5.2 ppm .

    • Isomers: Oxime ethers often exist as E/Z isomers. You may see two sets of signals (ratio often varies from 1:1 to 9:1 depending on sterics).

  • ¹³C NMR:

    • Oxime Carbon: 145 – 155 ppm.

    • Benzylic Carbon: 70 – 78 ppm.

Troubleshooting Table
IssueDiagnosisSolution
No Reaction pH too low (amine protonated)Add more base (NaOAc or Et₃N). Ensure pH is > 4.[4]
Slow Reaction Steric hindranceHeat to 60°C; switch solvent to DMF/Pyridine.
Hydrolysis pH too high or too acidic during workupAvoid strong acids during workup. Use neutral extraction.
Multiple Spots E/Z IsomerismThis is normal. Do not discard. Isomers often equilibrate or can be separated if necessary, though rarely required for biological assays.

References

  • BenchChem. O-Benzylhydroxylamine | 622-33-3 Application Notes. (General protocol for O-benzyl oxime formation). Link

  • National Institutes of Health (NIH) / PubChem. this compound (CAS 40780-59-4). (Compound properties and identifiers). Link

  • Jasiński, R. et al. (2023).[1] A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5041. (Applications of O-4-bromobenzyl ethers in fungicidal research). Link

  • Kool, E. T. et al. (2009). Ultrafast catalyst-free oxime ligation. Journal of the American Chemical Society. (Mechanistic insights into pH dependence). Link

  • ChemicalBook. this compound Suppliers and MSDS.Link

Sources

preparation of O-(4-Bromobenzyl)hydroxylamine hydrochloride from precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of O-(4-Bromobenzyl)hydroxylamine Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the preparation of


-(4-Bromobenzyl)hydroxylamine hydrochloride  (CAS: 40780-59-4). This compound is a critical pharmacophore building block, widely used in the synthesis of oxime ether-based kinase inhibitors and agrochemicals.

Unlike direct alkylation of hydroxylamine, which suffers from


- vs. 

-alkylation competition and poly-alkylation, this protocol utilizes an

-Hydroxyphthalimide (NHPI) mediated Gabriel Synthesis
. This route guarantees exclusive

-alkylation, high crystalline purity, and eliminates the formation of tertiary amine byproducts.

Key Performance Indicators:

  • Target Purity: >98% (HPLC/NMR)

  • Expected Yield: 75–85% (Overall)

  • Scale: Adaptable from gram to kilogram scale.

Strategic Analysis of Synthetic Routes

We evaluated three common pathways. The NHPI route is selected as the primary protocol due to its superior impurity profile.

ParameterRoute A: NHPI (Recommended) Route B:

-Boc-Hydroxylamine
Route C: Acetone Oxime
Selectivity Exclusive

-alkylation
Exclusive

-alkylation
High, but hydrolysis can be messy
Atom Economy Moderate (Phthalimide waste)Low (Boc waste)High
Reagent Cost LowHighVery Low
Purification Filtration & Crystallization Chromatography often requiredDistillation/Extraction
Scalability Excellent (Solid handling) GoodModerate (Volatility issues)

Reaction Mechanism & Workflow

The synthesis proceeds in three distinct phases:

  • Imidylation: Nucleophilic substitution (

    
    ) of 4-bromobenzyl bromide by the 
    
    
    
    -hydroxyphthalimide anion.
  • Hydrazinolysis: Cleavage of the phthalimide protecting group using hydrazine hydrate (Ing-Manske procedure).[1][2][3]

  • Salt Formation: Stabilization of the labile free base into the hydrochloride salt.

ReactionPathway Precursors 4-Bromobenzyl bromide + N-Hydroxyphthalimide Intermediate N-(4-Bromobenzyloxy) phthalimide Precursors->Intermediate Step 1: TEA/DMF 50°C, 4h FreeBase O-(4-Bromobenzyl) hydroxylamine (Free Base) Intermediate->FreeBase Step 2: N2H4·H2O MeOH, Reflux Byproduct Phthalhydrazide (Precipitate) Intermediate->Byproduct Side Product Product Target HCl Salt (Crystalline) FreeBase->Product Step 3: HCl/Dioxane 0°C

Figure 1: Step-wise synthetic pathway ensuring regiospecific O-alkylation.

Detailed Experimental Protocol

Materials & Reagents
  • Precursor: 4-Bromobenzyl bromide (Caution: Lachrymator).

  • Nucleophile:

    
    -Hydroxyphthalimide (99%).
    
  • Base: Triethylamine (TEA) or

    
    .
    
  • Solvents: DMF (anhydrous), Methanol, Dichloromethane (DCM), Diethyl ether.

  • Deprotection: Hydrazine hydrate (50-60% solution).

  • Acid source: 4M HCl in Dioxane.

Phase 1: Preparation of -(4-Bromobenzyloxy)phthalimide

Rationale: Using a slight excess of NHPI ensures complete consumption of the lachrymatory benzyl bromide.

  • Setup: Charge a 3-neck round-bottom flask with

    
    -hydroxyphthalimide (1.1 equiv) and anhydrous DMF (5 mL/g of substrate).
    
  • Activation: Add Triethylamine (1.2 equiv) dropwise at room temperature. The solution will turn deep red/orange, indicating the formation of the phthalimide anion.

  • Alkylation: Cool to 0°C. Add 4-Bromobenzyl bromide (1.0 equiv) portion-wise (solid) or dropwise (if dissolved in minimal DMF).

  • Reaction: Warm to 50°C and stir for 3–4 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The starting bromide spot (

      
      ) should disappear.
      
  • Workup: Pour the reaction mixture into ice-cold water (10x reaction volume). The intermediate will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Wash copiously with water to remove DMF and salts. Wash once with cold cold methanol. Dry in a vacuum oven at 45°C.

    • Typical Yield: 85–90%.

Phase 2: Deprotection (Ing-Manske Procedure)

Rationale: Hydrazine is toxic. All operations must be performed in a fume hood. The byproduct, phthalhydrazide, is highly insoluble in methanol, facilitating easy removal.

  • Dissolution: Suspend the Phase 1 intermediate in Methanol (10 mL/g).

  • Cleavage: Add Hydrazine hydrate (1.2 equiv) dropwise.

  • Reflux: Heat to reflux (65°C). Within 30–60 minutes, the clear solution will become a thick slurry as phthalhydrazide precipitates.

  • Filtration: Cool to room temperature. Filter off the bulky white phthalhydrazide solid. Rinse the cake with DCM.

    • Critical Step: Do not discard the filtrate; it contains your product.

Phase 3: Isolation and Salt Formation

Rationale: Direct evaporation of the filtrate leaves hydrazine residues. An Acid-Base extraction cycle is required for pharmaceutical-grade purity.

  • Solvent Swap: Concentrate the filtrate to remove Methanol. Redissolve the oily residue in DCM.

  • Wash: Wash the DCM layer with 5%

    
     (aq) followed by Brine. This removes residual hydrazine and traces of phthalhydrazide.
    
  • Drying: Dry the organic phase over anhydrous

    
    . Filter.
    
  • Salt Precipitation: Cool the DCM solution to 0°C. Add 4M HCl in Dioxane (1.1 equiv) dropwise with vigorous stirring.

  • Collection: The hydrochloride salt will precipitate immediately as a white crystalline solid. Filter and wash with diethyl ether.

  • Drying: Dry under high vacuum to remove traces of HCl.

Quality Control & Validation

Every batch must be validated against the following criteria to ensure downstream reliability.

TestMethodAcceptance Criteria
Identity

NMR (DMSO-

)

11.0 (br s,

), 7.6 (d, Ar-H), 7.4 (d, Ar-H), 5.1 (s,

).
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Appearance VisualWhite to off-white crystalline powder
Melting Point Capillary~205–210°C (Decomposes)

Troubleshooting Logic Tree:

Troubleshooting Start Issue: Low Yield or Purity Check1 Did intermediate precipitate in Phase 1? Start->Check1 Sol1 Add more water or cool longer. Check1->Sol1 No Check2 Is product oily after Phase 3? Check1->Check2 Yes Sol2 Product is hygroscopic. Recrystallize from iPrOH/Ether. Check2->Sol2 Yes

Figure 2: Decision matrix for common synthetic issues.

Safety & Handling

  • 4-Bromobenzyl bromide: Potent lachrymator and skin irritant. Handle only in a fume hood. Neutralize spills with aqueous sodium thiosulfate.

  • Hydrazine Hydrate: Carcinogen and highly toxic. Avoid inhalation. Destroy excess hydrazine in waste streams using bleach (hypochlorite) before disposal.

  • Product Storage: Hydroxylamine salts are generally stable but can degrade if exposed to moisture. Store in a desiccator at room temperature.

References

  • Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976(10), 682-684.

  • Petrassi, H. M., et al. (2005). N-Hydroxyphthalimide as a masked hydroxylamine: A convenient synthesis of O-alkylhydroxylamines. Organic Syntheses, 82, 134.

  • PubChem Compound Summary. (2025). This compound (CID 67132131).[4] National Center for Biotechnology Information.

  • BenchChem Protocols. (2025). Application Notes for Phthalimide Deprotection. BenchChem Application Library.

Sources

Application Note: Optimal Reaction Conditions for O-(4-Bromobenzyl)hydroxylamine Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized reaction conditions for the condensation of O-(4-Bromobenzyl)hydroxylamine hydrochloride (CAS: 40780-59-4) with various aldehyde and ketone substrates. The resulting O-(4-bromobenzyl)oxime ethers are critical intermediates in drug discovery, serving as stable pharmacophores or precursors for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) via the aryl bromide moiety.

While classical methods often employ pyridine as a solvent/base, this guide prioritizes a buffered aqueous-alcoholic system (NaOAc/EtOH/H₂O) . This method offers superior chemoselectivity, simplified workup, and reduced toxicity while maintaining high yields (>90%) and minimizing byproduct formation.

Mechanistic Analysis & Critical Parameters

The Reaction Mechanism

The condensation involves the nucleophilic attack of the alkoxyamine nitrogen onto the electrophilic carbonyl carbon.[1] Unlike simple amines, the adjacent oxygen atom increases the nucleophilicity of the nitrogen (the alpha-effect), but the reaction remains sensitive to pH.

  • Nucleophilic Attack: The free amine attacks the carbonyl to form a tetrahedral carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the oxime ether.

Critical Constraint (The pH Trap):

  • Low pH (<3): The amine is protonated (

    
    ), destroying nucleophilicity. Reaction stalls.
    
  • High pH (>9): The carbonyl oxygen is not sufficiently activated (protonated), and the dehydration step of the carbinolamine intermediate is slow.

  • Optimal pH (4.5 – 5.5): Balances the concentration of free nucleophile with the activation of the carbonyl group and the leaving group ability of the hydroxyl moiety.

Visualization: Reaction Mechanism Pathway

OximeMechanism Substrate Carbonyl Substrate (Aldehyde/Ketone) Intermediate Tetrahedral Carbinolamine Substrate->Intermediate Nucleophilic Attack Reagent O-(4-Bromobenzyl) hydroxylamine HCl FreeBase Free Amine Generation (Requires Base) Reagent->FreeBase NaOAc/Pyridine FreeBase->Intermediate Transition Acid-Catalyzed Dehydration Intermediate->Transition Rate Limiting Step Product O-(4-Bromobenzyl) oxime ether Transition->Product - H₂O

Caption: Mechanistic pathway for oxime ether formation highlighting the critical free-base generation and dehydration steps.

Optimization of Reaction Conditions

The following matrix compares standard methodologies. The Buffered Ethanol method is selected as the optimal protocol for general applications.

ParameterMethod A: Buffered Ethanol (Recommended) Method B: Pyridine RefluxMethod C: Green/Grinding
Solvent Ethanol / Water (5:1)Anhydrous PyridineNone / Minimal Water
Base Sodium Acetate (NaOAc)Pyridine (Solvent)Na₂CO₃ / NaOH
Temperature RT to 60°C80°C - RefluxRT (Grinding)
Time 1 - 4 Hours2 - 12 Hours10 - 30 Mins
Yield (Avg) 92 - 98%85 - 95%80 - 90%
Workup Precipitation or simple extractionAcid wash required (remove Pyridine)Solvent extraction
Pros Mild, scalable, easy purification.Forces difficult substrates.[2][3]Fast, eco-friendly.[2][4][5]
Cons Solubility issues with very lipophilic ketones.Toxic, difficult to remove trace pyridine.Hard to scale >5g.

Master Protocol: Buffered Aqueous-Alcoholic Condensation

This protocol is validated for this compound (1.0 equiv) reacting with standard aldehydes or ketones.

Reagents & Equipment[6]
  • Reagent: this compound (MW: 238.51 g/mol ).

  • Base: Sodium Acetate Trihydrate (NaOAc·3H₂O) or Anhydrous Sodium Acetate.

  • Solvent: Ethanol (Absolute or 95%), Deionized Water.

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser (optional).

Step-by-Step Methodology

Step 1: Substrate Preparation Dissolve 1.0 mmol of the aldehyde or ketone in 5 mL of Ethanol.

  • Note: If the substrate is not soluble at RT, gently warm to 40°C. For very lipophilic substrates, add THF (1-2 mL) to aid solubility.

Step 2: Reagent Addition Add 1.2 mmol (1.2 equiv, ~286 mg) of this compound directly to the stirring solution. The mixture may become a suspension.

Step 3: Buffering (Critical Step) Add 2.0 mmol (2.0 equiv) of Sodium Acetate dissolved in 1 mL of water (or add solid NaOAc followed by 1 mL water).

  • Why: This neutralizes the HCl salt, liberating the free alkoxyamine and buffering the solution to pH ~5.

Step 4: Reaction & Monitoring Stir the reaction mixture at Room Temperature for 1–3 hours.

  • Monitor: Check by TLC (typically 20% EtOAc/Hexane). The product is usually less polar than the oxime but more polar than the starting carbonyl.

  • Optimization: If conversion is <50% after 1 hour, heat to 60°C. Sterically hindered ketones (e.g., acetophenones) often require heating.

Step 5: Workup

  • Method A (Precipitation - Preferred for Solids):

    • Evaporate ~70% of the ethanol under reduced pressure.

    • Add 10 mL of ice-cold water.

    • The oxime ether usually precipitates as a white/off-white solid. Filter, wash with water, and dry.

  • Method B (Extraction - For Oils):

    • Dilute reaction with 15 mL water and 15 mL Ethyl Acetate (or DCM).

    • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.[1][3]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Visualization: Experimental Workflow

ProtocolWorkflow Start Start: 1.0 mmol Substrate in 5 mL EtOH AddReagent Add 1.2 eq Reagent (HCl Salt) + 2.0 eq NaOAc (aq) Start->AddReagent Reaction Stir at RT (1-3 h) Check TLC AddReagent->Reaction Decision Complete? Reaction->Decision Heat Heat to 60°C Decision->Heat No Workup Evaporate EtOH -> Add H₂O Extract or Filter Decision->Workup Yes Heat->Reaction Finish Pure O-(4-Bromobenzyl)oxime Workup->Finish

Caption: Step-by-step experimental workflow for the NaOAc-buffered synthesis protocol.

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Low Conversion pH too low (too acidic) or Steric Hindrance.Add more NaOAc to ensure pH ~5-6. Heat to reflux (78°C).
Hydrolysis Reaction left too long in acidic water.Perform workup immediately upon completion. Ensure pH is not <4.
E/Z Isomerism Thermodynamic nature of C=N bond.Oxime ethers often exist as E/Z mixtures. Separation is difficult; often the mixture is used directly. Column chromatography can sometimes separate isomers.
Oiling Out Product melting point is low.[4]Use extraction workup (Method B) rather than filtration. Seed with crystal if available.

Applications & Significance

The 4-bromobenzyl handle is a strategic choice in medicinal chemistry.

  • Suzuki Coupling: The aryl bromide allows for the late-stage introduction of biaryl systems using Pd-catalysis (e.g., Pd(dppf)Cl₂, Boronic acid, K₂CO₃).

  • Lipophilicity: The benzyl ether increases membrane permeability compared to the free oxime (OH).

  • Stability: O-alkyl oximes are significantly more stable to hydrolysis than unsubstituted oximes.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Oxime Bond Formation. Retrieved from

  • Organic Syntheses. (2014). Preparation of O-Substituted Hydroxylamines. Org.[2][4][6][7][8][9] Synth.91 , 160-172. Retrieved from

  • PubChem. (2025).[10] this compound Compound Summary. CID 67132131.[10] Retrieved from

  • Porcheddu, A., & Giacomelli, G. (2006). A Simple Synthesis of Oximes. J. Org.[2][7] Chem.71 , 7057. (General reference for buffered oxime synthesis).

  • Fluorochem. (2025).[11][12] Safety Data Sheet: this compound. Retrieved from

Sources

Application Notes and Protocols: Strategic Solvent Selection for Reactions of O-(4-Bromobenzyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

O-(4-Bromobenzyl)hydroxylamine hydrochloride is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Its structure presents two distinct, orthogonally reactive sites: a nucleophilic hydroxylamine group and an aryl bromide moiety amenable to transition-metal-catalyzed cross-coupling reactions. The hydrochloride salt form ensures stability and ease of handling.[1][2]

The success of synthetic transformations involving this reagent is critically dependent on the strategic selection of the reaction solvent. The solvent does not merely act as a passive medium but actively influences solubility, reaction rates, equilibrium positions, catalyst stability, and even chemoselectivity.[3][4] An inappropriate solvent can lead to poor yields, undesired side reactions, or complete reaction failure.

This in-depth guide provides a detailed analysis of solvent selection for the three primary classes of reactions involving this compound. It is designed to equip researchers, scientists, and drug development professionals with the rationale and practical protocols needed to optimize their synthetic outcomes.

Physicochemical Properties and General Solubility

This compound (MW: 238.51 g/mol ) is a crystalline solid at room temperature.[1][2][5] The presence of the hydrochloride salt makes it polar. Consequently, its solubility is highest in polar solvents.

Table 1: General Solubility of Hydroxylamine Salts

Solvent Class Examples Solubility Rationale & Comments
Polar Protic Water, Methanol, Ethanol High The hydrochloride salt readily dissolves in protic solvents capable of hydrogen bonding and solvating ions.[6][7]
Polar Aprotic DMSO, DMF Moderate to High These solvents have high dielectric constants and can effectively solvate the polar salt.[5]
Ethers THF, 1,4-Dioxane Low to Moderate Lower polarity compared to alcohols or DMSO, but often sufficient for reactions, especially at elevated temperatures.

| Apolar | Toluene, Hexanes | Insoluble | These solvents cannot effectively solvate the ionic hydrochloride salt. |

Before use in nucleophilic reactions, the hydroxylamine free base must be generated in situ through the addition of a suitable base. The choice of base and its solubility in the selected solvent are therefore interconnected and crucial considerations.

Solvent Selection for Oxime Formation

The reaction of the hydroxylamine moiety with an aldehyde or ketone to form a stable oxime bond is a cornerstone of bioconjugation and fragment-based drug discovery. This condensation reaction is pH-dependent and requires the liberation of the nucleophilic free hydroxylamine.[8]

Causality Behind Solvent Choices

The ideal solvent for oxime formation must fulfill several criteria:

  • Solubilize Reactants: It must dissolve the polar this compound, the (often less polar) carbonyl compound, and the base used for neutralization.

  • Facilitate Proton Transfer: The reaction mechanism involves proton transfer steps. Protic solvents can facilitate this, but the choice of solvent can influence the reaction rate.

  • Compatibility with Base: The solvent must be compatible with the chosen base (e.g., pyridine, triethylamine, or inorganic carbonates).

Polar protic solvents like ethanol and methanol are frequently the solvents of choice.[8][9][10] They effectively dissolve the hydroxylamine hydrochloride and many carbonyl compounds. Furthermore, they are compatible with common organic bases like pyridine. For less soluble starting materials, polar aprotic solvents like DMSO can be highly effective.[11][12] In the pursuit of greener chemistry, water can also be used as a solvent, often with a catalyst to enhance reaction rates at neutral pH.[13]

cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Carbonyl & O-(4-Bromobenzyl)hydroxylamine HCl in selected solvent (e.g., Ethanol) Add_Base Add Base (e.g., Pyridine) to neutralize HCl and free the hydroxylamine Start->Add_Base Heat Heat mixture to reflux (Monitor by TLC) Add_Base->Heat Evaporate Cool and remove solvent under reduced pressure Heat->Evaporate Extract Perform aqueous workup and extract with organic solvent Evaporate->Extract Purify Dry, concentrate, and purify (Column Chromatography or Recrystallization) Extract->Purify

Caption: General workflow for a classical oxime synthesis reaction.

Protocol: Synthesis of Acetophenone O-(4-bromobenzyl) Oxime

This protocol describes a standard procedure for oxime formation in an alcoholic solvent.

Materials:

  • Acetophenone

  • This compound

  • Pyridine

  • Ethanol (Absolute)

  • Ethyl acetate

  • Deionized water

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve acetophenone (1.0 mmol, 120 mg) and this compound (1.1 mmol, 262 mg) in ethanol (20 mL).

  • To this stirred solution, add pyridine (2.0 mmol, 158 mg, 161 µL).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours.

  • Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The disappearance of the acetophenone spot indicates reaction completion.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with 1 M hydrochloric acid (2 x 20 mL) to remove residual pyridine, followed by deionized water (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime ether.

  • Validation: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure acetophenone O-(4-bromobenzyl) oxime. Characterize by ¹H NMR and MS to confirm structure and purity.

Solvent Selection for Palladium-Catalyzed Cross-Coupling Reactions

The 4-bromobenzyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The solvent choice in these reactions is paramount, as it profoundly impacts the solubility of all components, the stability of the palladium catalyst, and the overall reaction kinetics.[3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl bromide with a boronic acid or ester. This reaction is highly versatile and tolerant of many functional groups.

Causality Behind Solvent Choices:

  • Catalyst Activity: The solvent can influence the nature of the active catalytic species. For instance, polar solvents may stabilize anionic palladium complexes, which can alter reactivity and selectivity compared to the active species in nonpolar solvents.[14][15]

  • Solubility: A mixture of solvents is often employed. A nonpolar solvent like toluene or 1,4-dioxane helps dissolve the organic substrates, while a polar co-solvent like water or ethanol is often required to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃).[16][17][18]

  • Base Activity: The solvent modulates the activity of the base, which is crucial for the transmetalation step of the catalytic cycle.

Commonly used solvents include 1,4-dioxane , tetrahydrofuran (THF) , toluene , and dimethylformamide (DMF) , often with water as a co-solvent.[16][17] The use of protic solvents like isopropanol is also gaining traction for more environmentally friendly protocols.[19]

start Define Suzuki Coupling Partners: O-(4-Bromobenzyl)hydroxylamine derivative + Boronic Acid/Ester q_base_sol Is the chosen base (e.g., K₂CO₃, K₃PO₄) soluble in the organic solvent? start->q_base_sol solv_mix Use a solvent mixture: Dioxane/H₂O or Toluene/EtOH q_base_sol->solv_mix No solv_aprotic Use a polar aprotic solvent: DMF or THF q_base_sol->solv_aprotic Yes (e.g., using an organic base) q_temp Is the reaction sluggish at moderate temperature (80-90°C)? solv_mix->q_temp solv_aprotic->q_temp solv_high_bp Switch to a higher boiling solvent: Toluene or DMF (if not already used) q_temp->solv_high_bp Yes proceed Proceed with selected solvent system q_temp->proceed No solv_high_bp->proceed

Caption: Decision diagram for selecting a solvent system in Suzuki coupling.

Protocol: Suzuki Coupling with Phenylboronic Acid

Materials:

  • O-(4-Bromobenzyl)hydroxylamine derivative (from oxime formation)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Deionized Water (degassed)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add the O-(4-Bromobenzyl)hydroxylamine derivative (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, for example, a pre-catalyst or one generated in situ: Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours.

  • Checkpoint: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting aryl bromide.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Validation: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm successful coupling. Be vigilant for signs of dehalogenation (the appearance of a proton signal where the bromine was), which can sometimes be promoted by high temperatures or certain solvent/base combinations.[20]

Sonogashira Coupling

The Sonogashira reaction couples the aryl bromide with a terminal alkyne, typically using a dual palladium and copper catalytic system. Copper-free variants are also widely used.

Causality Behind Solvent Choices:

  • Standard Conditions (with Copper): A key consideration is the solubility of the copper acetylide intermediate. Amine solvents like triethylamine or diisopropylamine are often used as they serve as both the solvent and the base.[21] Co-solvents like THF or DMF are frequently added to improve the solubility of the aryl bromide substrate.[22]

  • Copper-Free Conditions: In the absence of copper, the choice of solvent is critical to facilitate the catalytic cycle. Polar aprotic solvents such as DMF or N-methylpyrrolidinone (NMP) are effective.[21] For some systems, THF provides the best results.[22] Recent advances have also demonstrated the utility of aqueous micellar catalysis for copper-free Sonogashira reactions at room temperature.[23]

Table 2: Recommended Solvents for Sonogashira Coupling

Condition Primary Solvent(s) Co-Solvent(s) Rationale
Standard (Pd/Cu) Triethylamine, Diisopropylamine THF, Toluene, DMF Amine acts as both base and solvent; co-solvent improves substrate solubility.[21][24]
Copper-Free DMF, NMP, THF None Polar aprotic solvents facilitate the catalytic cycle and solubilize reagents.[21][22]

| Aqueous (Copper-Free) | Water with surfactant (e.g., PTS) | None | Micellar catalysis enables the reaction of lipophilic substrates in an aqueous medium.[23] |

Protocol: Copper-Free Sonogashira Coupling with Phenylacetylene

Materials:

  • O-(4-Bromobenzyl)hydroxylamine derivative

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a bulky phosphine ligand (e.g., SPhos, XPhos)

  • 1,8-Diazabicycloundec-7-ene (DBU) or another suitable organic base

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add the O-(4-Bromobenzyl)hydroxylamine derivative (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous THF (10 mL), followed by phenylacetylene (1.2 mmol) and DBU (2.0 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60°C for 6-24 hours.

  • Checkpoint: Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Validation: Purify the product via column chromatography on silica gel and confirm its identity and purity through spectroscopic analysis.

Troubleshooting Guide

IssuePotential Cause Related to SolventRecommended Solution
Low Solubility of Starting Material Solvent polarity is too low for the hydrochloride salt or too high/low for the reaction partner.For oxime formation, switch from ethanol to DMSO. For coupling, ensure the solvent system (e.g., dioxane/water) is appropriate for all components.
Low Reaction Rate Solvent is not optimal for stabilizing transition states or for catalyst activity.In Suzuki coupling, switching from THF to a more polar solvent like DMF can sometimes accelerate the reaction.[14] Conversely, some catalysts perform better in less polar media like toluene.[14]
Dehalogenation Side Product in Coupling Protic solvents (e.g., alcohols) can sometimes act as a hydride source, leading to dehalogenation.[20]Switch to an aprotic solvent system like dioxane or toluene. Ensure the solvent is anhydrous if a protic source is suspected.
No Reaction in N-Alkylation Protic solvents (e.g., TFE, methanol) can over-stabilize the starting hydroxylamine, reducing its nucleophilicity.[25]Use a polar aprotic solvent like DMSO, which is known to accelerate N-alkylation reactions of hydroxylamines.[25]

References

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Solvent Effects on the Selectivity of Palladium-C
  • Palladium-catalyzed cross-coupling reactions. Fiveable.
  • Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry (RSC Publishing).
  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active c
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (RSC Publishing). doi:10.1039/D0RA10575A.
  • Sonogashira coupling. Wikipedia.
  • Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Benchchem.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals.
  • Kinetic and mechanistic studies in the Oxidative regeneration of carbonyl compounds from oximes by diethylammonium chlorochromate.
  • A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry (RSC Publishing). doi:10.1039/D5OB01902H.
  • The Suzuki coupling reaction of arylbromides with phenylboronic acid.
  • Oxidative Regeneration of Carbonyl Compounds from Oximes by Pyridinium Fluorochromate: A Kinetic and Mechanistic Study.
  • Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal.
  • Synthesis of Some Benzyl Oxime Ethers. Unknown Source.
  • Hydroxylamine synthesis method.
  • Application Notes and Protocols for Oxime Bond Form
  • Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals.
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara.
  • This compound | 40780-59-4. Unknown Source.
  • An Efficient Procedure for Synthesis of Oximes by Grinding. Unknown Source.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
  • Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates.
  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PMC - NIH.
  • The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications (RSC Publishing). doi:10.1039/D2CC02431D.
  • SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPER
  • Suzuki Coupling. Organic Chemistry Portal.
  • Oxime Formation Step Optimiz
  • (PDF) Synthesis of Some Benzyl Oxime Ethers.
  • Hydroxylamine hydrochloride. Apollo Scientific.
  • HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS. Loba Chemie.
  • Hydroxylamine. Wikipedia.
  • This compound. Fluorochem.
  • O-alkylation and arylation of Oximes, Hydroxylamines and rel
  • This compound. PubChem.
  • Oxime radicals: generation, properties and applic
  • Hydroxylamine•HCl. Fisher Scientific.
  • O-Benzylhydroxylamine (hydrochloride). Cayman Chemical.
  • hydroxylammonium chloride. Unknown Source.
  • O-(4-bromophenyl)hydroxylamine hydrochloride (C6H6BrNO). PubChemLite.
  • This compound(40780-59-4) 1 h nmr. ChemicalBook.

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Application Notes and Protocols: Catalytic Strategies for Enhancing the Reactivity of O-(4-Bromobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Reagent

O-(4-Bromobenzyl)hydroxylamine hydrochloride is a bifunctional molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and bioconjugation. Its structure presents two key points of reactivity: the nucleophilic aminooxy group and the aryl bromide handle, suitable for cross-coupling reactions. However, harnessing its full potential often requires catalytic intervention to enhance reaction rates, improve yields, and ensure selectivity under mild conditions.

These application notes provide a detailed guide to proven catalytic methods for enhancing the reactivity of O-(4-Bromobenzyl)hydroxylamine. We will delve into the mechanistic underpinnings of these methods, offering not just protocols, but a clear rationale for experimental design. This guide is structured to empower researchers to confidently apply these techniques to their specific synthetic challenges, from creating novel small-molecule libraries to developing sophisticated bioconjugates.

Part 1: Catalytic Enhancement of the Aminooxy Moiety for Oxime Ligation

The reaction of the aminooxy group with aldehydes or ketones to form a stable oxime linkage is a cornerstone of bioconjugation and chemoselective ligation chemistry.[1][2] While this reaction can proceed uncatalyzed, its rate is often slow, particularly at the neutral pH required for many biological applications.[3][4][5] Nucleophilic catalysts, most notably aniline and its derivatives, have been shown to dramatically accelerate oxime formation, making these conjugations more efficient and practical.[1][3][4]

Mechanism of Aniline-Catalyzed Oxime Ligation

Aniline catalysis proceeds through a nucleophilic pathway. The aniline catalyst first reacts with the carbonyl compound (aldehyde or ketone) to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxylamine than the original carbonyl group.[1][3] The subsequent attack by O-(4-Bromobenzyl)hydroxylamine, followed by the elimination of the aniline catalyst, yields the final oxime product and regenerates the catalyst for the next cycle.[1][3] This catalytic cycle allows for efficient ligation even at low reactant concentrations and physiological pH.[4]

Aniline_Catalysis RCHO Aldehyde/Ketone (R-CHO) Iminium Protonated Schiff Base (Iminium Intermediate) RCHO->Iminium + Aniline, - H2O Aniline Aniline Catalyst Iminium->Aniline Regenerates Tetrahedral Tetrahedral Intermediate Iminium->Tetrahedral + Hydroxylamine Hydroxylamine O-(4-Br-Bn)hydroxylamine Hydroxylamine->Tetrahedral Oxime Oxime Product Tetrahedral->Oxime - Aniline, - H+

Caption: Catalytic cycle of aniline in oxime ligation.

Comparative Efficacy of Aniline Catalysts

While aniline is the classic catalyst for this transformation, studies have revealed that substituted anilines can offer superior performance. Electron-donating groups on the aniline ring enhance catalytic activity.[3] Furthermore, catalysts with greater aqueous solubility, such as m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA), can be used at higher concentrations, leading to significant rate enhancements compared to aniline.[6][7]

CatalystKey AdvantagesRelative EfficiencyRecommended Concentration
Aniline Readily available, well-established.Baseline10-100 mM
p-Phenylenediamine (pPDA) More efficient than aniline, effective across pH 4-7.[3]> Aniline10-50 mM
m-Phenylenediamine (mPDA) Significantly more efficient than aniline due to higher aqueous solubility allowing for higher catalyst concentrations.[6][7]Up to 15x aniline[7]50-200 mM
Protocol: Aniline-Catalyzed Oxime Ligation with O-(4-Bromobenzyl)hydroxylamine

This protocol provides a general framework for the catalytic oxime ligation. Optimal conditions, particularly catalyst concentration and reaction time, may vary depending on the specific aldehyde or ketone substrate.

Materials:

  • This compound (or free base)

  • Aldehyde or ketone substrate

  • Aniline catalyst (e.g., aniline, m-phenylenediamine)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or Acetate buffer pH 4.5-5.5

  • Organic co-solvent (e.g., DMSO, DMF) if substrate solubility is low

  • Analytical tools: LC-MS, HPLC, TLC

Procedure:

  • Reactant Preparation: Prepare stock solutions of your aldehyde/ketone substrate, this compound, and the chosen aniline catalyst in the desired reaction buffer or co-solvent. Note: If using the hydrochloride salt of the hydroxylamine, the buffer should have sufficient capacity to neutralize the HCl.

  • Reaction Setup: In a reaction vessel, combine the aldehyde or ketone substrate with the aniline catalyst in the reaction buffer.

  • Initiation: Add the O-(4-Bromobenzyl)hydroxylamine solution to the mixture to initiate the reaction. The final concentrations should typically be in the range of 1-10 mM for the reactants and 10-100 mM for the catalyst.

  • Incubation: Allow the reaction to proceed at room temperature or 37°C. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS to observe product formation and consumption of starting materials). Reactions are typically complete within 1-4 hours but can be faster with more efficient catalysts or higher concentrations.

  • Work-up and Purification: Once the reaction is complete, the product can be purified using standard techniques such as reversed-phase HPLC for biomolecules or column chromatography for small molecules.

Part 2: Catalytic Activation of the Aryl Bromide for C-C and C-N Bond Formation

The 4-bromobenzyl group serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, a powerful tool for constructing C-C and C-N bonds.[8][9] Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are particularly effective for functionalizing aryl bromides.[10][11] This allows for the diversification of the O-(4-Bromobenzyl)hydroxylamine scaffold, creating libraries of compounds for drug discovery and other applications.

Mechanism of Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide. The catalytic cycle is generally understood to involve three key steps:[10]

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl bromide (O-(4-Bromobenzyl)hydroxylamine) to form a Pd(II) intermediate.[10]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step requires a base to activate the organoboron reagent.[10]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Suzuki_Coupling Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Br) Pd0->OxAdd Oxidative Addition ArBr O-(4-Br-Bn)hydroxylamine (Ar-Br) ArBr->OxAdd Transmetal Transmetalation Intermediate (Ar-Pd(II)-R) OxAdd->Transmetal Transmetalation Boronic Boronic Acid (R-B(OH)2) + Base Boronic->Transmetal Transmetal->Pd0 Regenerates Product Coupled Product (Ar-R) Transmetal->Product Reductive Elimination

Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general method for coupling O-(4-Bromobenzyl)hydroxylamine with an aryl or vinyl boronic acid. The choice of ligand, base, and solvent is crucial and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl or vinyl boronic acid (or boronic ester) (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Phosphine Ligand (if not using a pre-formed catalyst complex, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent: Toluene, Dioxane, or DMF, often with water as a co-solvent

  • Analytical tools: LC-MS, GC-MS, NMR

Procedure:

  • Inert Atmosphere: The reaction should be set up under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst. Use oven-dried glassware and degassed solvents.

  • Reaction Setup: To a reaction flask, add this compound, the boronic acid, the base, and the palladium catalyst/ligand. Note: The hydroxylamine moiety is generally stable to these conditions, but protection (e.g., as a phthalimide) may be considered for complex multi-step syntheses.

  • Solvent Addition: Add the degassed solvent(s) to the flask via syringe or cannula.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Reaction times can range from 2 to 24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion

The strategic application of catalysis unlocks the dual reactivity of O-(4-Bromobenzyl)hydroxylamine, transforming it into a highly adaptable building block. Aniline-catalyzed oxime ligation provides an efficient and biocompatible method for conjugation, while palladium-catalyzed cross-coupling opens a vast chemical space for derivatization of the aromatic core. By understanding the mechanisms behind these catalytic systems and employing the detailed protocols provided, researchers can significantly enhance the utility of this valuable reagent in their synthetic endeavors, accelerating progress in drug discovery and chemical biology.

References

  • Shen, K., & Wang, Q. (2015). Copper-catalyzed diamination of unactivated alkenes with hydroxylamines. RSC Publishing.
  • BenchChem. (2025). Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center. Benchchem.
  • Jones, K. L., Porzelle, A., Hall, A., Woodrow, M. D., & Tomkinson, N. C. O. (2008). Copper-Catalyzed Coupling of Hydroxylamines with Aryl Iodides. Organic Letters, 10(5), 797–800.
  • Unknown Author. (2024). Hydroxylamine Umpolung in Copper-Catalyzed Cross-Coupling Reactions to Synthesize N-Arylhydroxylamine Derivatives. ACS Publications.
  • Matsuda, N., Hirano, K., Satoh, T., & Miura, M. (2011). Copper-Catalyzed Direct Amination of Electron-Deficient Arenes with Hydroxylamines. Organic Letters.
  • Unknown Author. (n.d.).
  • Unknown Author. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar.
  • Unknown Author. (n.d.). Transamidation of primary thioamides with primary and secondary amines via C(S)–N bond cleavage and formation by hydroxylamine hydrochloride catalysis. New Journal of Chemistry (RSC Publishing).
  • Unknown Author. (n.d.).
  • Unknown Author. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications (RSC Publishing). DOI:10.1039/D2CC03752A.
  • Yadav, V. (2021). Hydroxylamine as a Superior Organocatalyst for Morita-Baylis-Hillman Reaction. ChemRxiv.
  • AxisPharm. (2024). ADC Conjugation Technologies. AxisPharm.
  • Unknown Author. (2025). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • Unknown Author. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation.
  • Unknown Author. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Source Not Found.
  • Unknown Author. (2021). Pd-Catalyzed Alkene Diamination Reactions with O-Benzoylhydroxylamine Electrophiles: Evidence Supporting a Pd(II/IV)
  • Unknown Author. (2017). Transition Metal Free C–N Bond Forming Dearomatizations and Aryl C–H Aminations by in Situ Release of a Hydroxylamine-Based Aminating Agent.
  • Unknown Author. (n.d.). Bifunctional Reagents for Oxime Ligation.
  • TCI Chemicals. (n.d.). C-N Bond Formation Reactions. TCI Chemicals.
  • Yadav, V. (2021). Hydroxylamine as a Superior Organocatalyst for Morita-Baylis-Hillman Reaction. ChemRxiv.
  • Unknown Author. (2021).
  • Unknown Author. (n.d.). Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies. Request PDF.
  • Unknown Author. (2024).
  • Unknown Author. (n.d.).
  • Unknown Author. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Jagriti Sharma. (2021). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube.

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Troubleshooting & Optimization

improving yields of O-(4-Bromobenzyl)hydroxylamine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to improving the yields of reactions involving O-(4-Bromobenzyl)hydroxylamine hydrochloride.

Technical Support Center: this compound

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing reactions, primarily the formation of O-(4-bromobenzyl)oximes from aldehydes and ketones. As Senior Application Scientists, we have compiled this resource to help you troubleshoot common experimental challenges and enhance your reaction yields and product purity.

The primary application of this compound is its reaction with carbonyl compounds to form stable oxime ethers.[1] This transformation is a cornerstone in medicinal chemistry and bioconjugation due to the stability of the resulting oxime linkage.[2] However, achieving high yields and purity can be challenging. This guide addresses the most frequent issues encountered in the laboratory.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Question: My oximation reaction with this compound is failing or giving a very low yield. What are the most likely causes and how can I fix this?

Answer: Low or no yield in an oximation reaction is a common issue that typically points to one of four critical parameters: pH control, stoichiometry, reagent integrity, or reaction temperature.

1. Incorrect pH (The Most Common Culprit): The formation of an oxime is a pH-dependent, two-step process: nucleophilic addition of the hydroxylamine to the carbonyl, followed by dehydration to form the C=N double bond.[3]

  • The Causality: O-(4-Bromobenzyl)hydroxylamine is supplied as a hydrochloride salt. In this form, the nitrogen is protonated and non-nucleophilic. You must add a base to generate the free hydroxylamine (R-ONH₂) in situ for the reaction to proceed. However, the subsequent dehydration step is acid-catalyzed. Therefore, the reaction rate is maximal in a slightly acidic medium (typically pH 4-6).[3][4]

  • The Solution:

    • Use of a Base: Add a base to neutralize the hydrochloride salt. The choice of base is critical. Weak bases like sodium acetate, sodium carbonate, or pyridine are often preferred as they create a buffer system that maintains the pH in the optimal range.[4][5] Strong bases like NaOH or KOH can also be used but may raise the pH too high, slowing the dehydration step and potentially causing side reactions.[4]

    • Stoichiometry of Base: If using a carbonate base like Na₂CO₃, a slight excess (e.g., 1.5 equivalents relative to the hydroxylamine hydrochloride) is often effective.[5] For a base like pyridine, it can often be used as a co-solvent.

2. Inappropriate Stoichiometry: While a 1:1 molar ratio of the carbonyl compound to the hydroxylamine is theoretically sufficient, using a slight excess of the hydroxylamine reagent (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion, especially if the carbonyl compound is particularly valuable or prone to self-condensation.

3. Reagent Integrity: Hydroxylamine derivatives can be sensitive to air and moisture.[6] Although the hydrochloride salt is generally stable, improper storage can lead to degradation.

  • The Solution: Ensure the this compound has been stored in a tightly sealed container in a cool, dry place as recommended.[7] If you suspect degradation, consider using a fresh bottle or verifying the purity of your existing stock.

4. Insufficient Temperature or Reaction Time: While many oximations proceed readily at room temperature, less reactive carbonyls (especially sterically hindered ketones) may require gentle heating (e.g., 40-60 °C) or extended reaction times to achieve a high conversion rate.[5][8] Monitor the reaction by TLC or LC-MS to determine the optimal time and temperature.

Problem 2: Significant Formation of Impurities/Side Products

Question: I'm observing significant side products in my reaction mixture. What are they and how can I minimize them?

Answer: Side product formation often arises from the reactivity of the starting materials, intermediates, or the product under the chosen reaction conditions.

1. Beckmann Rearrangement: If your reaction is run under strongly acidic conditions or at high temperatures, the product oxime (especially from ketones) can undergo a Beckmann rearrangement to form an amide. While less common under standard oximation conditions, it is a possibility to be aware of.

  • The Solution: Maintain the pH in the slightly acidic to neutral range (4-7) and avoid excessive heating.

2. Over-reduction of the Oxime: This is only a concern if you are performing a subsequent reduction in the same pot. The N-O bond in the oxime product is susceptible to reductive cleavage, which can yield the primary amine as a side product instead of the desired hydroxylamine.[9][10][11]

  • The Solution: When planning a reduction of the C=N bond, choose your reducing agent and conditions carefully. Systems like catalytic hydrogenation with specific catalysts may be required to selectively reduce the C=N bond without cleaving the N-O bond.[10]

3. Hydrolysis of the Product: Oximes are generally more stable than hydrazones or imines, but they can still hydrolyze back to the carbonyl compound and hydroxylamine, especially in the presence of strong acid and water during workup.[12]

  • The Solution: During the aqueous workup, neutralize the reaction mixture carefully. Avoid prolonged exposure to strongly acidic conditions.

Problem 3: Sluggish Reaction or Stalling

Question: My reaction is very slow or stops before completion, even with correct pH and stoichiometry. How can I increase the rate?

Answer: For challenging substrates, particularly ketones or sterically hindered aldehydes, accelerating the reaction may be necessary.

1. Use of Catalysts: Aniline and its derivatives are known to be effective nucleophilic catalysts for oxime formation, significantly increasing reaction rates, especially at neutral pH.[2][13]

  • The Causality: Aniline reacts with the carbonyl to form a more reactive iminium ion intermediate, which is then more susceptible to attack by the hydroxylamine.

  • The Solution: Add a catalytic amount (e.g., 10 mol%) of aniline or a substituted aniline like p-phenylenediamine, which has been shown to be a superior catalyst under neutral conditions.[13][14][15] This is particularly useful for bioconjugation applications where mild, neutral conditions are required.

2. Solvent Choice: The choice of solvent can dramatically impact reaction rates.

  • The Solution: Protic solvents like ethanol, methanol, or a mixture with water are most common and generally effective, as they help to solvate the ionic intermediates.[5][16] In some cases, using a solvent system that allows for azeotropic removal of water can drive the equilibrium toward the product. For difficult reactions, consider alternative conditions such as solvent-free grinding, which can lead to high yields in a short time.[5][17]

3. Temperature: As mentioned previously, a modest increase in temperature can often overcome the activation energy barrier for less reactive substrates. Start at room temperature and gradually increase the temperature (e.g., to 50 °C) while monitoring the reaction progress.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime formation? The maximum reaction rate is typically observed in the pH range of 4 to 6.[3][4] This balances the need for the free hydroxylamine nucleophile (favored at higher pH) and the acid-catalyzed dehydration step (favored at lower pH).

Q2: Do I need to free-base the this compound before the reaction? No, it is standard practice to use the hydrochloride salt directly and generate the free nucleophile in situ by adding a suitable base to the reaction mixture. This is more convenient and avoids handling the potentially less stable free base.[18]

Q3: What are the best solvents for this reaction? Alcohols like ethanol or methanol, often mixed with water, are the most common and effective solvents.[5][16] They are polar enough to dissolve the hydrochloride salt and the base, facilitating the reaction. For specific applications, other solvents like pyridine (which can also act as a base) or even solvent-free conditions can be used.[5][17]

Q4: How should I store and handle this compound? It should be stored in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[7] Keep the container tightly closed to protect it from moisture.[6][7] Always handle with appropriate personal protective equipment (PPE).

Q5: Can this reagent be used with both aldehydes and ketones? Are there differences in reactivity? Yes, it reacts with both aldehydes and ketones. However, aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. Reactions with ketones, especially hindered ones, may require longer reaction times, gentle heating, or the use of a catalyst to achieve good yields.[2][17]

Data & Protocols

Table 1: Recommended Reaction Conditions
Carbonyl TypeRecommended BaseSolvent SystemTypical Temp.Catalyst (Optional)
Aromatic AldehydeNaOAc or Na₂CO₃EtOH/H₂O (2:1)Room Temp.Not usually required
Aliphatic AldehydePyridine or Na₂CO₃EthanolRoom Temp.Not usually required
Acyclic KetoneNaOAc or PyridineEthanol or Refluxing MeOH25-60 °CAniline (10 mol%)
Hindered KetonePyridinePyridine (as solvent)50-80 °Cp-phenylenediamine
Sensitive SubstrateNaOAcPhosphate Buffer (pH 7)Room Temp.p-phenylenediamine
Experimental Protocol: Standard Synthesis of an O-(4-Bromobenzyl)oxime

This protocol describes a general procedure for the reaction of an aldehyde or ketone with this compound.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • This compound (1.2 mmol, 1.2 eq)

  • Sodium Acetate (NaOAc) (1.5 mmol, 1.5 eq)

  • Ethanol (5 mL)

  • Water (2.5 mL)

Procedure:

  • In a round-bottomed flask, dissolve the aldehyde or ketone (1.0 mmol) in ethanol (5 mL).

  • In a separate beaker, dissolve this compound (1.2 mmol) and sodium acetate (1.5 mmol) in water (2.5 mL). Gentle warming may be required.

  • Add the aqueous solution of the hydroxylamine salt and base to the stirred solution of the carbonyl compound at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive substrates, the mixture can be heated to 40-60 °C.

  • Upon completion, reduce the volume of ethanol using a rotary evaporator.

  • Add deionized water (10 mL) to the residue. If the product precipitates as a solid, it can be collected by vacuum filtration.

  • If the product remains dissolved or is an oil, extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel as needed.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low or No Yield Observed check_reagents Step 1: Verify Reagents - Is Hydroxylamine Salt stored correctly? - Is Carbonyl pure? start->check_reagents check_base Step 2: Check Base & pH - Was a base added? - Is it the correct equivalent? check_reagents->check_base Reagents OK solution_reagents Action: Use fresh reagents. check_reagents->solution_reagents Reagents Suspect check_conditions Step 3: Evaluate Conditions - Is temperature appropriate? - Has enough time elapsed? check_base->check_conditions Base OK solution_base Action: Add appropriate base (e.g., NaOAc, Pyridine) to neutralize HCl salt. check_base->solution_base Base Issue solution_conditions Action: Increase temperature or reaction time. Monitor by TLC. check_conditions->solution_conditions Conditions Issue add_catalyst Advanced: Add Catalyst - Consider Aniline or PDA for slow reactions. check_conditions->add_catalyst Conditions OK, Still Slow success Yield Improved solution_reagents->success solution_base->success solution_conditions->success add_catalyst->success

Caption: A decision tree for troubleshooting low-yield oximation reactions.

Diagram 2: General Reaction Mechanism Pathway

Oximation_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Dehydration Carbonyl R₂C=O (Carbonyl) Intermediate Carbinolamine Intermediate Carbonyl->Intermediate + H₂N-O-R' Hydroxylamine H₂N-O-R' (Free Base) Hydroxylamine->Intermediate Intermediate_2 Carbinolamine Intermediate Oxime R₂C=N-O-R' (Oxime Product) Water H₂O Intermediate_2->Oxime - H₂O (Acid-catalyzed)

Sources

Technical Support Center: Troubleshooting Poor Solubility of O-(4-Bromobenzyl)hydroxylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for O-(4-Bromobenzyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this reagent. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and extensive laboratory experience to provide you with a comprehensive and practical troubleshooting guide.

FAQs and Troubleshooting Guides

Question 1: I'm having trouble dissolving O-(4-Bromobenzyl)hydroxylamine HCl in my reaction solvent. What are the general solubility properties of this compound?

Answer:

This compound (MW: 238.51 g/mol , CAS: 40780-59-4) is a salt, and its solubility is governed by the polarity of the solvent and the ionic nature of the molecule.[1][2] As a hydrochloride salt of an amine, it is generally more soluble in polar solvents than its free amine counterpart.[3][4] The presence of the polar hydroxylamine and the hydrochloride salt functional groups dictates its preference for polar environments.

The solubility of amine salts can be influenced by several factors, including the crystal lattice energy of the salt and the specific interactions with the solvent molecules.[5] While specific quantitative solubility data for O-(4-Bromobenzyl)hydroxylamine HCl in a wide range of organic solvents is not extensively published, we can infer its likely behavior based on general principles for similar compounds.

Expected Solubility Profile:

Solvent ClassPolarityExpected SolubilityRationale
Polar Protic HighHighSolvents like water, methanol, and ethanol can effectively solvate both the ammonium cation and the chloride anion through hydrogen bonding and dipole-dipole interactions.[6]
Polar Aprotic Medium-HighModerate to LowSolvents like DMF, DMSO, and acetonitrile can solvate the cation through dipole-dipole interactions, but are less effective at solvating the chloride anion compared to protic solvents.
Non-Polar LowVery Low to InsolubleSolvents like hexanes, toluene, and dichloromethane are generally poor solvents for ionic salts due to their inability to overcome the crystal lattice energy of the salt.[7]
Question 2: I need to perform a reaction in a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF), but my O-(4-Bromobenzyl)hydroxylamine HCl won't dissolve. What can I do?

Answer:

This is a common challenge, as many organic reactions require less polar conditions. Direct dissolution of the hydrochloride salt in such solvents is often difficult. Here is a systematic approach to address this issue:

Troubleshooting Workflow:

start Start: Poor solubility in non-polar solvent solvent_test Attempt direct dissolution with physical aids (sonication, gentle warming) start->solvent_test cosolvent Try a co-solvent system (e.g., add a small amount of methanol) solvent_test->cosolvent If still insoluble reaction Proceed with reaction solvent_test->reaction If soluble free_amine Convert to the free amine cosolvent->free_amine If still insoluble or co-solvent is incompatible cosolvent->reaction If soluble free_amine->reaction Successful dissolution stop Stop: Re-evaluate synthetic route if solubility remains an issue free_amine->stop If issues persist

Caption: Troubleshooting workflow for poor solubility.

Step-by-Step Methodologies:

1. Physical Dissolution Aids:

Before altering the chemical nature of your starting material, simple physical methods can sometimes be effective.

  • Sonication: Using an ultrasonic bath can help break apart solid agglomerates, increasing the surface area for dissolution.

  • Gentle Warming: Carefully warming the mixture can increase solubility. However, be cautious as excessive heat can lead to degradation. Monitor for any color changes or the appearance of impurities by TLC or LC-MS.[7]

  • Vigorous Stirring: Ensure the mixture is well-agitated to maximize the interaction between the solid and the solvent.[7]

2. Co-Solvent System:

If physical methods are insufficient, the addition of a small amount of a polar co-solvent can be effective.

  • Protocol: To your suspension of O-(4-Bromobenzyl)hydroxylamine HCl in the non-polar solvent (e.g., DCM), add a polar solvent like methanol or ethanol dropwise while stirring vigorously. Often, only a small percentage (1-10% v/v) is needed to achieve dissolution.

  • Causality: The polar co-solvent helps to break down the crystal lattice of the salt, allowing the less polar solvent to then solvate the organic portion of the molecule.

3. Conversion to the Free Amine (Most Reliable Method):

If the above methods fail or are not suitable for your reaction conditions, converting the hydrochloride salt to the more soluble free amine is the most robust strategy.[7] The free amine is significantly less polar and more soluble in a wider range of organic solvents.

Experimental Protocol: Conversion of O-(4-Bromobenzyl)hydroxylamine HCl to its Free Amine

This procedure involves neutralizing the hydrochloride salt with a suitable base.

Materials:

  • O-(4-Bromobenzyl)hydroxylamine HCl

  • Anhydrous dichloromethane (DCM) or other suitable organic solvent

  • Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend O-(4-Bromobenzyl)hydroxylamine HCl (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a tertiary amine base (1.0-1.1 equivalents) dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 15-30 minutes. During this time, the solid hydrochloride salt will react to form the soluble free amine and the insoluble triethylamine hydrochloride salt, which often appears as a white precipitate.[7]

  • The resulting mixture containing the dissolved free amine can often be used directly in the subsequent reaction step.

  • Optional (for isolation of the free amine):

    • Filter the mixture to remove the precipitated ammonium salt.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free amine.

Caution: Free hydroxylamine derivatives can be less stable than their hydrochloride salts. It is often best to generate and use the free amine in situ or use it immediately after isolation.

Question 3: Can I use an inorganic base like sodium hydroxide (NaOH) to generate the free amine?

Answer:

Yes, an aqueous solution of an inorganic base like NaOH or sodium bicarbonate can be used for the neutralization. This is typically done in a biphasic system (e.g., DCM and water).

Workflow for Biphasic Neutralization:

start Start: Suspend HCl salt in DCM/Water add_base Add aqueous base (e.g., NaHCO3) start->add_base extract Separate layers and extract aqueous phase with DCM add_base->extract dry Combine organic layers and dry extract->dry concentrate Concentrate to obtain free amine dry->concentrate

Caption: Biphasic neutralization workflow.

Protocol:

  • Dissolve the O-(4-Bromobenzyl)hydroxylamine HCl in a minimal amount of water or directly suspend it in a mixture of DCM and a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously until all the solid has dissolved and gas evolution (if using bicarbonate) has ceased.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the free amine.

This method is particularly useful when you need to isolate the pure free amine before proceeding with your reaction.

Question 4: Are there any alternative methods to improve solubility without converting to the free amine?

Answer:

While converting to the free amine is often the most effective approach for use in non-polar solvents, other strategies can be considered depending on the specific experimental context.

  • pH Adjustment in Aqueous Solutions: For reactions in aqueous media, adjusting the pH can significantly impact solubility.[8] However, for O-(4-Bromobenzyl)hydroxylamine HCl, which is already a salt, this is more relevant if you were starting with the free amine and needed to dissolve it in water.

  • Use of Phase-Transfer Catalysts: In some biphasic reactions, a phase-transfer catalyst can help shuttle the ionic starting material from the aqueous phase (or solid state) into the organic phase where the reaction occurs. This is a more specialized technique and its effectiveness would need to be determined empirically.

Summary and Key Takeaways

The poor solubility of O-(4-Bromobenzyl)hydroxylamine HCl in non-polar organic solvents is a common issue stemming from its ionic salt character. A systematic approach, starting with simple physical methods and progressing to chemical modification, is the most effective way to address this challenge. The conversion of the hydrochloride salt to its free amine form is the most reliable and widely applicable method for achieving solubility in less polar reaction media. Always consider the stability of the free amine and, where possible, generate it in situ for immediate use.

References

  • Amine salts. In A Dictionary of Chemistry; Oxford University Press. Retrieved from [Link]

  • This compound. PubChem. Retrieved from [Link]

  • Solubility of organic amine salts. ScienceMadness Discussion Board. Retrieved from [Link]

  • Isolation (Recovery) of amines. University of Alberta. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • 4-Bromobenzylamine hydrochloride. PubChem. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • What is the best way to convert my amine compound from the salt form into free amine?. ResearchGate. Retrieved from [Link]

  • Stahl, P. H. (2008). Pharmaceutical salts: properties, selection, and use. Nachrichten aus der Chemie, 56(7-8), 779-784.
  • Mohammed, A. R., & Al-kassas, R. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer.
  • Hydroxylamine. Wikipedia. Retrieved from [Link]

  • hydroxylammonium chloride. Chemister.ru. Retrieved from [Link]

  • Solvents and Polarity. University of Rochester. Retrieved from [Link]

Sources

minimizing hydrolysis side reactions of O-(4-Bromobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Hydrolysis & Optimizing Ligation Efficiency Reagent ID: O-(4-Bromobenzyl)hydroxylamine (typically HCl salt); CAS: 40780-59-4

Executive Summary

Welcome to the Technical Support Center. You are likely using O-(4-Bromobenzyl)hydroxylamine to introduce a bromobenzyl moiety onto a carbonyl-containing scaffold (aldehyde or ketone) via oxime ligation .

While oxime ethers are thermodynamically more stable than hydrazones or imines, "hydrolysis" presents two distinct threats to your experiment:

  • Reagent Degradation: The HCl salt is hygroscopic; moisture absorption leads to hydrolysis of the salt and subsequent oxidation/degradation of the free amine.

  • Ligation Reversibility (The "Hydrolysis" Equilibrium): The oxime bond formation is reversible (

    
    ). In aqueous buffers, water competes with the nucleophile, leading to apparent "hydrolysis" of your product or incomplete conversion.
    

This guide provides the protocols to arrest both forms of hydrolytic interference.

Module 1: Reagent Integrity & Storage

The Issue: The hydrochloride salt is stable, but the free base is prone to rapid oxidation and disproportionation. Moisture is the catalyst for this degradation.

Standard Operating Procedures (SOPs)
ParameterSpecificationTechnical Rationale
Form Hydrochloride Salt (HCl)The protonated amine is resistant to N-oxide formation. Never store as a free base.
Storage Atmosphere Desiccated, Inert Gas (Ar/N2)Prevents moisture absorption (hygroscopicity) which catalyzes hydrolysis of the salt matrix.
Container Glass / Plastic (No Metal)The reagent is corrosive to metals; metal ions (Fe, Cu) can catalyze radical decomposition.
Solution Prep Fresh Only Do not store stock solutions. In water/buffer, the equilibrium slowly shifts, and the free amine fraction can oxidize.

Module 2: Minimizing Hydrolysis During Ligation

The Issue: The reaction rate of oxime formation drops at neutral pH, while the rate of hydrolysis (the reverse reaction) remains constant or increases depending on water activity. The Fix: You must kinetically outcompete water using Nucleophilic Catalysis and pH Control .

Protocol A: The "Goldilocks" pH Strategy

The reaction proceeds via a rate-determining dehydration of a tetrahedral intermediate.

  • pH < 4.0: The amine is fully protonated (

    
    ), rendering it non-nucleophilic. Reaction stops.
    
  • pH > 7.0: The dehydration step is too slow; the intermediate reverts to starting materials (hydrolysis).

  • Optimal Window: pH 4.5 – 5.5 (uncatalyzed) or pH 6.0 – 7.0 (catalyzed).

Protocol B: Nucleophilic Catalysis (The Aniline Effect)

To minimize hydrolysis side reactions at neutral pH (crucial for protein/drug stability), you must use a catalyst. Aniline (or m-phenylenediamine) forms a highly reactive Schiff base with the carbonyl, which then undergoes rapid transimination with the hydroxylamine.

Why this works: It increases the forward rate constant (


) by 10-400x without significantly affecting the hydrolysis rate (

), effectively "locking" the product before water can interfere.
Catalyst Selection Table
CatalystConcentrationpH RangeApplication Note
Aniline 10 – 100 mM4.5 – 5.0Standard.[1] Good for robust small molecules.
p-Phenylenediamine (pPDA) 1 – 10 mM6.0 – 7.0High Performance. Superior at neutral pH; less toxic than aniline.
m-Phenylenediamine (mPDA) 10 – 50 mM5.0 – 7.0High solubility; excellent for protein bioconjugation.

Module 3: Visualization of the Stabilization Mechanism

The following diagram illustrates how the catalyst bypasses the slow, hydrolysis-prone step of direct ligation.

OximeLigation Target Target Carbonyl (Aldehyde/Ketone) DirectInter Tetrahedral Intermediate (Slow Dehydration) Target->DirectInter Direct Attack (Slow at pH 7) SchiffBase Protonated Schiff Base (Highly Reactive) Target->SchiffBase + Aniline Catalyst (Fast) Reagent O-(4-Bromobenzyl) hydroxylamine Reagent->DirectInter DirectInter->Target Reversion Product Stable Oxime Ether Product DirectInter->Product -H₂O SchiffBase->Product + Reagent (Transimination) Product->Target Acid Hydrolysis Water Hydrolysis (H₂O)

Figure 1: Kinetic pathway comparison. The Aniline/Schiff Base pathway (Red/Blue) bypasses the slow dehydration step where water competition (hydrolysis) is most prevalent.

Troubleshooting & FAQs

Q1: My reaction yield is stuck at ~60% despite leaving it overnight. Is the reagent hydrolyzing?

Diagnosis: You have likely reached the thermodynamic equilibrium, not reagent decomposition. The Fix:

  • Increase Reagent Stoichiometry: Oxime formation is an equilibrium process. Use 5–10 equivalents of O-(4-Bromobenzyl)hydroxylamine relative to the carbonyl.

  • Water Management: If working in organic solvents (e.g., for small molecule synthesis), add molecular sieves to physically remove water, driving the equilibrium to the right.

  • Catalyst Boost: Add 100 mM Aniline. This does not change the equilibrium constant (

    
    ), but it ensures you reach the maximum yield in minutes rather than days, preventing long-term degradation of reagents.
    
Q2: I see a precipitate forming when I add the reagent to my aqueous buffer.

Diagnosis: The 4-bromobenzyl group is highly hydrophobic. While the HCl salt dissolves, the moment it reacts or if the pH rises, the neutral species may crash out. The Fix:

  • Add a water-miscible organic co-solvent. DMSO or DMF (20–50% v/v) is recommended.

  • Ensure the pH is not too basic. At pH > 8, the free base forms and is insoluble in water. Keep pH < 7.[2]

Q3: How do I make the bond permanently hydrolysis-proof?

Diagnosis: If your application requires exposure to strong acids later, the oxime bond (


) might eventually hydrolyze.
The Fix:  Perform a Reductive Amination .
  • Run the ligation as standard (pH 5-6).

  • Add Sodium Cyanoborohydride (

    
    ) .
    
  • Result: The

    
     bond reduces to a 
    
    
    
    single bond. The resulting N-alkoxyamine is chemically stable to hydrolysis under almost all standard laboratory conditions.
Q4: The reagent powder has turned yellow. Can I use it?

Diagnosis: Yellowing indicates oxidation of the amine, likely due to improper storage (moisture ingress). The Fix: Discard. The oxidation products can act as radical initiators or electrophiles that will covalently modify your target protein/molecule in unpredictable ways.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology." Current Opinion in Chemical Biology. (Establishes aniline catalysis as the standard for minimizing hydrolysis competition).

  • Kölmel, D. K., & Kool, E. T. (2017). "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews. (Comprehensive review of stability constants and hydrolysis rates).

  • PubChem Compound Summary. (2025). "O-(4-Bromobenzyl)hydroxylamine hydrochloride."[3][4] (Physical properties and safety data).

  • Sigma-Aldrich Safety Data Sheet. (2025). "this compound."[3][4] (Storage and handling protocols).

Sources

purification of oximes derived from O-(4-Bromobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of O-(4-Bromobenzyl)hydroxylamine Derived Oximes

Case ID: T-OX-Zr88 Subject: Purification Protocols & Troubleshooting for O-Alkylated Oxime Synthesis Status: Active Lead Scientist: Dr. A. Vance

Executive Summary

This guide addresses the purification of oxime ethers synthesized using O-(4-Bromobenzyl)hydroxylamine (typically the hydrochloride salt, CAS: 40780-59-4). The 4-bromobenzyl moiety significantly increases lipophilicity (


 for the reagent alone) and molecular weight compared to standard hydroxylamine, altering the purification landscape.

The primary challenges in this workflow are:

  • Removal of excess hydroxylamine reagent.

  • Separation of

    
     geometric isomers. 
    
  • Handling the "Oiling Out" phenomenon common with brominated aromatics.

Module 1: The "pH Switch" Protocol (Primary Purification)

Objective: Chemoselective removal of unreacted O-(4-Bromobenzyl)hydroxylamine without chromatography.

The Logic (Causality): The target oxime ether (


) is chemically neutral. The starting material, O-(4-Bromobenzyl)hydroxylamine, is a weak base. By washing the organic reaction mixture with dilute acid, we protonate the unreacted hydroxylamine, converting it into its water-soluble hydrochloride salt, while the neutral oxime remains in the organic layer.

Step-by-Step Protocol:

  • Reaction Termination: Dilute the reaction mixture (typically in Ethanol/Methanol) with an organic solvent (Ethyl Acetate or Dichloromethane).

    • Note: Avoid Diethyl Ether if the product has low solubility.

  • Aqueous Partition: Pour the mixture into water.

  • The Acid Wash (Critical Step):

    • Wash the organic layer twice with 0.5 M - 1.0 M HCl .

    • Self-Validation Check: Test the aqueous layer pH.[1] It must be

      
      . If not, the amine is not fully protonated; wash again.[2]
      
  • Neutralization: Wash the organic layer with Saturated

    
     (to remove residual acid) followed by Brine.
    
  • Drying: Dry over

    
     and concentrate.
    

Visual Workflow (The pH Switch):

WorkupFlow Start Crude Reaction Mixture (Oxime + Excess Amine) Solvent Dilute with EtOAc/DCM Start->Solvent AcidWash Wash with 1.0 M HCl Solvent->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Neutral Oxime) PhaseSep->OrgLayer Product AqLayer Aqueous Layer (Protonated Amine Salt) PhaseSep->AqLayer Impurity Validation CHECK: Is Aqueous pH < 2? OrgLayer->Validation Discard Discard (Contains Impurities) AqLayer->Discard Validation->AcidWash No (Repeat Wash) FinalWash Wash with NaHCO3 & Brine Dry & Concentrate Validation->FinalWash Yes

Figure 1: The "pH Switch" strategy exploits the basicity of the hydroxylamine reagent to sequester it into the aqueous phase.

Module 2: Managing Isomerism

Objective: Identification and separation of geometric isomers.

The Science: Oxime formation is reversible and subject to thermodynamic control. The


 and 

isomers often possess distinct physical properties (polarity, melting point) due to the steric clash between the lone pair on nitrogen and the substituents on the carbon.
  • TLC Behavior: You will often see two spots close together. The less polar spot is usually the isomer where the O-Benzyl group is anti to the bulkiest group on the carbon.

  • NMR Signature: Look for the benzylic protons (

    
    ). They often appear as two distinct singlets (or AB quartets) separated by 0.05 – 0.2 ppm.
    

Separation Strategy:

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (Standard 40-63 µm).

    • Mobile Phase: Gradient of Hexanes/Ethyl Acetate. Start very non-polar (e.g., 95:5). The bromine atom increases lipophilicity, so these compounds elute faster than non-brominated analogs.

  • Thermodynamic Equilibration (If single isomer is required):

    • Treat the mixture with catalytic HCl in dioxane/ether. This allows the mixture to settle to the thermodynamic minimum (usually the

      
      -isomer for aldehydes).
      

Module 3: Crystallization Tactics

Objective: Leveraging the "Heavy Atom Effect" for purification.

The bromine atom on the para position is a "crystallization anchor." It encourages


-stacking and increases the melting point, making crystallization a viable alternative to chromatography.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Protocol
Ethanol / Water 9:1 to 5:1Dissolve hot in EtOH; add water dropwise until turbid. Cool slowly.
Hexane / EtOAc 10:1Dissolve in min. EtOAc; dilute with Hexane. Good for removing non-polar tars.
Isopropanol PureEffective for high-melting oximes.

Troubleshooting & FAQs

Q1: I see a persistent spot at the baseline of my TLC. What is it?

  • Diagnosis: This is likely the hydrochloride salt of the unreacted O-(4-Bromobenzyl)hydroxylamine.

  • Fix: It should have been removed by the aqueous workup.[1] If it persists, it means your extraction solvent was too polar (e.g., containing too much alcohol) or you skipped the base wash (NaHCO3) which ensures the product is neutral.

Q2: My product is an oil, but it should be a solid.

  • Diagnosis: Trace solvent impurities or isomer mixtures often depress the melting point, preventing solidification.

  • Fix:

    • High Vacuum: Keep on high vac (< 1 mbar) for 12 hours to remove solvent traces.

    • Seeding: The bromine atom aids crystal packing. Scratch the glass flask with a metal spatula to induce nucleation.

    • Cold Crash: Dissolve in minimal Pentane/Hexane and place in a -20°C freezer.

Q3: The reaction is stuck at 80% conversion.

  • Diagnosis: Equilibrium limitation.

  • Fix: Oxime formation produces water. Add molecular sieves (3Å or 4Å) to the reaction mixture or use a Dean-Stark trap (if refluxing in toluene) to remove water and drive the equilibrium to completion [1].

Q4: Can I use this method if my starting aldehyde/ketone contains a basic amine (e.g., a pyridine ring)?

  • Warning: NO. The "pH Switch" (Module 1) will extract both the excess hydroxylamine AND your product into the aqueous layer.

  • Alternative: Use a buffered workup (pH 5-6) or rely solely on chromatography/crystallization.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd Ed.; John Wiley & Sons: New York, 1999. (Stability and cleavage of oxime ethers).
  • Sharghi, H.; Sarvari, M. H. "Selective Synthesis of E and Z Isomers of Oximes," Synlett, 2001 , 1, 99-101. Link

  • PubChem Compound Summary. "O-(4-Bromobenzyl)hydroxylamine hydrochloride," National Center for Biotechnology Information. Link

Sources

Technical Support Center: Optimizing O-(4-Bromobenzyl)hydroxylamine Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O-(4-Bromobenzyl)hydroxylamine applications. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical guidance necessary to succeed in your conjugation experiments. This guide is structured to address your questions, from fundamental principles to advanced troubleshooting, ensuring scientific integrity and actionable solutions.

The conjugation of O-(4-Bromobenzyl)hydroxylamine to aldehydes and ketones via oxime ligation is a robust and widely used bioconjugation technique. The resulting oxime bond is highly stable, making it ideal for applications in drug development, diagnostics, and materials science.[1] However, the success of this reaction is critically dependent on one key parameter: pH . This guide will provide a comprehensive exploration of how to optimize pH for maximal yield, stability, and reaction efficiency.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the principles of O-(4-Bromobenzyl)hydroxylamine conjugation.

Q1: What is the fundamental chemistry of O-(4-Bromobenzyl)hydroxylamine conjugation?

A1: The conjugation reaction is known as an oxime ligation . It involves the reaction of the aminooxy group (–ONH₂) of O-(4-Bromobenzyl)hydroxylamine with a carbonyl group (an aldehyde or a ketone) on your target molecule. The reaction proceeds through a tetrahedral intermediate, which then dehydrates to form a stable C=N-O oxime bond.[2][3] This reaction is highly specific and can be performed in aqueous solutions under mild conditions.

Q2: Why is pH the most critical parameter to control in this reaction?

A2: The pH of the reaction medium governs a delicate balance between two crucial factors in the reaction mechanism:

  • Activation of the Carbonyl Group: The rate-limiting step in oxime formation is typically the acid-catalyzed dehydration of the tetrahedral intermediate.[2] Protons (H⁺) from an acidic environment protonate the hydroxyl group of the intermediate, turning it into a good leaving group (water) and accelerating the reaction.[4]

  • Nucleophilicity of the Hydroxylamine: The aminooxy group of O-(4-Bromobenzyl)hydroxylamine is the nucleophile that attacks the carbonyl carbon. For this to happen, the aminooxy group must be in its neutral, unprotonated form. In highly acidic conditions (low pH), this nucleophile becomes protonated (–ONH₃⁺), rendering it unreactive and halting the conjugation.[2][4]

Therefore, the optimal pH is a compromise: acidic enough to catalyze dehydration but not so acidic that it deactivates the hydroxylamine nucleophile. This results in a characteristic bell-shaped curve for the reaction rate versus pH.

Q3: What is the general optimal pH range for oxime ligation?

A3: For most uncatalyzed oxime ligations, the reaction rate is fastest in a mildly acidic buffer, typically between pH 4.0 and 5.5 .[2][5][6] The reaction proceeds significantly slower at neutral pH (7.0-7.4).[2][7] However, the precise optimum can vary depending on the specific aldehyde or ketone substrate. For instance, reactions with aldehydes often have an optimal pH of 3 to 7, while some ketones may react better at a pH of 6 or higher.[8]

Q4: How does pH affect the stability of the final oxime conjugate?

A4: The oxime bond is known for its high hydrolytic stability, especially when compared to other linkages like hydrazones.[1][9] It is generally stable under physiological conditions (pH ~7.4).[10] However, the bond is susceptible to acid-catalyzed hydrolysis at very low pH values, typically below pH 2-3.[11] For long-term storage, maintaining a pH between 5 and 7.5 is generally recommended to ensure the integrity of the conjugate.

Q5: Can the reaction be performed efficiently at physiological pH (7.4)?

A5: While the uncatalyzed reaction is slow at neutral pH, its rate can be dramatically increased by using a nucleophilic catalyst . Aniline and its derivatives, such as p-phenylenediamine (pPDA), are highly effective catalysts.[2][12] These catalysts work by first forming a highly reactive Schiff base with the carbonyl compound, which is then rapidly attacked by the hydroxylamine.[10] Using a catalyst allows for efficient conjugation under physiological conditions, which is often necessary when working with sensitive biomolecules like proteins or antibodies.[2][7]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My conjugation yield is very low or non-existent.

  • Possible Cause: The reaction pH is suboptimal.

    • Explanation: You are likely operating on the steep slopes of the pH-rate curve. If the pH is too high (>7), the acid catalysis required for dehydration is insufficient.[4] If the pH is too low (<3), your O-(4-Bromobenzyl)hydroxylamine is likely protonated and inactive.[2][5]

    • Solution: Perform a pH scouting experiment. Set up several small-scale reactions in parallel using a series of buffers across a range of pH values (e.g., pH 3.5, 4.5, 5.5, 6.5, 7.4). Analyze the yield in each reaction using a suitable technique like RP-HPLC or LC-MS to identify the optimal pH for your specific system.

  • Possible Cause: Low concentration of reactants.

    • Explanation: Bioconjugation reactions often involve dilute solutions of biomolecules. At low concentrations, the reaction kinetics can be very slow.[6]

    • Solution: If possible, concentrate your reactants. If this is not feasible, increase the reaction time or, more effectively, add a nucleophilic catalyst (e.g., 10-100 mM aniline) to accelerate the reaction, especially if you must work at or near neutral pH.[2][6]

  • Possible Cause: Poor quality or degradation of starting materials.

    • Explanation: Ensure your O-(4-Bromobenzyl)hydroxylamine and carbonyl-containing molecule are pure and have not degraded. The aminooxy group can be highly reactive and may not be stable over long periods, especially in solution.[13]

    • Solution: Use fresh, high-purity reagents. Confirm the integrity of your starting materials via analytical methods before starting the conjugation.

Problem 2: I'm observing multiple byproducts or heterogeneity in my final product.

  • Possible Cause: Side reactions are occurring at the chosen pH.

    • Explanation: While oxime ligation is highly specific, extreme pH values can promote unwanted reactions. For example, if your target molecule contains other acid- or base-labile functional groups, they may degrade. Furthermore, some catalysts, if used at very high concentrations or temperatures, can lead to side reactions.[3]

    • Solution: Operate within the optimal pH 4.0-5.5 range for uncatalyzed reactions or pH 6.5-7.5 with a catalyst. Ensure that your biomolecule is stable across the pH range you are testing. If using a catalyst, optimize its concentration to find a balance between reaction rate and purity.

  • Possible Cause: The starting biomolecule has multiple conjugation sites.

    • Explanation: If your biomolecule has more than one aldehyde or ketone, you will naturally produce a heterogeneous mixture of products.[6]

    • Solution: This is an issue of starting material design rather than pH. Consider using site-specific modification techniques to install a single reactive carbonyl group on your biomolecule before conjugation.

Problem 3: The reaction is too slow for my application.

  • Possible Cause: You are performing an uncatalyzed reaction at neutral pH.

    • Explanation: As established, the uncatalyzed reaction rate drops significantly as the pH approaches 7.[2][11]

    • Solution: The most effective solution is to add a nucleophilic catalyst like aniline or p-phenylenediamine.[12] This can increase the reaction rate by up to 400-fold in mildly acidic conditions and make the reaction proceed in minutes to hours at neutral pH, rather than days.[2][10] Alternatively, if your molecule is stable at elevated temperatures, increasing the reaction temperature to 37°C can also increase the rate.[10]

Data & Visualization
Table 1: pH Effects on O-(4-Bromobenzyl)hydroxylamine Conjugation
pH RangeProtonation State of -ONH₂Carbonyl ActivationDehydration RateOverall Reaction RatePotential Issues
< 3.0 Mostly Protonated (-ONH₃⁺)HighFastVery Low Nucleophile is inactive; potential for acid-catalyzed hydrolysis of product.[2][11]
3.5 - 5.5 Mostly Unprotonated (-ONH₂)ModerateOptimal Highest (Uncatalyzed) Ideal range for uncatalyzed reactions.[4][5][6]
5.5 - 7.0 Unprotonated (-ONH₂)LowSlowModerate to Low Reaction slows as acid catalysis diminishes.[2]
> 7.0 Unprotonated (-ONH₂)Very LowVery SlowVery Low (Uncatalyzed) Insufficient acid catalysis; potential for base-labile side reactions.
6.5 - 7.5 (with Catalyst) Unprotonated (-ONH₂)N/A (Catalyst-driven)FastHigh Ideal for conjugating pH-sensitive biomolecules.[2][12]
Diagrams

ReactionMechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_product Product R1_CHO Target Molecule (R-CHO) Intermediate Tetrahedral Intermediate R1_CHO->Intermediate H2NOR2 O-(4-Bromobenzyl)hydroxylamine (H₂N-O-R') H2NOR2->Intermediate Nucleophilic Attack Oxime Stable Oxime Conjugate (R-CH=N-O-R') Intermediate->Oxime Dehydration (Rate-Limiting) Water_out H₂O Proton_in H⁺ (Acidic pH) Proton_in->Intermediate Catalyzes Proton_out_inhibit H⁺ (Low pH) Proton_out_inhibit->H2NOR2 Inhibits by Protonation

Caption: Oxime ligation mechanism showing the catalytic role of acid (H⁺) and inhibition at very low pH.

TroubleshootingWorkflow Start Low Conjugation Yield Check_pH Is pH in optimal range (4.0-5.5 uncatalyzed)? Start->Check_pH Adjust_pH Perform pH screen (e.g., pH 3.5 to 7.5) Check_pH->Adjust_pH No Check_Concentration Are reactant concentrations adequate? Check_pH->Check_Concentration Yes Adjust_pH->Check_Concentration Concentrate Increase reactant concentration if possible Check_Concentration->Concentrate No Check_Neutral_pH Is reaction at neutral pH? Check_Concentration->Check_Neutral_pH Yes Concentrate->Check_Neutral_pH Add_Catalyst Add catalyst (e.g., aniline) and re-optimize Check_Neutral_pH->Add_Catalyst Yes Success Yield Improved Check_Neutral_pH->Success No Add_Catalyst->Success

Sources

resolving crystallization issues with O-(4-Bromobenzyl)hydroxylamine products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-(4-Bromobenzyl)hydroxylamine Crystallization

This guide provides in-depth troubleshooting for common crystallization challenges encountered with O-(4-Bromobenzyl)hydroxylamine and its salts (e.g., hydrochloride). As a crucial intermediate in pharmaceutical research and development, achieving high purity and a stable crystalline form is paramount. This document is structured to address specific experimental issues in a question-and-answer format, explaining the scientific principles behind each recommendation to empower researchers in their process development.

Frequently Asked Questions (FAQs)

Q1: My O-(4-Bromobenzyl)hydroxylamine product refuses to crystallize upon cooling. What's happening and what should I do?

A1: The failure of a compound to crystallize from a cooled solution, even when solubility limits are exceeded, typically points to a state of supersaturation without nucleation.

  • Scientific Rationale: Crystallization is not a spontaneous event even in a supersaturated solution; it requires an initial energy input to form a stable nucleus (a microscopic seed) upon which further molecules can deposit and grow the crystal lattice.[1] If this nucleation barrier is not overcome, the compound will remain dissolved in a metastable supersaturated state.

  • Troubleshooting Steps:

    • Induce Nucleation by Scratching: The simplest method is to scratch the inside surface of the flask below the solvent level with a glass rod.[2][3] The micro-scratches on the glass create high-energy sites that can serve as templates for nucleation.[2]

    • Seed Crystal Addition: If you have a small amount of pure, crystalline O-(4-Bromobenzyl)hydroxylamine from a previous batch, add a single, tiny crystal to the supersaturated solution.[3][4] This "seed" bypasses the nucleation step entirely, providing a perfect template for crystal growth.

    • Create In Situ Seed Crystals: Dip a clean glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid on the rod.[3][5] Re-introducing this rod into the solution will dislodge microscopic seed crystals.

    • Reduce Solvent Volume: It's possible that too much solvent was used initially.[5][6] Gently heat the solution to evaporate a portion of the solvent (e.g., 20-30% of the volume), then allow it to cool again. This increases the concentration and the degree of supersaturation.

    • Drastic Cooling: If gentle cooling fails, try using a lower-temperature bath, such as an ice-salt bath.[2] The rapid increase in supersaturation can sometimes force nucleation, although this may lead to smaller, less pure crystals.[7]

Q2: My product separated as a viscous liquid or "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" is a common and frustrating liquid-liquid phase separation that occurs when the solute is highly supersaturated at a temperature above its melting point (or the melting point of an impure mixture). [5][8]

  • Scientific Rationale: The product separates from the bulk solvent as a second, solute-rich liquid phase because this is energetically more favorable than forming a solid crystal.[8] This often happens when:

    • The boiling point of the solvent is too high relative to the solute's melting point.[6]

    • Significant impurities are present, which can dramatically depress the melting point of the solid.[5][9]

    • The rate of cooling is too fast, causing the solution to become highly supersaturated at a temperature where the solute is still molten.[5]

    Oiled out products are problematic because the oil droplets tend to sequester impurities, and subsequent solidification often results in an amorphous, impure solid rather than a well-ordered crystal lattice.[5][8]

  • Troubleshooting Flowchart & Protocol:

    G start Observation: Product has 'Oiled Out' reheat 1. Re-heat the solution to redissolve the oil. start->reheat add_solvent 2. Add more solvent (10-20%) to lower the saturation point. reheat->add_solvent slow_cool 3. Cool VERY slowly. Insulate the flask to ensure gradual temperature drop. add_solvent->slow_cool success Success: Crystals Form slow_cool->success Ideal Outcome fail Failure: Oils Out Again slow_cool->fail Persistent Issue reassess 4. Re-evaluate System fail->reassess solvent_change Change to a lower-boiling point solvent. reassess->solvent_change charcoal Perform activated charcoal treatment to remove impurities. reassess->charcoal

    Caption: Troubleshooting workflow for "oiling out".

  • Detailed Protocol to Resolve Oiling Out:

    • Re-dissolve and Dilute: Place the flask back on the heat source and warm until the oil completely redissolves into the solvent. Add a small amount of additional hot solvent (10-20% of the original volume) to decrease the saturation concentration.[5]

    • Promote Slow Cooling: This is the most critical step. Do not place the flask on a cold benchtop or in an ice bath. Instead, allow it to cool to room temperature while insulated. You can place it on a cork ring or wooden block and cover it with a beaker to slow heat loss.[7] Very slow cooling allows the solution to reach the nucleation point at a lower temperature, hopefully below the compound's melting point.

    • Solvent Re-evaluation: If oiling persists, your chosen solvent is likely unsuitable. Select a new solvent with a lower boiling point. For O-(4-Bromobenzyl)hydroxylamine, if you are using a high-boiling solvent like toluene or DMF, consider switching to ethyl acetate or isopropanol.

    • Impurity Removal: If impurities are suspected to be the cause, perform a hot filtration with activated charcoal. Add a small amount of charcoal to the hot solution, swirl for a few minutes to adsorb impurities, and then filter the hot solution through a fluted filter paper to remove the charcoal before allowing it to cool.[4][10]

Q3: I got crystals, but my yield is very low. How can I improve it?

A3: A low yield is typically caused by using too much solvent, premature crystallization during a hot filtration step, or incomplete crystallization. [5][7]

  • Scientific Rationale: The goal of recrystallization is purification, which always involves some loss of product that remains in the "mother liquor" (the solution after filtration).[11] However, excessive loss is preventable. The amount of compound lost is proportional to its solubility in the cold solvent and the total volume of solvent used.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: During the initial dissolution step, use only the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until it just dissolves.[12]

    • Check the Mother Liquor: After filtering your crystals, test the mother liquor for remaining product. Dip a glass rod into the filtrate, let it dry, and observe the residue. A significant solid residue indicates substantial product loss.[5] You can recover this by evaporating some of the solvent and cooling for a "second crop" of crystals, which may be slightly less pure.

    • Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice-water bath for at least 20-30 minutes before filtration. This maximizes the precipitation of the product by taking advantage of its lower solubility at colder temperatures.

    • Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated. Rinsing them with hot solvent can prevent the solution from cooling and crystallizing in the filter paper, which leads to significant product loss.[13]

Q4: My final product's purity is insufficient. What are the likely causes?

A4: Insufficient purity after crystallization usually results from either the co-precipitation of impurities or the entrapment of impure mother liquor within the crystal mass.

  • Scientific Rationale: The effectiveness of crystallization as a purification technique relies on impurities remaining in the solution while the desired compound selectively forms a pure crystal lattice.[14] This process can be compromised if:

    • Crystallization is too rapid: Fast crystal growth tends to trap pockets of mother liquor and incorporate impurities into the growing lattice.[5][7][15]

    • Impurities are structurally similar: Impurities with shapes and functionalities similar to the target molecule can sometimes be incorporated into the crystal lattice, forming solid solutions.[9]

    • Inadequate washing: The final crystal cake must be washed properly to remove any adhering mother liquor, which is rich in dissolved impurities.[14]

  • Improving Product Purity:

    • Slow Down Crystal Growth: As described for preventing "oiling out," slow, controlled cooling is key. An ideal crystallization should see the first crystals appear after 5-10 minutes of cooling, with growth continuing over 20-30 minutes.[5][7] If crystals "crash out" immediately upon removal from heat, you should re-heat, add a small amount of extra solvent, and cool more slowly.[7]

    • Wash Crystals Correctly: After filtration, do not use the mother liquor to wash the crystals. Use a small amount of ice-cold, fresh solvent. With the vacuum disconnected, add a small volume of the cold solvent to the filter cake, gently slurry the crystals, and then re-apply the vacuum to pull the wash through. This displaces the impure mother liquor.

    • Consider a Second Recrystallization: For very impure samples, a single recrystallization may not be sufficient. A second recrystallization of the obtained crystals will significantly improve purity, albeit with some loss of yield.

Protocols & Data

Solvent Selection for O-(4-Bromobenzyl)hydroxylamine

The choice of solvent is the most critical parameter in a successful crystallization.[4] Based on the structure of O-(4-Bromobenzyl)hydroxylamine (a moderately polar aromatic compound), the following solvents are common starting points.

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Comments & Suitability
Isopropanol 8219.9Good First Choice. Often provides a good balance of solubility at high and low temperatures.
Ethanol 7824.5Similar to isopropanol, may be slightly too good a solvent (high solubility when cold), potentially reducing yield.
Ethyl Acetate 776.0A less polar option. Good for compounds that are too soluble in alcohols.
Toluene 1112.4A non-polar, higher-boiling option. Use with caution to avoid oiling out.
Water 10080.1Unlikely to be suitable for the free base, but essential for the hydrochloride salt.
Methanol/Water VariableVariableMixed Solvent System. Dissolve in a minimum of hot methanol, then add hot water dropwise until the solution becomes faintly cloudy.[16]
Ethanol/Hexane VariableVariableMixed Solvent System. Dissolve in hot ethanol, add hexane as the anti-solvent. Good for inducing crystallization of highly soluble compounds.

Data compiled from various sources including MicroChemicals GmbH and standard organic chemistry texts.[4][17]

Standard Recrystallization Protocol
  • Choose a Solvent: Based on small-scale trials or the table above, select an appropriate solvent.

  • Dissolve the Crude Solid: Place the crude O-(4-Bromobenzyl)hydroxylamine product (~1.0 g) in a 50 mL Erlenmeyer flask. Add the chosen solvent (~10 mL) and a boiling chip. Heat the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Continue adding the hot solvent in small portions until the solid has just completely dissolved. Avoid adding a large excess.[12]

  • (Optional) Decolorize: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • (Optional) Hot Filtration: To remove the charcoal or any other insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[13]

  • Crystallize: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[13]

  • Cool: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collect Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash: With the vacuum off, add a small amount of ice-cold fresh solvent to the funnel to wash the crystals. Re-apply the vacuum to dry the crystals.

  • Dry: Transfer the crystalline product to a watch glass and allow it to air dry completely.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation choose_solvent 1. Choose Solvent dissolve 2. Dissolve Crude Solid in Minimum Hot Solvent choose_solvent->dissolve decolorize 3. Decolorize (Optional) with Charcoal dissolve->decolorize hot_filter 4. Hot Filter (Optional) Impurities decolorize->hot_filter cool_slow 5. Cool Slowly to Room Temp hot_filter->cool_slow cool_ice 6. Cool in Ice Bath cool_slow->cool_ice vac_filter 7. Vacuum Filter Crystals cool_ice->vac_filter wash 8. Wash with Cold Solvent vac_filter->wash dry 9. Dry Product wash->dry

Caption: Standard experimental workflow for recrystallization.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. Available at: [Link]

  • Why do crystals oil out and what are the remedies and prevention methods?. (2024). Brainly. Available at: [Link]

  • Crystallization. (n.d.). University of California, Irvine. Available at: [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Available at: [Link]

  • Impacts of structurally related impurities on crystal growth and purity in acetaminophen. (2024). Stax. Available at: [Link]

  • Guide for crystallization. (n.d.). Université de Rennes. Available at: [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Available at: [Link]

  • Crystallisation Techniques. (2006). University of Cambridge. Available at: [Link]

  • A Comparative Study of Impurity Effects on Protein Crystallization. (2015). University of Groningen. Available at: [Link]

  • The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press. Available at: [Link]

  • Initiating Crystallization. (2022). Chemistry LibreTexts. Available at: [Link]

  • How the impurities in the solute can affect the induction time during crystallization. (2016). ResearchGate. Available at: [Link]

  • Inducing Recrystallization. (2025). Chemistry LibreTexts. Available at: [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Crystallization System. Available at: [Link]

  • Common Challenges in Industrial Crystallization and How to Overcome Them. (2026). Technic. Available at: [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Available at: [Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization. (2018). LUTPub. Available at: [Link]

  • O-(4-Bromobenzyl)hydroxylamine hydrochloride. (n.d.). PubChem. Available at: [Link]

  • Stabilized hydroxylamine and its method of preparation. (1964). Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Available at: [Link]

  • What Problems Might Occur If Crystallization Occurs Too Rapidly?. (2024). Achieve Chem. Available at: [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Available at: [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. (2014). Reddit. Available at: [Link]

  • Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs. Available at: [Link]

  • Recrystallization (chemistry). (2024). EBSCO. Available at: [Link]

  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Available at: [Link]

  • O-(4-bromophenyl)hydroxylamine. (n.d.). PubChem. Available at: [Link]

  • Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. (n.d.). Academia.edu. Available at: [Link]

  • Method of producing crystalline hydroxylamine sulphate. (n.d.). Google Patents.
  • SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas. Available at: [Link]

  • Hydroxylamine. (n.d.). Wikipedia. Available at: [Link]

  • Crystallisation according to guide failed - what went wrong or has been misinterpreted?. (2021). Chemistry Stack Exchange. Available at: [Link]

  • Process for the preparation of a hydroxylamine. (n.d.). Google Patents.
  • Solvents and solubilities. (n.d.). MicroChemicals GmbH. Available at: [Link]

  • Testing my hydroxylamine | Synthesis of Vanillin oxime. (2022). YouTube. Available at: [Link]

  • (4a R ,9a S )- O -(4-Bromobenzoyl)- N -(3-methylanthracen-9-ylidene)hydroxylamine. (2025). ResearchGate. Available at: [Link]

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Technical Support Center: O-(4-Bromobenzyl)hydroxylamine HCl in DMSO Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for O-(4-Bromobenzyl)hydroxylamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling and use of O-(4-Bromobenzyl)hydroxylamine HCl in Dimethyl Sulfoxide (DMSO) solutions. Our goal is to ensure the integrity of your experiments by addressing potential stability issues and providing proactive solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of O-(4-Bromobenzyl)hydroxylamine HCl for biological screening?

A1: DMSO is a standard and versatile solvent for preparing stock solutions of a wide range of organic molecules, including O-(4-Bromobenzyl)hydroxylamine HCl, for use in drug discovery and high-throughput screening.[1][2][3] Its ability to dissolve both polar and nonpolar compounds makes it a suitable choice.[1][2] For O-(4-Bromobenzyl)hydroxylamine HCl, a stock solution can be prepared in DMSO; for instance, a 10 mg/ml solution is achievable.

Q2: How should I store my DMSO stock solution of O-(4-Bromobenzyl)hydroxylamine HCl?

A2: For optimal stability, stock solutions of O-(4-Bromobenzyl)hydroxylamine HCl in DMSO should be stored at -20°C.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can affect the stability of the dissolved compound and the accuracy of its concentration.[1] Therefore, it is crucial to use anhydrous DMSO and to keep containers tightly sealed.

Q3: What is the expected stability of O-(4-Bromobenzyl)hydroxylamine HCl in DMSO at room temperature?

A3: While specific long-term stability data for O-(4-Bromobenzyl)hydroxylamine HCl in DMSO at room temperature is not extensively published, based on the known reactivity of hydroxylamines and the properties of DMSO, it is recommended to minimize the time the solution spends at room temperature. Hydroxylamine derivatives can be susceptible to oxidation and other degradation pathways.[4] DMSO itself is generally stable at room temperature but can participate in reactions, especially under certain conditions (e.g., presence of acids, bases, or upon heating).[1][5][6] For aqueous solutions of similar compounds, it is often recommended not to store them for more than a day. It is best practice to prepare fresh dilutions from your frozen stock solution for each experiment.

Q4: Are there any known degradation pathways for hydroxylamines in DMSO?

A4: Yes, there is evidence of thermally induced reactions between hydroxylamine derivatives and DMSO. One study demonstrated that heating N-carbobenzoxy-O-carbobenzoxyhydroxylamine in DMSO resulted in the formation of a sulfoximine, indicating a net N-R-eliminative oxidation with the incorporation of DMSO.[7][8] While this reaction was observed at elevated temperatures, it highlights a potential, albeit likely slow, degradation pathway that could occur over extended periods even at lower temperatures. The acidic nature of the hydrochloride salt could also potentially catalyze the decomposition of DMSO, though this is more significant at higher temperatures.[1]

Troubleshooting Guide

Problem 1: I am observing inconsistent or lower-than-expected activity in my biological assays.

Possible Cause: This could be due to the degradation of O-(4-Bromobenzyl)hydroxylamine HCl in your DMSO stock or working solutions.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen, single-use aliquot of your DMSO stock solution immediately before your experiment.

  • Assess Stock Solution Integrity: If you suspect your stock solution has degraded, it is best to prepare a fresh stock from solid material.

  • Minimize Room Temperature Exposure: Do not let your stock or working solutions sit at room temperature for extended periods.

  • Control for Solvent Effects: Include a DMSO-only control in your experiments to ensure the observed effects are not due to the solvent itself. Low concentrations of DMSO can sometimes stimulate cell growth, while higher concentrations can be inhibitory.[1]

Problem 2: I see unexpected peaks in my analytical analysis (e.g., LC-MS, NMR) of the compound after dissolution in DMSO.

Possible Cause: These unexpected peaks could be impurities from the original compound, degradation products, or artifacts from the DMSO solvent itself.

Troubleshooting Steps:

  • Analyze Freshly Prepared Sample: Immediately after dissolving the solid O-(4-Bromobenzyl)hydroxylamine HCl in DMSO, run your analytical method to establish a baseline.

  • Time-Course Stability Study: To investigate stability, analyze the sample at several time points while it is kept under your typical experimental conditions (e.g., room temperature). This will help you determine the rate of degradation, if any.

  • Analyze the Solvent: Run a blank of your DMSO to check for any inherent impurities.

  • Consider Potential Degradants: Based on known reactivity, be aware of potential degradation products such as the corresponding oxime or products from reaction with DMSO.

Experimental Workflow for Stability Assessment

Below is a suggested workflow for assessing the stability of O-(4-Bromobenzyl)hydroxylamine HCl in a DMSO solution.

Degradation_Pathway Reactants O-(4-Bromobenzyl)hydroxylamine + DMSO Intermediate Putative Intermediate Reactants->Intermediate [Heat, Acid/Base Catalysis] Products Sulfoximine Derivative + Byproducts Intermediate->Products Rearrangement

Caption: Potential reaction of hydroxylamine with DMSO.

Summary of Recommendations

ParameterRecommendationRationale
Solvent Anhydrous DMSOExcellent solubilizing agent for a wide range of compounds. [1][2][3]
Stock Solution Storage Aliquot and store at -20°CMinimizes degradation and prevents repeated freeze-thaw cycles.
Working Solutions Prepare fresh for each experimentEnsures consistency and minimizes the impact of potential short-term instability.
Handling Use appropriate personal protective equipment (gloves, safety glasses)Hydroxylamine hydrochloride can be corrosive and toxic. [9][10]
Stability Monitoring Periodically check the purity of stock solutions, especially if stored for extended periods.Ensures the integrity of experimental results.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Pharmaoffer. (2026, February 9).
  • AAPS. (n.d.). The effect of dmso on the absorption and metabolism screening of drug discovery process.
  • MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
  • gChem. (n.d.). DMSO Physical Properties.
  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
  • ChemDiv. (n.d.).
  • Google Patents. (n.d.). An analytical method for detecting hydroxylamine reductase activity in soil.
  • American Chemical Society. (2005, October 18).
  • Kyoto University Research Information Repository. (n.d.). Doctoral Dissertation: Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof.
  • PubMed. (2005, November 11). Investigating the reaction of N-carbobenzoxy-O-carbobenzoxy- hydroxylamine with dimethyl sulfoxide: formation of S,S-dimethyl-N-[(phenylmethoxy)- carbonyl]sulfoximine.
  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.
  • SciSpace. (n.d.).
  • ACS Publications. (n.d.). Spectrophotometric Method for Determining Hydroxylamine Reductase Activity in Higher Plants.
  • Royal Society of Chemistry. (2023, May 23). Electroanalytical overview: the sensing of hydroxylamine.
  • PubMed. (2011).
  • Sigma-Aldrich. (2025, November 6).
  • ResearchGate. (n.d.). The reaction of aryl aldehydes 27, DMSO 1 and hydroxylamine hydrochloride 28.
  • Actylis Lab Solutions. (2010, June 10). Hydroxylamine hydrochloride MSDS.
  • LGC Standards. (n.d.).
  • ChemicalBook. (2025, July 16). O-(4-BROMOBENZYL)HYDROXYLAMINE HYDROCHLORIDE | 40780-59-4.
  • DC Fine Chemicals. (2024, March 29). Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals.
  • Fluorochem. (n.d.). This compound.
  • PubChem. (n.d.). This compound | C7H9BrClNO | CID 67132131.
  • Penta chemicals. (2025, March 17). Hydroxylamine hydrochloride.
  • ACS Publications. (2010, November 4). Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes.
  • ScienceDirect. (n.d.).
  • PubChemLite. (n.d.). O-(4-bromophenyl)hydroxylamine hydrochloride (C6H6BrNO).
  • ResearchGate. (2013, September 17).
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
  • Cayman Chemical. (2022, November 21).
  • Fisher Scientific. (n.d.). Hydroxylamine•HCl.
  • Google Patents. (n.d.). CN103304356A - Hydroxylamine synthesis method.

Sources

Technical Support Center: O-(4-Bromobenzyl)hydroxylamine Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: O-(4-Bromobenzyl)hydroxylamine hydrochloride (CAS: 40780-59-4) Topic: Overcoming Steric Hindrance & Kinetic Bottlenecks

Executive Summary

O-(4-Bromobenzyl)hydroxylamine (4-BBHA) is a specialized "alpha-effect" nucleophile. While the adjacent oxygen atom enhances its nucleophilicity compared to standard amines, reactions with sterically hindered electrophiles (bulky ketones, crowded peptide backbones, or solid-phase resins) often suffer from stalled kinetics or incomplete conversion.

This guide provides validated protocols to overcome these energy barriers using nucleophilic catalysis , solvent engineering , and pH modulation .

Module 1: Troubleshooting Oxime Ligation (The Kinetic Bottleneck)

The Challenge: Reacting 4-BBHA with sterically hindered ketones (e.g., steroid derivatives, terpene scaffolds) is significantly slower than with aldehydes. The transition state is crowded, and the equilibrium constant (


) is lower.

The Solution: Nucleophilic Catalysis (Aniline/mPDA) Do not rely on acid catalysis alone. For hindered substrates, you must use a nucleophilic catalyst that forms a highly reactive Schiff base intermediate with the ketone, which then undergoes rapid transimination with the hydroxylamine.

Mechanism of Action (The "Aniline Effect")

AnilineCatalysis Ketone Hindered Ketone (Slow Electrophile) SchiffBase Schiff Base Intermediate (Highly Reactive) Ketone->SchiffBase Fast Attack (Catalyst) Catalyst Catalyst (Aniline/mPDA) Catalyst->SchiffBase Product Stable Oxime Product SchiffBase->Product Rapid Transimination Reagent 4-BBHA (Nucleophile) Reagent->SchiffBase Reagent->Product Direct Attack (Very Slow)

Figure 1: The catalytic cycle. The catalyst (aniline or m-phenylenediamine) activates the ketone, bypassing the slow direct attack.

Optimized Protocol for Hindered Ketones

Standard conditions (pH 4.5 acetate) often fail for bulky substrates. Use this enhanced protocol.

  • Solvent System: Prepare a mixture of DMSO:Buffer (1:1) . The high organic content solubilizes the hydrophobic 4-bromobenzyl group.

  • Buffer: 0.1 M Sodium Phosphate or Citrate, adjusted to pH 6.0–7.0 .

    • Note: While pH 4.5 is standard for unhindered oximes, aniline catalysis works best closer to neutral pH (6.0–7.0) where the aniline is unprotonated and nucleophilic.

  • Catalyst Addition: Add m-Phenylenediamine (mPDA) to a final concentration of 50–100 mM .

    • Why mPDA? It is 10–50x more effective than aniline for hindered ketones due to the inductive effect of the second amine and superior equilibrium properties [1].

  • Reaction: Incubate at 37°C (or up to 50°C if analyte is stable).

Comparative Kinetics Table:

ConditionRate Relative to UncatalyzedRecommended For
No Catalyst (pH 4.5) 1x (Baseline)Simple Aldehydes
Aniline (100 mM, pH 4.5) ~40xUnhindered Ketones
mPDA (100 mM, pH 6.0) ~400x - 1000x Sterically Hindered Ketones
Module 2: Amide Coupling (Overcoming Low Nucleophilicity)

The Challenge: When using 4-BBHA to create hydroxamates (reacting with carboxylic acids), the aminooxy group is less basic (


 ~4.5) than a standard amine (

~10). Standard coupling reagents (EDC/NHS) often result in low yields due to slow nucleophilic attack, leading to activated ester hydrolysis.

The Solution: HOAt/HATU Activation You must use coupling reagents that generate a highly reactive ester intermediate to compensate for the lower nucleophilicity of the aminooxy group.

Protocol: High-Efficiency Amidation
  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF.

  • Base: Add HOAt (1.1 equiv) and DIEA (2.5 equiv).

    • Critical: HOAt (1-Hydroxy-7-azabenzotriazole) is superior to HOBt for hindered couplings due to the "neighboring group effect" of the pyridine nitrogen, which stabilizes the transition state [2].

  • Addition: Add 4-BBHA hydrochloride (1.2 equiv).

  • Time: React for 2–4 hours. Monitor by LC-MS.

Module 3: Solubility & Aggregation

The Challenge: The "4-Bromobenzyl" moiety is highly lipophilic. In aqueous buffers (common for bioconjugation), 4-BBHA often precipitates or forms micelle-like aggregates that inhibit reaction access.

Troubleshooting Flowchart:

SolubilityFix Start Reagent Precipitation or Hazy Solution? CheckSolvent Check Organic Co-solvent % Start->CheckSolvent Step1 Is DMSO/DMF < 20%? CheckSolvent->Step1 Action1 Increase to 40-50% (If protein stability allows) Step1->Action1 Yes Step2 Is Ionic Strength High? Step1->Step2 No Action2 Reduce Salt Conc. (<150mM NaCl) Step2->Action2 Yes Step3 Add Solubilizer Step2->Step3 No Action3 Add 0.1% Tween-20 or Cyclodextrin Step3->Action3

Figure 2: Decision tree for resolving solubility issues.

Frequently Asked Questions (FAQ)

Q: Can I use this reagent for solid-phase peptide synthesis (SPPS)? A: Yes, but steric hindrance on the resin is a major issue.

  • Fix: Use the "Magic Mixture" solvent system for the coupling step: DCM/DMF/NMP (1:1:1) with 1% Triton X-100. This swells the resin and improves site accessibility. Double coupling is mandatory.

Q: The reaction works but the product hydrolyzes during purification. Why? A: Oximes are reversible under acidic conditions.[1]

  • Fix: Avoid TFA-based HPLC gradients if possible. Use a neutral pH buffer (Ammonium Acetate) for purification. If you must use TFA, neutralize fractions immediately after collection.

Q: Why is the 4-bromo group important? A: It serves as a bio-orthogonal handle. After the oxime ligation, you can perform a Suzuki-Miyaura coupling on the bromine atom to attach a fluorophore or drug payload, provided the conditions are mild enough to preserve the oxime bond [3].

References
  • Dirksen, A., & Dawson, P. E. (2008). "Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology." ACS Chemical Biology, 3(1), 27-36.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt): A new high-efficiency coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398.

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition, 47(39), 7523-7526.

Sources

detecting impurities in O-(4-Bromobenzyl)hydroxylamine hydrochloride stocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for O-(4-Bromobenzyl)hydroxylamine hydrochloride (CAS No. 40780-59-4).[1][2] This document is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot potential impurities in their material stocks. Ensuring the purity of this reagent is critical for the success and reproducibility of subsequent synthetic steps and for controlling potentially mutagenic byproducts in pharmaceutical development. This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I suspect my this compound stock is impure. What are the most common impurities I should look for?

When assessing the purity of your stock, it's crucial to consider impurities arising from the synthesis route, degradation, and storage. The most common impurities fall into several classes:

  • Starting Material Residues: The synthesis of O-(4-Bromobenzyl)hydroxylamine typically involves the alkylation of a hydroxylamine derivative with a 4-bromobenzyl halide. Therefore, residual 4-bromobenzyl bromide or 4-bromobenzyl chloride are potential impurities.

  • Side-Reaction Products: Over-alkylation can lead to the formation of dibenzylated products. Dimerization or oxidation of the starting materials or product can also occur.

  • Degradation Products: this compound can degrade over time, especially if not stored properly. A key degradant to monitor is free hydroxylamine , which is a known genotoxic and mutagenic compound.[3][4] Its presence must be strictly controlled, often to parts-per-million (ppm) levels in pharmaceutical applications.[3][4]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, dichloromethane) may be present in the final product.

The first step in any investigation is a comprehensive analytical approach. We recommend a combination of High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation of both the main component and any significant impurities.

FAQ 2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurity?

An ¹H NMR spectrum is a powerful first-pass tool for purity assessment. A clean spectrum of this compound in a solvent like DMSO-d₆ or D₂O should show distinct signals corresponding to the benzyl protons and the aromatic protons.

  • Expected ¹H NMR Peaks:

    • A singlet for the methylene protons (-CH₂-) adjacent to the oxygen.

    • Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

    • A broad signal for the amine protons (-NH₂⁺-), which may exchange with D₂O.[5]

If you observe extra peaks, compare their chemical shifts and splitting patterns to those of suspected impurities.

Troubleshooting Workflow for NMR Impurity Identification

G cluster_impurity Impurity Identification start Obtain ¹H NMR Spectrum compare Compare to Reference Spectrum of Pure Compound start->compare extra_peaks Extra Peaks Observed? compare->extra_peaks check_starting Check Chemical Shifts of Starting Materials (e.g., 4-bromobenzyl bromide) extra_peaks->check_starting Yes no_peaks Spectrum is Clean (Purity >95% by NMR) extra_peaks->no_peaks No check_solvent Identify Residual Solvent Peaks check_starting->check_solvent check_side Hypothesize Side-Products (e.g., dimers, oxidized forms) check_solvent->check_side spike Spike Sample with Authentic Standard of Suspected Impurity check_side->spike confirm Confirmation of Impurity Identity spike->confirm

Caption: Workflow for identifying unknown peaks in an ¹H NMR spectrum.

Example Impurity Signals:

  • Residual 4-bromobenzyl bromide: Would show a characteristic singlet for its -CH₂- protons at a different chemical shift than the product.

  • Residual Solvents: Toluene, for example, would show a singlet around 2.3 ppm and aromatic signals around 7.2 ppm.

FAQ 3: How do I develop an HPLC method to determine the purity of my sample?

A reverse-phase HPLC (RP-HPLC) method with UV detection is the standard for assessing the purity of aromatic compounds like this compound. The goal is to develop a method that can separate the main peak from all potential impurities.

General RP-HPLC Method Parameters

ParameterRecommended Starting ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or 0.05% Formic Acid in Water[3]Provides acidic pH to ensure the amine is protonated, leading to sharp peak shapes.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% B over 20-30 minutesA gradient is essential to elute both polar and non-polar impurities in a single run.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30-40 °CImproves peak shape and run-to-run reproducibility.
Detection (UV) 220 nm or 254 nmThe bromobenzyl group has strong UV absorbance at these wavelengths.
Injection Vol. 5-10 µLStandard volume to avoid column overloading.

Self-Validation and Causality:

  • Why an acidic modifier? The hydrochloride salt is acidic, but adding a small amount of acid (like TFA or formic acid) to the mobile phase ensures the amine group remains consistently protonated. This prevents peak tailing and results in sharp, symmetrical peaks, which is critical for accurate quantification.

  • Why a gradient? Isocratic methods may fail to elute highly retained, non-polar impurities (like dimers) or may not provide adequate separation for early-eluting polar impurities (like free hydroxylamine, if it were UV active). A gradient ensures a comprehensive screen of the sample's purity profile.

FAQ 4: My HPLC shows a very early-eluting peak that I suspect is free hydroxylamine. How can I confirm and quantify it?

This is a critical question, as hydroxylamine is a genotoxic impurity that must be controlled.[4][6] The primary challenge is that hydroxylamine lacks a UV chromophore , making it virtually invisible by standard UV detection used for the parent compound.[3][7]

To detect and quantify hydroxylamine, you must use a specialized method, most commonly pre-column derivatization followed by HPLC-UV analysis.[6][8] This involves reacting the hydroxylamine in your sample with a reagent that attaches a UV-active tag.

Derivatization Workflow for Hydroxylamine Detection

G start Sample of O-(4-Bromobenzyl) hydroxylamine HCl derivatize Add Derivatization Reagent (e.g., Benzaldehyde) and React under Optimal Conditions start->derivatize reaction Hydroxylamine reacts to form a stable, UV-active oxime derivatize->reaction hplc Inject Derivatized Sample onto RP-HPLC System reaction->hplc detect Monitor at Wavelength for Derivatized Product (e.g., 250-254 nm) hplc->detect quantify Quantify against a Derivatized Hydroxylamine Standard Curve detect->quantify

Caption: Pre-column derivatization workflow for hydroxylamine analysis.

Part 2: Detailed Experimental Protocols

Protocol 1: Quantitative Analysis of Hydroxylamine by Pre-Column Derivatization with Benzaldehyde

This protocol is adapted from established methods for detecting hydroxylamine in active pharmaceutical ingredients (APIs).[3][6][9] The principle is the reaction of hydroxylamine with benzaldehyde to form benzaldoxime, a stable derivative with strong UV absorbance.[6][9]

A. Reagents and Solutions

  • Diluent: Methanol/Water (50:50, v/v)

  • Derivatization Reagent: Dissolve ~200 mg of benzaldehyde in 100 mL of diluent.

  • Hydroxylamine Standard Stock (approx. 100 ppm): Accurately weigh ~10 mg of hydroxylamine hydrochloride into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution: Accurately weigh ~100 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

B. Derivatization Procedure

  • Standard Preparation: To a vial, add 1.0 mL of the Hydroxylamine Standard Stock and 1.0 mL of the Derivatization Reagent.

  • Sample Preparation: To a separate vial, add 1.0 mL of the Sample Solution and 1.0 mL of the Derivatization Reagent.

  • Blank Preparation: To a third vial, add 1.0 mL of Diluent and 1.0 mL of the Derivatization Reagent.

  • Reaction: Cap all vials and heat in a water bath or heating block at 50-60 °C for 20-30 minutes.[3]

  • Cooling: Allow the vials to cool to room temperature before injection.

C. HPLC Conditions

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.05% Formic Acid in Water[3]
Mobile Phase B 0.05% Formic Acid in Acetonitrile[3]
Gradient 30% B to 70% B over 10 minutes, hold for 2 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection (UV) 250 nm[3]
Injection Vol. 10 µL

D. System Suitability & Quantification

  • Inject the derivatized blank to ensure no interfering peaks are present.

  • Inject the derivatized standard multiple times (n=5 or 6) to confirm system precision (RSD < 5%). The benzaldoxime peak should be well-resolved from the excess benzaldehyde peak.

  • Quantify the amount of hydroxylamine in the sample by comparing the peak area of the benzaldoxime derivative to that of the standard.

Trustworthiness Check: The use of a derivatized standard curve is essential for accurate quantification. This self-validating system ensures that any variations in derivatization efficiency are accounted for, as both the standard and the sample are subjected to the same reaction conditions.

Protocol 2: LC-MS for Identification of Unknown Impurities

If NMR and standard HPLC-UV are insufficient to identify an impurity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool. It provides the molecular weight of the impurity, which is a critical piece of structural information.

A. Methodology

  • Initial Separation: Use the HPLC method developed in FAQ 3. The acidic mobile phase (formic acid is preferred over TFA for MS compatibility) is suitable for most mass spectrometers.

  • Ionization: Use Electrospray Ionization (ESI) in positive mode. O-(4-Bromobenzyl)hydroxylamine and many related amine-containing impurities will readily protonate to form [M+H]⁺ ions.

  • Mass Analysis:

    • Acquire data in full scan mode (e.g., m/z 100-1000) to detect all ionizable compounds eluting from the column.

    • The expected [M+H]⁺ ion for the parent compound is m/z 203.9/205.9, showing the characteristic isotopic pattern of a bromine-containing molecule. The molecular formula is C₇H₈BrNO.[2]

    • Examine the mass spectrum of each impurity peak. The observed m/z can be used to propose a molecular formula and structure. For example, a dimer would have a mass approximately double that of the parent compound.

References

  • A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Publishing.
  • This compound(40780-59-4) 1 h nmr. ChemicalBook.
  • A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. SciSpace.
  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research.
  • This compound | 40780-59-4. ChemicalBook.
  • A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. Semantic Scholar.
  • This compound | 40780-59-4. Sigma-Aldrich.
  • This compound | C7H9BrClNO | CID 67132131. PubChem.
  • A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. PubMed.
  • Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxost

Sources

Validation & Comparative

1H NMR characterization of O-(4-Bromobenzyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: O-(4-Bromobenzyl)hydroxylamine Hydrochloride

Introduction: The Analytical Imperative

This compound (CAS: 40780-59-4) is a critical "chemical hook" used primarily for chemoselective ligation. Its alkoxyamine moiety reacts specifically with aldehydes and ketones to form stable oximes, a reaction fundamental to bioconjugation, peptide synthesis, and the development of oxime-based inhibitors.

For researchers, the challenge is not just synthesis, but validation . The hydrochloride salt form is hygroscopic and prone to degradation into its free base or hydrolysis products if mishandled. This guide provides a comparative NMR framework to distinguish the pure salt from its precursors (4-bromobenzyl bromide) and degradation products, ensuring the integrity of your downstream conjugations.

The Comparative Landscape

To validate this compound, you must prove three things:

  • Identity: The core 4-bromobenzyl skeleton is intact.

  • Transformation: The alkyl bromide has successfully converted to an alkoxyamine.

  • State: The amine exists as the hydrochloride salt (

    
    ), not the free base.
    
Comparative Chemical Shift Table (DMSO-d )

The following table contrasts the target molecule with its most common starting material and impurities.

Structural FeatureTarget: O-(4-Bromobenzyl)hydroxylamine HCl Start Material: 4-Bromobenzyl bromide Impurity: Phthalimide Intermediate (if Gabriel route used)
Benzylic -CH

-

5.05 - 5.15 ppm (Singlet)

4.65 - 4.75 ppm (Singlet)

5.10 - 5.20 ppm (Singlet)
Amine Protons

10.8 - 11.2 ppm (Broad,

)
AbsentAbsent
Aromatic Region

7.40 - 7.65 ppm (AA'BB' Doublets)

7.35 - 7.60 ppm (AA'BB' Doublets)
Additional peaks at

7.8 - 7.9 ppm (Phthalimide ring)
Solvent Residual

2.50 ppm (DMSO)

2.50 ppm (DMSO)

2.50 ppm (DMSO)

Key Diagnostic: The most critical indicator of success is the downfield shift of the benzylic methylene from ~4.7 ppm (attached to Br) to ~5.1 ppm (attached to Oxygen). If you see a peak at 4.7 ppm, you have unreacted starting material.

Experimental Protocol

A. Sample Preparation (Critical for Salt Detection)

The detection of the ammonium protons (


) requires a dry, polar aprotic solvent. Chloroform-d (CDCl

) often fails to show these protons clearly due to exchange or solubility issues.
  • Solvent Choice: Use DMSO-d

    
      (99.9% atom D) with TMS (0.03% v/v).
    
    • Why? DMSO stabilizes the ionic salt pair, slowing proton exchange and allowing the broad ammonium peak to appear around 11 ppm.

  • Concentration: Dissolve 10–15 mg of the solid in 0.6 mL of solvent.

    • Note: Ensure the solution is clear. Turbidity suggests free-base precipitation or inorganic salt contamination.

  • Tube Quality: Use high-throughput 5mm NMR tubes. Cap immediately to prevent moisture absorption (hygroscopicity leads to peak broadening).

B. Instrument Parameters
  • Frequency: 400 MHz or higher recommended for clear resolution of the aromatic AA'BB' system.

  • Pulse Sequence: Standard 1H ZG30.

  • Scans (NS): 16 to 32 scans are sufficient for this concentration.

  • Relaxation Delay (D1): Set to

    
     1.0 second to ensure accurate integration of the aromatic protons.
    

Spectral Analysis & Assignment

Visualizing the Assignment Logic

The following diagram illustrates the correlation between the chemical structure and the resulting NMR signals.

NMR_Assignment Compound O-(4-Bromobenzyl) hydroxylamine HCl Aromatic Aromatic Ring (AA'BB' System) δ 7.4 - 7.7 ppm Compound->Aromatic Benzylic Benzylic CH2 (Singlet) δ 5.1 ppm Compound->Benzylic Amine Ammonium (-ONH3+) (Broad Singlet) δ 10.9 ppm Compound->Amine Br_Effect Bromine Effect: Deshielding Ortho Protons Br_Effect->Aromatic Inductive O_Effect Oxygen Effect: Strong Deshielding on CH2 O_Effect->Benzylic Electronegativity HCl_Effect HCl Salt Effect: Extreme Deshielding on NH HCl_Effect->Amine Protonation

Figure 1: Structural causality of chemical shifts in O-(4-Bromobenzyl)hydroxylamine HCl.

Detailed Peak Breakdown

1. The Ammonium Protons (


 10.8 – 11.2 ppm) 
  • Signal: Broad Singlet, Integration = 3H.

  • Interpretation: This signal confirms the hydrochloride salt form. In the free base, these protons would appear as a much smaller, sharper singlet around 5–6 ppm (for

    
    ) and would likely disappear due to rapid exchange.
    
  • Troubleshooting: If this peak is missing in DMSO, your sample may have neutralized to the free base, or the solvent is "wet" (containing H

    
    O), causing rapid proton exchange.
    

2. The Aromatic Region (


 7.40 – 7.65 ppm) 
  • Signal: Two Doublets (roofing effect common), Integration = 4H total.

  • Coupling (

    
    ):  ~8.5 Hz (Ortho coupling).
    
  • Interpretation: This is a classic AA'BB' system characteristic of para-substituted benzenes.

    • 
       ~7.58 ppm (2H, d): Protons ortho to the Bromine (deshielded by Br).
      
    • 
       ~7.42 ppm (2H, d): Protons ortho to the Methylene group.
      

3. The Benzylic Methylene (


 5.05 – 5.15 ppm) 
  • Signal: Sharp Singlet, Integration = 2H.

  • Interpretation: This is the most stable diagnostic peak. It connects the aromatic ring to the hydroxylamine.

  • Purity Check: Check the baseline near 4.7 ppm. Any signal there indicates unreacted 4-bromobenzyl bromide.

Synthesis & Validation Workflow

If you are synthesizing this compound (e.g., via the Gabriel Synthesis using N-hydroxyphthalimide), use this workflow to validate purity at each step.

Synthesis_Workflow Start Start: 4-Bromobenzyl bromide (Check: CH2 at 4.7 ppm) Step1 Step 1: Alkylation with N-Hydroxyphthalimide Start->Step1 Inter Intermediate: Phthalimide Adduct (Check: Aromatic 7.8 ppm + CH2 5.1 ppm) Step1->Inter Step2 Step 2: Hydrazinolysis & HCl Treatment Inter->Step2 Final Final: O-(4-Bromobenzyl)hydroxylamine HCl (Check: NH3+ at 11.0 ppm) Step2->Final Validation CRITICAL QC POINT: Ensure complete removal of phthalhydrazide byproduct. Step2->Validation

Figure 2: Synthesis validation checkpoints. NMR monitoring prevents carrying impurities forward.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Standard reference for solvent residuals). [Link]

  • Groch, J. R., et al. (2018). "Synthesis of O-substituted hydroxylamines." Organic Preparations and Procedures International. (Methodology for hydroxylamine synthesis). [Link]

Optimizing Carbonyl & Steroid Analysis: A Comparative Guide to O-(4-Bromobenzyl)hydroxylamine (BBHA) Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of metabolomics and steroid profiling, "flying blind" through chemical noise is a common failure mode. While reagents like Girard’s T offer raw sensitivity through pre-charged quaternary amines, they often fail to distinguish true signal from matrix background in complex biological fluids.

This guide analyzes O-(4-Bromobenzyl)hydroxylamine (BBHA) , a derivatization reagent that trades raw ionization potential for specificity . By leveraging the unique 1:1 isotopic signature of Bromine (


), BBHA creates a "Twin-Ion" effect that acts as a high-fidelity filter, allowing researchers to mathematically eliminate false positives.

Part 1: The Mechanistic Advantage (The "Why")

The Ionization Challenge

Native carbonyls (aldehydes, ketones) and neutral steroids exhibit poor ionization efficiency in Electrospray Ionization (ESI) due to their low proton affinity. Furthermore, they are often isobaric with background lipids, making low-level quantification impossible without derivatization.

The BBHA Solution: Isotopic Tagging

Unlike standard reagents (e.g., Hydroxylamine or DNPH), BBHA introduces a bromine atom. Bromine exists naturally as two stable isotopes:

  • 
     (50.69%) 
    
  • 
     (49.31%) 
    

When a target molecule reacts with BBHA, every resulting ion appears as a doublet separated by 2 Da with nearly identical intensity (1:1 ratio). This allows for Isotope Pattern Filtering (IPF) : any peak lacking this specific doublet signature can be bioinformatically discarded as noise.

Part 2: Fragmentation Dynamics (The "How")

Understanding the MS/MS behavior of BBHA derivatives is critical for setting up Multiple Reaction Monitoring (MRM) or Precursor Ion Scans.

The Fragmentation Pathway

Upon Collisional Induced Dissociation (CID), BBHA derivatives undergo a characteristic cleavage at the benzylic C-O bond. This is driven by the stability of the resulting 4-bromobenzyl cation .

  • Precursor Ion:

    
     (Doublet)
    
  • Primary Reporter Ion: The 4-bromobenzyl cation at

    
     169.0  and 
    
    
    
    171.0
    .[1]
  • Neutral Loss: Loss of the bromobenzyl radical (less common in positive ESI than the formation of the cation).

Visualization: Fragmentation Mechanism

BBHA_Fragmentation Precursor Derivatized Analyte [R=N-O-CH2-C6H4-Br + H]+ Transition Transition State (C-O Bond Strain) Precursor->Transition CID Energy Reporter Reporter Ion (Doublet) [CH2-C6H4-Br]+ m/z 169.0 & 171.0 Transition->Reporter Heterolytic Cleavage Neutral Neutral Loss [R=N-OH] Transition->Neutral Remainder

Figure 1: The dominant fragmentation pathway involves the cleavage of the benzylic ether bond, yielding the resonance-stabilized 4-bromobenzyl cation.

Part 3: Comparative Performance Analysis

How does BBHA stack up against the industry standards?

Table 1: Reagent Comparison Matrix
FeatureBBHA (O-(4-Bromobenzyl)hydroxylamine)Girard's Reagent T (GT)DNPH (2,4-Dinitrophenylhydrazine)PFBHA (Pentafluorobenzyl)
Primary Mode LC-MS (ESI+)LC-MS (ESI+)HPLC-UV / LC-MS (ESI-)GC-MS / LC-MS
Ionization Source Proton Affinity (Moderate)Pre-charged Quaternary Amine (High)Deprotonation (Moderate)Electron Capture (High)
Sensitivity High (due to noise reduction)Very High (Raw signal)ModerateHigh (GC-MS specific)
Isotope Signature Yes (Br Doublet) NoNoNo
Chromatography Excellent (Increases hydrophobicity)Poor (Early elution, broad peaks)GoodGood
Best Use Case Complex Matrices (Plasma/Urine) Clean Standards / Targeted QuantAir Analysis / UV DetectionVolatile Aldehydes
Critical Insight:

While Girard's T theoretically provides higher absolute signal intensity because it is permanently charged, it often co-elutes with polar matrix contaminants. BBHA adds significant hydrophobicity (the benzyl ring), shifting analytes to the "cleaner" region of the Reverse Phase (C18) chromatogram, while the bromine tag allows you to filter out the remaining background.

Part 4: Experimental Protocol

This protocol is validated for the derivatization of ketosteroids and aldehydes in human plasma.

Reagents Required[1]
  • BBHA Hydrochloride: 10 mg/mL in Pyridine.

  • Solvent: Methanol (LC-MS Grade).

  • Acid Catalyst: 1% Formic Acid or Acetate Buffer (pH 4.5).

Workflow Diagram

Workflow Sample 1. Sample Preparation (50 µL Plasma/Urine) Mix 2. Addition Add 50 µL BBHA (in Pyridine) Sample->Mix Incubate 3. Incubation 60°C for 60 mins Mix->Incubate Quench 4. Quench/Clean LLE with Ether/Water (Remove excess BBHA) Incubate->Quench Analyze 5. LC-MS/MS Analysis Monitor m/z 169/171 Quench->Analyze Filter 6. Data Processing Filter for 1:1 Doublet Analyze->Filter

Figure 2: Step-by-step derivatization workflow emphasizing the critical data filtering step.

Detailed Steps
  • Preparation: Spiked 50 µL of sample with Internal Standard (IS).

  • Reaction: Add 50 µL of BBHA solution (10 mg/mL in pyridine). Pyridine acts as both solvent and base catalyst.

  • Heat: Vortex and incubate at 60°C for 1 hour . Note: Steroids with sterically hindered ketones (e.g., C11 or C17 positions) may require 2 hours.

  • Extraction (Critical): BBHA is ionizable. To prevent source contamination, perform a Liquid-Liquid Extraction (LLE). Add 200 µL water and 500 µL Methyl tert-butyl ether (MTBE). The derivative moves to the organic layer; excess unreacted reagent often remains in the aqueous phase (depending on pH).

  • Reconstitution: Dry the organic layer under Nitrogen and reconstitute in 50:50 MeOH:Water.

Part 5: References

  • Gondová, T. et al. (2015). Derivatization of steroids with O-(4-bromobenzyl)hydroxylamine for LC-MS analysis. Analytical Methods.[1][2][3][4][5][6][7][8][9][10] Link

  • Eggink, M. et al. (2010).[4] Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA.[4] Analytical and Bioanalytical Chemistry.[2][3][4][5][6][7][8][9][10][11][12] Link(Note: Discusses the bromophenethyl analog, validating the bromine reporter mechanism).

  • Liu, S. et al. (2019). Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. Journal of Pharmaceutical and Biomedical Analysis.[8] Link

  • BenchChem Technical Division. (2025). Structure Elucidation of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.Link(Source for benzylic cleavage data).

Sources

HPLC Analysis Methods for O-(4-Bromobenzyl)hydroxylamine Purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC methodologies for analyzing the purity of O-(4-Bromobenzyl)hydroxylamine hydrochloride (CAS 40780-59-4). It is designed for analytical chemists and process development scientists who require robust, self-validating protocols.

Executive Summary & Technical Context

O-(4-Bromobenzyl)hydroxylamine (BBHA) is a critical electrophilic aminating agent and intermediate used in the synthesis of pharmaceuticals and agrochemicals (e.g., oxime ethers). Commercially supplied as the hydrochloride salt, its purity is often compromised by specific process-related impurities:

  • 4-Bromobenzyl bromide: Unreacted starting material (Alkylation agent).

  • N,O-Bis(4-bromobenzyl)hydroxylamine: Over-alkylation side product.

  • 4-Bromobenzyl alcohol: Hydrolysis degradation product.

Standard C18 methods often struggle to resolve the bis-alkylated impurity from the parent peak due to hydrophobic overlap, or fail to retain the polar hydrolysis products. This guide compares the Industry Standard (C18) method against a High-Selectivity Alternative (Phenyl-Hexyl) method, demonstrating why the latter offers superior resolution for halogenated aromatics.

Comparative Methodology: C18 vs. Phenyl-Hexyl

Method A: The Industry Standard (C18 RP-HPLC)

This method utilizes a standard alkyl-bonded phase. It relies purely on hydrophobic subtraction (partitioning) for separation.

  • Mechanism: Hydrophobic interaction based on carbon load.

  • Strengths: High stability, predictable retention for main component.

  • Weaknesses: Poor "shape selectivity" for halogenated aromatic impurities; potential peak tailing for amine salts due to silanol interactions.

Method B: The High-Selectivity Alternative (Phenyl-Hexyl)

This method utilizes a stationary phase with a phenyl ring attached via a hexyl chain.

  • Mechanism:

    
     interactions and steric selectivity, specifically targeting the electron-deficient aromatic ring of the bromobenzyl group.
    
  • Strengths: Superior resolution of halogenated isomers and aromatic impurities (e.g., separating the bis-impurity from the parent).

  • Weaknesses: Slightly longer equilibration times.

Experimental Protocols

The following protocols are designed to be self-validating. The "System Suitability" step must be passed before data collection.

Common Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid.

  • Stock Solution: Dissolve 25 mg of BBHA HCl in 25 mL Diluent (1.0 mg/mL).

  • Impurity Spike: For validation, spike Stock Solution with 0.5% 4-Bromobenzyl alcohol and 4-Bromobenzyl bromide.

Chromatographic Conditions Comparison
ParameterMethod A (Standard C18) Method B (Phenyl-Hexyl)
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Mobile Phase A 0.1% H₃PO₄ in Water (pH 2.5)10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Gradient 0-5 min: 10% B5-20 min: 10%→80% B20-25 min: 80% B0-5 min: 15% B5-25 min: 15%→75% B25-30 min: 75% B
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 254 nmUV @ 260 nm
Column Temp 30°C40°C

Expert Insight: In Method B, Methanol is chosen over Acetonitrile because protic solvents enhance


 interactions between the analyte and the Phenyl-Hexyl stationary phase, significantly improving the separation factor (

) for the brominated impurities.

Performance Data & Analysis

The following data summarizes the separation efficiency of both methods.

Table 1: System Suitability & Resolution Data

Analyte / ImpurityRetention Time (C18)Retention Time (Phenyl)Resolution (Rs) - C18Resolution (Rs) - Phenyl
4-Br-Benzyl Alcohol 3.2 min4.1 minN/AN/A
BBHA (Parent) 12.5 min 14.8 min 8.511.2
4-Br-Benzyl Bromide 18.1 min19.5 min3.25.8
Bis-alkylated Impurity 18.9 min22.1 min1.1 (Critical Pair) 3.4 (Resolved)
Critical Analysis
  • Resolution Failure in Method A: On the C18 column, the hydrophobic 4-Bromobenzyl bromide and the Bis-alkylated impurity elute very close together (Rs = 1.1), often co-eluting as a shoulder. This can lead to false "pass" results for purity.

  • Success in Method B: The Phenyl-Hexyl column leverages the additional aromatic ring in the Bis-impurity to increase retention significantly via

    
     stacking, clearing the critical pair (Rs = 3.4).
    

Visualizing the Analytical Workflow

The following diagrams illustrate the impurity pathways and the decision logic for method selection.

Diagram 1: Impurity Origin & Detection Pathways

ImpurityPathways Start Reaction Mixture (4-Bromobenzyl bromide + Hydroxylamine) Product Target: O-(4-Bromobenzyl) hydroxylamine (BBHA) Start->Product Main Rxn Impurity1 Impurity A: 4-Bromobenzyl alcohol (Hydrolysis) Start->Impurity1 H2O/Hydrolysis Impurity3 Impurity C: Unreacted Bromide Start->Impurity3 Incomplete Rxn Impurity2 Impurity B: Bis-alkylated Side Product Product->Impurity2 Over-alkylation Detection HPLC Detection (UV 254-260nm) Product->Detection Impurity1->Detection Impurity2->Detection Impurity3->Detection

Caption: Chemical origin of critical impurities and their convergence at the detection stage.

Diagram 2: Method Selection Decision Tree

MethodSelection Start Start: Purity Analysis of BBHA Check1 Is 'Bis-alkylated' impurity suspected? Start->Check1 MethodA Select Method A (C18) Standard QC Release Check1->MethodA No (Routine) MethodB Select Method B (Phenyl-Hexyl) Process Development / High Purity Check1->MethodB Yes (Critical Separation) ResultA Risk: Co-elution of hydrophobic impurities MethodA->ResultA ResultB Benefit: Baseline separation of Halogenated Aromatics MethodB->ResultB

Caption: Decision logic for selecting between Standard C18 and Phenyl-Hexyl methodologies.

References

  • PubChem. (2025).[1][2][3] this compound | C7H9BrClNO.[1] National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2024). Benzenemethanol, 4-bromo- (UV/IR Spectra). National Institute of Standards and Technology. [Link]

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General reference for Phenyl-Hexyl mechanism).
  • Dolan, J. W. (2002). "Stability-indicating assays." LC-GC North America, 20(4), 346–349.

Sources

The Strategic Edge: Unpacking the Advantages of O-(4-Bromobenzyl)hydroxylamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Multifunctional Reagent

For researchers at the forefront of medicinal chemistry and drug development, the choice of a synthetic reagent is rarely arbitrary. It is a decision guided by a deep understanding of reaction mechanics, potential downstream applications, and the strategic role a specific molecular fragment might play in the broader discovery pipeline. In the family of O-substituted hydroxylamines—critical for the synthesis of oxime ethers—O-(4-Bromobenzyl)hydroxylamine stands out. While its non-brominated analog, O-benzylhydroxylamine, is a workhorse for routine synthesis, the introduction of a bromine atom at the para-position transforms this simple reagent into a multifaceted tool.

This guide provides an in-depth comparison, moving beyond simple reaction yields to explore the profound strategic advantages that O-(4-Bromobenzyl)hydroxylamine offers in enhancing biological potency, facilitating structural biology efforts, and enabling sophisticated lead optimization strategies.

Core Application: The Formation of Oxime Ethers

The primary function of both O-(4-Bromobenzyl)hydroxylamine and its non-brominated counterpart is the reaction with aldehydes and ketones to form stable oxime ethers. This "oxime ligation" is a cornerstone of bioconjugation and medicinal chemistry due to its reliability, high yield, and the stability of the resulting C=N-O linkage.[1][2]

The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen onto the carbonyl carbon, followed by dehydration. The reaction is often catalyzed by mild acid, and the rate can be significantly enhanced by the addition of catalysts like aniline.[1]

Oxime Ether Synthesis Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions carbonyl Aldehyde or Ketone (R1-C(=O)-R2) reaction Reaction Vessel (Stirring at RT to Reflux) carbonyl->reaction hydroxylamine O-(4-Bromobenzyl)hydroxylamine or O-Benzylhydroxylamine hydroxylamine->reaction solvent Solvent (e.g., EtOH, THF, DMSO) solvent->reaction base Base (optional) (e.g., Pyridine, K2CO3) base->reaction catalyst Catalyst (optional) (e.g., Aniline, mild H+) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product (Oxime Ether) purification->product

Caption: General workflow for oxime ether synthesis.

While direct, side-by-side kinetic studies comparing the two reagents are not extensively documented, the electronic nature of the substituents allows for a reasoned analysis. The para-bromo group is weakly electron-withdrawing through induction but also weakly electron-donating through resonance. This combination results in a minimal net effect on the electron density of the benzene ring and, by extension, on the nucleophilicity of the distal hydroxylamine moiety. Therefore, for most standard oxime formation reactions, one can expect comparable reaction times and yields between the brominated and non-brominated analogs.

The true advantages of the 4-bromo substituent are not found in the kinetics of this initial reaction, but in the properties and potential it imparts to the resulting oxime ether product.

Advantage 1: A Tool for Enhancing Biological Potency

In drug discovery, the addition of a halogen atom to a lead compound is a classic optimization strategy.[3] The bromine atom, in particular, can significantly enhance binding affinity to a biological target through favorable hydrophobic and halogen bonding interactions.[3][4]

A compelling case study is the development of inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1), a key therapeutic target in oncology.[4] Researchers systematically explored derivatives of O-benzylhydroxylamine and discovered that halogen substitution on the aromatic ring was a highly successful strategy for increasing inhibitor potency.

The data below, adapted from this study, clearly demonstrates the impact of halogenation. While the parent O-benzylhydroxylamine is a potent inhibitor, the 4-bromo analog shows a tangible improvement.

Reagent Used in SynthesisResulting Inhibitor StructureSubstitution (Position)IDO1 IC50 (µM)[4]
O-BenzylhydroxylamineO-benzyl derivativeH (Unsubstituted)0.81
O-(4-Fluorobenzyl)hydroxylamineO-(4-fluorobenzyl) derivative4-F0.98
O-(4-Bromobenzyl)hydroxylamine O-(4-bromobenzyl) derivative 4-Br 0.63
O-(3-Bromobenzyl)hydroxylamineO-(3-bromobenzyl) derivative3-Br0.17
O-(4-Chlorobenzyl)hydroxylamineO-(4-chlorobenzyl) derivative4-Cl0.63
O-(3-Chlorobenzyl)hydroxylamineO-(3-chlorobenzyl) derivative3-Cl0.15

Causality: The enhanced potency of the halogenated derivatives is attributed to specific interactions within the enzyme's active site. The electron-poor halo-aromatic ring can engage in favorable pi-stacking interactions with electron-rich phenylalanine residues. Furthermore, the bromine atom can act as a halogen bond donor, forming a stabilizing, non-covalent interaction with a Lewis basic site (like a carbonyl oxygen) in the protein's binding pocket.[4] This demonstrates that choosing O-(4-Bromobenzyl)hydroxylamine from the outset can be a rational design choice to probe these interactions and improve biological activity.

Advantage 2: An Indispensable Handle for X-Ray Crystallography

Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight fragments that bind weakly to a target, then optimizing them into potent leads. X-ray crystallography is the definitive method for determining how these fragments bind. However, the weak binding and low occupancy of fragments can result in poor, difficult-to-interpret electron density maps.[5]

This is where the bromine atom provides a critical advantage. As a "heavy" atom, bromine scatters X-rays much more strongly than carbon, oxygen, or nitrogen. Crucially, it exhibits a phenomenon known as anomalous dispersion , where its scattering properties are dependent on the X-ray wavelength.[6] By collecting diffraction data at a specific wavelength absorbed by bromine, its position can be unambiguously identified in the electron density map, even if the rest of the fragment is disordered or has low occupancy.[5][7]

Incorporating O-(4-Bromobenzyl)hydroxylamine into a fragment library allows a researcher to:

  • Anchor Fragment Fitting: The known position of the bromine atom provides a definitive anchor point, making it vastly easier to fit the rest of the fragment into the electron density map.

  • Validate Low-Affinity Hits: It helps confirm the binding of very weak fragments that might otherwise be dismissed as noise.[7]

  • Delineate Binding Pockets: The observed positions of bromine atoms from multiple fragment hits can map out the "hot spots" within a binding site, guiding future drug design.[7]

FBDD Workflow cluster_screening Screening cluster_outcome Outcome lib Brominated Fragment Library (incl. O-(4-bromobenzyl) oximes) soak Crystal Soaking or Co-crystallization lib->soak target Protein Target Crystal target->soak xray X-ray Diffraction Data Collection (Anomalous Wavelength) soak->xray phase Phase Determination (Anomalous Scattering Signal) xray->phase model Model Building (Bromine as anchor) phase->model hit Validated Fragment Hit model->hit pose Accurate Binding Pose model->pose

Caption: Use of brominated fragments in FBDD.

Advantage 3: A Versatile Synthetic Handle for Lead Optimization

Perhaps the most significant advantage from a synthetic chemistry perspective is the utility of the aryl bromide as a versatile functional handle. The carbon-bromine bond provides a gateway to a vast array of powerful cross-coupling reactions, allowing for late-stage functionalization of a lead compound.[8] This enables the rapid generation of analogs to explore the Structure-Activity Relationship (SAR) without re-synthesizing the entire molecule from scratch.

Once an oxime ether has been formed using O-(4-Bromobenzyl)hydroxylamine, the 4-bromo position can be modified using reactions such as:

  • Suzuki Coupling: To introduce new aryl or heteroaryl groups.

  • Sonogashira Coupling: To install alkynes.

  • Heck Coupling: To append alkenes.

  • Buchwald-Hartwig Amination: To form C-N bonds.

Late-Stage Functionalization cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse Analogs (SAR Exploration) start Oxime Ether Core with 4-Bromo Group suzuki Suzuki (+ Boronic Acid) start->suzuki sonogashira Sonogashira (+ Alkyne) start->sonogashira heck Heck (+ Alkene) start->heck buchwald Buchwald-Hartwig (+ Amine) start->buchwald p1 Bi-aryl Analog suzuki->p1 p2 Alkynyl Analog sonogashira->p2 p3 Styrenyl Analog heck->p3 p4 Amino Analog buchwald->p4

Caption: Late-stage functionalization via the 4-bromo handle.

This capability is invaluable. A researcher can synthesize a core structure and then, from that single advanced intermediate, generate dozens of derivatives for biological testing, dramatically accelerating the pace of the project. The non-brominated analog offers no such opportunity.

Advantage 4: Modulating Physicochemical & Protecting Group Properties

The 4-bromo group also subtly influences the physicochemical properties of the molecule and the behavior of the benzyl group itself.

  • Improved Crystallinity: The presence of a heavy, polarizable atom like bromine can often promote crystallization of synthetic intermediates or final compounds, which is highly beneficial for purification and characterization.

  • Orthogonal Stability: In the context of protecting group chemistry, different substituted benzyl ethers exhibit different cleavage liabilities. Electron-donating groups, like in a p-methoxybenzyl (PMB) ether, render the group highly susceptible to oxidative cleavage with reagents like DDQ.[9][10] Conversely, the electron-withdrawing nature of the bromine atom makes the O-(4-bromobenzyl) group more robust towards these same oxidative conditions. However, it remains readily cleavable under standard hydrogenolysis conditions (e.g., H₂/Pd-C).[11] This differential stability allows for its use in orthogonal protection schemes where a PMB group might be removed selectively in the presence of a 4-bromobenzyl group.

Experimental Protocols

Representative Protocol: Synthesis of an O-(4-Bromobenzyl) Oxime Ether

This protocol describes a general method for the synthesis of an oxime ether from a ketone and can be adapted for aldehydes.

Materials:

  • Ketone (e.g., Acetophenone) (1.0 eq)

  • O-(4-Bromobenzyl)hydroxylamine hydrochloride (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the ketone (1.0 eq), this compound (1.1 eq), and anhydrous K₂CO₃ (2.5 eq).

  • Add anhydrous THF to create a stirrable suspension (approx. 0.2 M concentration with respect to the ketone).

  • Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-4 hours).[12]

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with water, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (eluent typically a gradient of hexane/ethyl acetate) to afford the pure oxime ether.[12]

Representative Protocol: Suzuki Cross-Coupling for Late-Stage Functionalization

This protocol describes a general method for modifying the aryl bromide.

Materials:

  • O-(4-Bromobenzyl) oxime ether (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Aqueous Sodium Carbonate (Na₂CO₃) (2 M solution, 3.0 eq)

  • Toluene and Ethanol (e.g., 3:1 mixture)

Procedure:

  • To a Schlenk flask, add the O-(4-bromobenzyl) oxime ether (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent mixture (Toluene/EtOH) followed by the degassed aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to reflux (e.g., 80-90 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting bromide.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the coupled product.

Conclusion

O-(4-Bromobenzyl)hydroxylamine is far more than a simple analog of O-benzylhydroxylamine. While both reagents are proficient in the fundamental task of forming oxime ethers, the 4-bromo substituent imparts a suite of strategic advantages that are highly valuable in the context of modern drug discovery. It serves as:

  • A potency-enhancing element through specific halogen bonding interactions.

  • A crystallographic anchor that de-risks and accelerates structure-based design.

  • A versatile synthetic handle for rapid SAR exploration via cross-coupling.

  • A modulator of physicochemical properties and a component for orthogonal protection strategies.

For the discerning researcher, choosing O-(4-Bromobenzyl)hydroxylamine is a proactive step, embedding multiple opportunities for downstream success directly into the initial molecular scaffold. It is a prime example of how intelligent reagent selection can streamline the complex path from initial hit to optimized clinical candidate.

References

  • Ascensus. (n.d.). Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing. Ascensus Specialties. [Link]

  • Stolar, T., et al. (2022). Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. International Journal of Molecular Sciences, 23(20), 12439. [Link]

  • Emami, S., et al. (2013). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 9, S1633-S1636. [Link]

  • Autechem. (2026, February 14). The Role of 4-Bromobenzyl Bromide in Modern Organic Synthesis. Autechem. [Link]

  • ResearchGate. (n.d.). Different approaches for oxime (ether) synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. [Link]

  • Domagała, P., et al. (2022). X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution. Physical Chemistry Chemical Physics, 24(11), 6653-6667. [Link]

  • Schiffer, C. A., et al. (2014). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. Journal of Medicinal Chemistry, 57(21), 9039-9048. [Link]

  • Dziedzic, P., et al. (2016). Study of the Room-Temperature Synthesis of Oxime Ethers by using a Super Base. ChemistrySelect, 1(18), 5863-5867. [Link]

  • Aliyu, A. O. C., et al. (2013). One-pot synthesis of oxime ethers from cinnamaldehyde and crotonaldehyde. Journal of Chemical and Pharmaceutical Research, 5(7), 96-99. [Link]

  • Crich, D., & Li, W. (2010). Facile Oxidative Cleavage of 4-O-Benzyl Ethers in Rhamno and Mannopyranosides. Organic Letters, 12(15), 3392-3394. [Link]

  • Hayashi, M., & Nakamura, S. (2022). Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Organic Letters, 24(31), 5646-5650. [Link]

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  • ResearchGate. (n.d.). Strategies used to produce O-substituted hydroxylamines. [Link]

  • Malachowski, W. P., et al. (2016). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. European Journal of Medicinal Chemistry, 108, 564-576. [Link]

  • Ghorab, M. M., et al. (2025). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[13][14]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry. [Link]

  • Scribd. (n.d.). Oxime Formation. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • Wang, F., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Archiv der Pharmazie, 345(9), 721-729. [Link]

  • ResearchGate. (n.d.). Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study. [Link]

  • Wilcken, R., et al. (2013). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]

  • YouTube. (2018, December 31). benzyl ether cleavage. [Link]

  • King, S. B., et al. (2022). Para-Substituted O-Benzyl Sulfohydroxamic Acid Derivatives as Redox-Triggered Nitroxyl (HNO) Sources. Molecules, 27(16), 5304. [Link]

  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. [Link]

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  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

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A Comparative Guide to X-ray Crystallography Phasing: Leveraging the Bromine Atom in O-(4-Bromobenzyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel macromolecular structures, the phasing problem remains a critical hurdle in X-ray crystallography. While methods such as Molecular Replacement (MR) are powerful, they are contingent on the availability of a suitable homologous model. For de novo structure determination, experimental phasing techniques are indispensable. This guide provides an in-depth comparison of phasing strategies, with a particular focus on the application of O-(4-Bromobenzyl)hydroxylamine as a promising tool for Single- and Multi-wavelength Anomalous Dispersion (SAD/MAD) experiments.

The Phase Problem: A Brief Overview

A crystal diffraction experiment yields a pattern of spots, from which we can measure the intensities (and thus the amplitudes) of the scattered X-rays. However, to calculate the electron density map and build an atomic model, we also need the phase of each diffracted wave. This missing information constitutes the "phase problem" in crystallography.[1][2] Experimental phasing methods overcome this by introducing atoms with special scattering properties into the crystal.

Anomalous Scattering: The Key to Experimental Phasing

Heavy atoms, when irradiated with X-rays near their absorption edges, exhibit a phenomenon called anomalous scattering.[2][3][4] This results in differences in the scattering intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. These differences, known as the anomalous signal, can be leveraged to locate the heavy atoms and subsequently calculate the phases for the entire macromolecule. The atomic scattering factor, f, is then described as a complex number:

f = f₀ + f' + if''

where f₀ is the normal scattering, and f' and f'' are the real and imaginary components of the anomalous scattering, respectively.[4][5]

Why Bromine? The Advantages of O-(4-Bromobenzyl)hydroxylamine

The choice of the heavy atom is crucial for a successful phasing experiment. Bromine offers several advantages, making O-(4-Bromobenzyl)hydroxylamine an attractive candidate:

  • Accessible K-edge: Bromine has a K-absorption edge at approximately 13.47 keV (0.92 Å), a wavelength readily accessible at most synchrotron beamlines.[6] This allows for MAD experiments, which provide more robust phase information than SAD experiments.[7][8]

  • Significant Anomalous Signal: The anomalous signal from bromine is substantial enough for phasing, even for proteins of considerable size.

  • Covalent Incorporation: The hydroxylamine moiety of O-(4-Bromobenzyl)hydroxylamine can potentially form stable covalent bonds with the protein, for instance, through reaction with aldehydes or ketones, or through directed interactions with specific residues. This can lead to high-occupancy and well-ordered incorporation, which is critical for a strong phasing signal.

  • Rigid Scaffold: The bromobenzyl group provides a rigid scaffold, which helps to minimize the conformational flexibility of the incorporated fragment, leading to better-defined electron density for the bromine atom.

Comparison with Other Phasing Methods

The use of brominated compounds like O-(4-Bromobenzyl)hydroxylamine presents a compelling alternative to other established phasing techniques.

Phasing MethodPrincipleAnomalous ScattererAdvantagesDisadvantages
Bromine SAD/MAD Anomalous scattering from bromine atoms.BromineAccessible K-edge for MAD, significant anomalous signal, potential for specific covalent attachment.May require screening of various brominated compounds and co-crystallization conditions.
Selenomethionine (SeMet) SAD/MAD Incorporation of selenomethionine in place of methionine.SeleniumOften results in high incorporation levels, well-established protocols.Can be toxic to some expression systems, may alter protein structure or crystallization behavior.[1]
Halide Soaking (Br⁻/I⁻) Soaking crystals in high concentrations of bromide or iodide salts.Bromine, IodineTechnically simple and rapid.[9]Often results in multiple, low-occupancy binding sites, which can complicate substructure determination.
Heavy-Atom Soaking (e.g., Pt, Hg, Au) Soaking crystals in solutions containing heavy-metal salts.Platinum, Mercury, GoldStrong phasing signal due to high atomic number.Often leads to non-isomorphism, can damage crystals, and involves toxic compounds.[9][10]
Quantitative Comparison of Anomalous Signal

The strength of the anomalous signal is a key determinant of success in phasing experiments. The following table compares the theoretical anomalous scattering factors (f' and f'') for bromine and selenium at their respective K-edges and at the commonly used copper Kα wavelength.

ElementWavelength (Å)Energy (keV)f' (electrons)f'' (electrons)
Bromine (K-edge) 0.92013.474-5.73.9
Selenium (K-edge) 0.97912.658-7.54.5
Bromine (Cu Kα) 1.5428.041-0.61.4
Selenium (Cu Kα) 1.5428.041-1.52.5

Note: These are theoretical values and can vary depending on the chemical environment of the atom.[11]

As the table illustrates, while selenium provides a stronger anomalous signal at its K-edge, the signal from bromine is still very significant and more than sufficient for phasing.

Experimental Workflow: Phasing with O-(4-Bromobenzyl)hydroxylamine via Co-crystallization

Due to the reactive nature of the hydroxylamine group, co-crystallization is the recommended method for incorporating O-(4-Bromobenzyl)hydroxylamine into a protein crystal. This approach allows for the formation of a stable protein-ligand complex prior to crystallization, which can lead to higher occupancy and better-ordered crystals compared to soaking.

Co-crystallization Workflow for Phasing
Detailed Protocol for Co-crystallization

This protocol provides a general framework. Optimization of specific parameters such as protein and ligand concentrations, incubation times, and crystallization conditions is essential for each new protein.

1. Complex Formation:

  • Protein Preparation: Purify the target protein to homogeneity (>95%). Ensure the protein is in a buffer that is compatible with the hydroxylamine chemistry (e.g., avoid buffers with primary amines if Schiff base formation is desired).

  • Ligand Solution: Prepare a stock solution of O-(4-Bromobenzyl)hydroxylamine hydrochloride in a suitable solvent (e.g., water or DMSO).

  • Incubation: Mix the protein and O-(4-Bromobenzyl)hydroxylamine at a molar ratio of 1:5 to 1:10. The optimal ratio should be determined empirically. Incubate the mixture at 4°C for 2-4 hours to allow for complex formation. It is advisable to perform a native gel shift assay or mass spectrometry to confirm complex formation before proceeding to crystallization.[6][12]

2. Crystallization Screening:

  • Set up crystallization trials using the protein-ligand complex. It is recommended to use commercially available sparse-matrix screens.

  • Monitor the crystallization plates regularly for the appearance of crystals.

3. Crystal Optimization:

  • Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.[13]

4. Data Collection Strategy for Bromine MAD:

  • Wavelength Selection: Use a tunable synchrotron beamline to collect data at three wavelengths around the bromine K-edge:

    • Peak: The wavelength corresponding to the maximum f'' value.

    • Inflection: The wavelength corresponding to the minimum f' value.

    • High-energy remote: A wavelength far from the edge on the high-energy side.

  • Data Collection: Collect a complete dataset at each wavelength from a single crystal to minimize non-isomorphism. It is crucial to collect the data in wedges at all wavelengths simultaneously to mitigate the effects of radiation damage.[7][14]

Decision-Making in Phasing Strategy

The choice of a phasing method is a critical decision in any crystallography project. The following diagram illustrates a simplified decision-making process.

G A Start: Novel Protein Structure B Homologous Structure Available? A->B C Molecular Replacement B->C Yes D Experimental Phasing B->D No E Can SeMet be incorporated? D->E F SeMet SAD/MAD E->F Yes G Heavy Atom Derivatization E->G No H Screen Brominated Compounds (e.g., O-(4-Bromobenzyl)hydroxylamine) G->H I Halide/Heavy Atom Soaking G->I

Sources

Benchmarking O-(4-Bromobenzyl)hydroxylamine Hydrochloride: A Strategic Guide for Synthetic & Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of carbonyl derivatization, alkoxyamines are often viewed merely as tools for protection or analytical labeling. However, O-(4-Bromobenzyl)hydroxylamine hydrochloride (CAS: 40780-59-4) represents a distinct class of "functional" alkoxyamines. Unlike its simple benzyl or methyl counterparts, this reagent installs a chemically active aryl bromide handle directly onto the carbonyl scaffold.

This guide benchmarks this compound against standard alkoxyamines (O-Benzyl, O-Methyl, and PFBHA). Our analysis demonstrates that while standard reagents excel in volatility or basic protection, the 4-bromobenzyl variant is the superior choice for divergent synthesis and structural characterization via X-ray crystallography.

Chemical Profile & Mechanism[1][2][3][4]

  • Compound: this compound

  • CAS: 40780-59-4[1]

  • Molecular Weight: 238.51 g/mol [1]

  • Physical State: White to off-white crystalline solid[2]

  • Solubility: Soluble in water, methanol, DMSO; sparingly soluble in non-polar organics (free base is soluble in organics).

Mechanism of Action

The reagent reacts with aldehydes and ketones via nucleophilic attack of the alkoxyamine nitrogen on the carbonyl carbon, followed by dehydration. This forms a thermodynamically stable oxime ether .

OximeMechanism Aldehyde Aldehyde/Ketone (R-C=O) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Reagent O-(4-Bromobenzyl) hydroxylamine Reagent->Intermediate Product Oxime Ether (Stable Product) Intermediate->Product Dehydration (-H2O) Water H2O Intermediate->Water

Figure 1: General mechanism of oxime ether formation. The reaction is typically catalyzed by weak acid or base buffers.

Comparative Benchmark Analysis

We evaluated this compound against three industry-standard alternatives.

Criterion 1: Synthetic Utility (The "Handle" Advantage)

This is the defining differentiator.

  • Standard Reagents (O-Benzyl, O-Methyl): The resulting oxime ether is chemically inert under most conditions (except strong acid hydrolysis or reduction). It serves only as a protecting group.

  • The Benchmark (O-4-Bromobenzyl): The aryl bromide remains intact during oxime formation but serves as a latent reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid generation of biaryl libraries after the carbonyl has been locked.

Criterion 2: Crystallinity & Structural Determination
  • Standard Reagents: O-Methyl oximes are often oils or low-melting solids, making X-ray diffraction difficult.

  • The Benchmark: The heavy bromine atom (Atomic Number 35) facilitates crystallization via halogen bonding and provides a strong anomalous scattering signal. This makes it an excellent "crystallographic chaperone" for determining the absolute configuration of chiral aldehydes or ketones.

Criterion 3: Analytical Sensitivity
  • PFBHA (O-Pentafluorobenzyl): Remains the gold standard for GC-MS trace analysis due to electron-capture sensitivity.

  • The Benchmark: While less sensitive than PFBHA for trace analysis, the bromine isotope pattern (

    
    Br:
    
    
    
    Br
    
    
    1:1) provides a distinct mass spectral signature, aiding in the identification of metabolites or impurities in LC-MS.
Summary Data Table
FeatureO-(4-Bromobenzyl)O-BenzylO-MethylPFBHA
Primary Use Divergent Synthesis / X-Ray ProtectionVolatility / Small SizeTrace Analysis (GC-MS)
Downstream Reactivity High (Pd-Catalysis) Low (Inert)Low (Inert)Low (Inert)
Crystallinity High (Heavy Atom Effect) ModerateLow (Often Oils)Moderate
Acid Stability HighModerateModerateHigh
Cost ModerateLowLowHigh

Strategic Workflow: When to Choose Which?

The following decision matrix illustrates the logical selection process for researchers.

SelectionMatrix Start Start: Carbonyl Derivatization Goal Q1 Is downstream chemical modification required? Start->Q1 Q2 Is the goal trace quantification (e.g., biological fluids)? Q1->Q2 No Res_Suzuki Select O-(4-Bromobenzyl) (Allows Suzuki Coupling) Q1->Res_Suzuki Yes (Cross-Coupling) Q3 Is X-ray structure determination needed? Q2->Q3 No Res_PFBHA Select PFBHA (High GC-MS Sensitivity) Q2->Res_PFBHA Yes Res_Methyl Select O-Methyl (Minimal Steric Bulk) Q3->Res_Methyl No (Smallest) Res_Benzyl Select O-Benzyl (Standard Protection) Q3->Res_Benzyl No (Standard) Res_Xray Select O-(4-Bromobenzyl) (Heavy Atom Effect) Q3->Res_Xray Yes

Figure 2: Decision matrix for selecting alkoxyamine reagents based on experimental goals.

Experimental Protocols

Protocol A: General Oxime Ligation (Standard)

Use this for converting aldehydes/ketones to the 4-bromobenzyl oxime ether.

  • Preparation: Dissolve the aldehyde/ketone (1.0 equiv) in Methanol or Ethanol (0.1 M concentration).

  • Addition: Add this compound (1.2 – 1.5 equiv).

  • Base: Add Pyridine (2.0 equiv) or Sodium Acetate (2.0 equiv) to neutralize the HCl salt.

    • Note: For acid-sensitive substrates, pre-neutralize the hydroxylamine salt in a separate vial before addition.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC (the oxime is usually less polar than the aldehyde).

  • Workup: Evaporate solvent. Resuspend in EtOAc, wash with 1M HCl (to remove pyridine), then Sat. NaHCO₃ and Brine. Dry over Na₂SO₄.

Protocol B: Divergent Synthesis via Suzuki Coupling

Use this to functionalize the oxime ether, creating a biaryl library.

  • Substrate: Dissolve the 4-bromobenzyl oxime ether (from Protocol A, 1.0 equiv) in Toluene/Water (4:1 ratio) or Dioxane/Water.

  • Reagents: Add Aryl Boronic Acid (1.5 equiv) and Potassium Carbonate (2.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).

  • Reaction: Degas with Nitrogen/Argon for 5 mins. Heat to 80–90°C for 4–12 hours.

  • Outcome: The bromine is replaced by the aryl group, yielding a functionalized biaryl oxime ether .

References

  • Fluorochem. (n.d.). This compound Product Page. Retrieved from

  • PubChem. (2025). This compound (CID 67132131). National Library of Medicine. Retrieved from

  • Lippert, A. R., et al. (2011). Bioorthogonal Carbonyl derivatization. Accounts of Chemical Research. (Contextual grounding on alkoxyamine reactivity).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the Suzuki coupling protocol described).
  • Kalsi, P. S. (2010). Applications of X-ray Crystallography in Organic Stereochemistry.

Sources

Safety Operating Guide

Personal protective equipment for handling O-(4-Bromobenzyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Compound Identity: O-(4-Bromobenzyl)hydroxylamine hydrochloride CAS: 40780-59-4 Physical State: White to off-white hygroscopic solid.

As researchers, we often underestimate "building blocks" compared to final active pharmaceutical ingredients (APIs). However, this compound presents a specific triad of hazards that requires a calibrated safety approach beyond standard "lab rules":

  • Acidic Hydrolysis: As a hydrochloride salt, it is hygroscopic. Upon contact with mucosal moisture (eyes, lungs), it hydrolyzes to release hydrochloric acid, causing immediate irritation or chemical burns [1].

  • Hydroxylamine Toxicity: The hydroxylamine moiety is a known potential sensitizer and mutagen. Systemic absorption can lead to hematological effects (methemoglobinemia), although the benzyl group reduces volatility compared to free hydroxylamine [2].

  • Halogenated Organic Nature: The presence of the bromine atom classifies this as halogenated waste, and implies potential persistence if released into the environment.

Hierarchy of Control: The "Zero-Exposure" Standard

Before discussing PPE, we must establish the engineering baseline. PPE is the last line of defense, not the first.

  • Primary Barrier: All handling of the solid (weighing, transfer) and solution preparation must occur within a certified Chemical Fume Hood .

  • Airflow Check: Ensure face velocity is between 80–120 fpm (0.4–0.6 m/s) before opening the container.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. This compound is a fine crystalline solid; static charge can disperse micro-particulates onto the researcher’s cuffs or face, bypassing the sash.

Personal Protective Equipment (PPE) Matrix

The following matrix is designed not just for "compliance," but for permeation resistance and physical shielding .

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The fine dust nature of the salt allows particles to bypass side shields. Goggles form a seal against acidic dust and potential splashes.
Dermal (Hands - Solid) Nitrile Gloves (Min. 5 mil thickness)Nitrile provides excellent resistance to the solid salt. Change immediately if punctured.
Dermal (Hands - Solution) Solvent-Specific Selection (See Logic Diagram)Once dissolved, the solvent dictates the glove. If using Dichloromethane (DCM), standard nitrile degrades in <2 mins. Use Silver Shield/Laminate gloves or double-glove (Nitrile over Laminate).
Respiratory Not Required in Hood / N95 or P100 (Emergency only)Respiratory protection is only for spill cleanup outside the hood. A P100 filter is required to capture fine acidic particulates.
Body Lab Coat (Cotton/Poly blend) + Closed Shoes Standard barrier. Ensure cuffs are tucked under gloves to prevent wrist exposure (the "gap of vulnerability").
Visualization: PPE Selection Logic

The following decision tree illustrates the critical shift in PPE requirements when moving from solid handling to solution chemistry.

PPE_Logic Start Start: Handling O-(4-Bromobenzyl) hydroxylamine HCl State Current State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution In Solution State->Solution Reaction/Workup Standard_PPE Standard PPE: Nitrile Gloves (5 mil) Splash Goggles Lab Coat Solid->Standard_PPE Solvent_Check Identify Solvent Solution->Solvent_Check Aggressive Aggressive Solvent (DCM, Chloroform, DMF) Solvent_Check->Aggressive Benign Benign Solvent (Water, Methanol, Ethanol) Solvent_Check->Benign High_PPE High-Level PPE: Silver Shield / Laminate Gloves (or Double Glove) Splash Goggles Aggressive->High_PPE Benign->Standard_PPE

Figure 1: PPE Decision Logic based on physical state and solvent carrier.

Operational Protocol: A Self-Validating System

This protocol integrates safety checks into the workflow to ensure compliance is automatic, not an afterthought.

Phase A: Preparation
  • The "Dry" Check: Verify the compound is free-flowing. Clumping indicates moisture absorption (hydrolysis). If clumped, assume the container headspace contains HCl fumes. Open carefully in the back of the hood.

  • Balance Setup: Place the analytical balance inside the hood if possible. If not, use a secondary containment vessel (tare boat inside a jar) to transport the solid from hood to balance. Never open the stock bottle outside the hood.

Phase B: Solubilization (The Critical Step)
  • Caution: Dissolving amine salts in alkaline solutions or mixing with strong bases (e.g., NaOH, TEA) will liberate the free base. This is often exothermic and may generate vapors.

  • Procedure: Add the solvent to the solid slowly. If using a halogenated solvent (DCM), verify you are wearing laminate gloves (as per Figure 1).

Phase C: Decontamination
  • Wipe Down: Use a wet paper towel (water) to wipe the balance area and hood surface. The water solubilizes the salt.

  • Neutralize: Follow with a wipe of dilute Sodium Bicarbonate (aq). If bubbles form, acidic residue was present. This visual cue validates whether your cleaning was effective.

  • Doffing: Remove gloves by turning them inside out to trap residues. Wash hands with soap and water immediately—do not rely solely on alcohol gel, which does not effectively remove ionic salts.

Emergency Response & Disposal

Spill Response Logic

In the event of a spill, your response depends on the state of the material.

Spill_Response Spill Spill Detected Type Type? Spill->Type Powder Dry Powder Type->Powder Liquid Liquid / Solution Type->Liquid Action_Powder 1. Cover with wet paper towel (prevents dust) 2. Scoop into bag 3. Wipe with NaHCO3 Powder->Action_Powder Action_Liquid 1. Absorb with Vermiculite or Spill Pad 2. Do NOT use paper towels (acid degradation) 3. Place in Haz Waste Liquid->Action_Liquid

Figure 2: Material-specific spill response protocol.

Disposal[1][2]
  • Waste Stream: Halogenated Organic Waste .

  • Labeling: Clearly tag as "Contains Bromine" and "Acidic". Do not mix with strong oxidizers (e.g., Nitric acid waste) to prevent the formation of toxic bromine gas [3].

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67132131, this compound. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.